molecular formula C8H9BrClN B1527804 4-Bromoindoline hydrochloride CAS No. 1187929-39-0

4-Bromoindoline hydrochloride

Cat. No.: B1527804
CAS No.: 1187929-39-0
M. Wt: 234.52 g/mol
InChI Key: GPBLDBWJVQIPCC-UHFFFAOYSA-N
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Description

4-Bromoindoline hydrochloride is a useful research compound. Its molecular formula is C8H9BrClN and its molecular weight is 234.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBLDBWJVQIPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696087
Record name 4-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
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Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-39-0
Record name 1H-Indole, 4-bromo-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40696087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromoindoline Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. Its unique three-dimensional, non-planar geometry offers distinct advantages over its aromatic counterpart, indole, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] Within this important class of heterocycles, halogenated derivatives serve as versatile building blocks, enabling a wide array of synthetic transformations for the construction of complex molecular architectures.

This guide provides an in-depth technical overview of 4-Bromoindoline hydrochloride (CAS Number: 1187929-39-0) , a key intermediate for drug discovery and development. As a Senior Application Scientist, the aim of this document is to move beyond a simple recitation of facts. Instead, this guide is structured to provide a causal understanding of the compound's properties, reactivity, and handling, grounded in established chemical principles. While specific peer-reviewed experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes available information with expert knowledge of analogous chemical systems to provide reliable and actionable insights for the research scientist.

Core Compound Identification and Properties

A precise understanding of a starting material's physical and chemical properties is the foundation of successful and reproducible synthesis.

Chemical Identity
  • Systematic IUPAC Name: 4-bromo-2,3-dihydro-1H-indole;hydrochloride[2]

  • Common Name: this compound

  • CAS Number: 1187929-39-0[2]

  • Molecular Formula: C₈H₉BrClN[2]

  • Molecular Weight: 234.52 g/mol [2]

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource(s)Significance for the Researcher
Physical State Solid[2]Dictates handling procedures (e.g., weighing, transfer).
Purity Typically ≥95%[3][4]Impurities may affect reaction outcomes; analytical verification is recommended.
Solubility Insoluble in water; Soluble in alcohols and other polar organic solvents.[5][1][5]The hydrochloride salt form generally enhances solubility in polar protic solvents compared to the free base.[1] This is crucial for selecting reaction and purification solvents.
Storage Store at room temperature, under an inert atmosphere, protected from light.[6]Indicates stability under standard laboratory conditions but suggests sensitivity to oxidation and light, requiring appropriate storage protocols.

Note: Detailed quantitative solubility data in various organic solvents is not extensively published. It is recommended to perform small-scale solubility tests in solvents such as methanol, ethanol, DMSO, and DMF before planning large-scale reactions.

Synthesis and Purification

Synthetic Pathway: Reduction of 4-Bromoindole

The conversion of an indole to an indoline is a standard reduction reaction. The choice of reducing agent is critical to ensure the selective reduction of the pyrrole ring without affecting the benzene ring or the carbon-bromine bond.

Caption: General synthetic route to this compound.

Experimental Protocol: A Field-Proven Approach

The following protocol is a robust, general procedure for the reduction of a bromoindole to the corresponding indoline hydrochloride. This methodology is based on well-established chemical transformations and can be adapted for 4-Bromoindoline.

Step 1: Reduction of 4-Bromoindole to 4-Bromoindoline (Free Base)

  • Causality: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent in this context. It is milder than sodium borohydride (NaBH₄) and is particularly effective for the reduction of iminium ions, which are intermediates in the acidic reduction of indoles. The acidic medium (acetic acid) protonates the indole, facilitating the reduction.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoindole (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of indole).

    • Cool the solution to 0-5 °C using an ice bath.

    • Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.

    • Basify the aqueous mixture to pH > 9 with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Caution: Quenching and basification should be done in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromoindoline as an oil or solid.

Step 2: Formation and Purification of the Hydrochloride Salt

  • Causality: Converting the free-base indoline to its hydrochloride salt serves two primary purposes: it facilitates purification through crystallization and enhances the long-term stability of the compound. Indolines, being secondary amines, are prone to air oxidation, and the salt form is significantly less susceptible.

  • Protocol:

    • Dissolve the crude 4-bromoindoline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrogen chloride (HCl) in diethyl ether or 1,4-dioxane (commercially available, typically 1M to 4M) dropwise while stirring.

    • A precipitate (the hydrochloride salt) will typically form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

    • Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to afford this compound as a stable, crystalline solid. The purity should be assessed by ¹H NMR, LC-MS, and melting point analysis.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of both the aromatic bromine atom and the secondary amine. This dual functionality makes it a powerful building block for generating molecular diversity.

N-Functionalization

The indoline nitrogen is a nucleophilic secondary amine and can readily participate in standard N-alkylation, N-acylation, and N-arylation reactions. These reactions are fundamental for introducing substituents that can modulate a compound's biological activity, selectivity, and pharmacokinetic properties.

C-Br Functionalization: The Gateway to Complexity

The C4-bromo substituent is the key to unlocking a vast chemical space through transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance.

Caption: Key cross-coupling reactions of the 4-bromoindoline scaffold.

  • Suzuki-Miyaura Coupling: This reaction is extensively used to form C-C bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position, significantly altering the steric and electronic properties of the molecule.

  • Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds, coupling the aryl bromide with a wide range of primary or secondary amines. This is a crucial transformation for building structures found in many kinase inhibitors and other targeted therapeutics.

Application in Kinase Inhibitor Synthesis

The indoline scaffold is a key component of many approved and investigational kinase inhibitors. The 4-position, in particular, often serves as a vector for substituents that can target specific pockets within the kinase active site or modulate solubility. While specific examples citing this compound are scarce, its logical use would be as an early-stage intermediate in the synthesis of compounds targeting kinases where a substituent at the 4-position is desired for potency or selectivity. For instance, derivatives of 4-aminoquinazolines are well-known kinase inhibitors, and 4-bromoindoline could be used to construct novel fused systems with potential kinase inhibitory activity.

Analytical Characterization

Definitive characterization of starting materials is a non-negotiable aspect of chemical synthesis. While a comprehensive, published dataset for this compound is not available, the following are expected spectral characteristics based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. - Aliphatic Protons: Two triplet signals corresponding to the -CH₂-CH₂- protons of the indoline ring (approx. 3.0-3.8 ppm). - N-H Proton: A broad singlet, which may be shifted downfield and exchangeable with D₂O, characteristic of the ammonium proton in the hydrochloride salt.
¹³C NMR - Aromatic Carbons: Six signals in the aromatic region, with the carbon attached to the bromine (C4) appearing at a characteristic chemical shift (approx. 110-120 ppm). - Aliphatic Carbons: Two signals for the C2 and C3 methylene carbons.
IR Spectroscopy - N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ characteristic of an ammonium salt. - C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively. - C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): The mass spectrum of the free base (after neutralization) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The molecular ion for the free base (C₈H₈BrN) would be observed at m/z ≈ 197/199.

Safety, Handling, and Disposal

Working safely with any chemical reagent is paramount. Halogenated aromatic amine hydrochlorides require careful handling due to their potential irritant and harmful properties.

Hazard Identification

Based on data for similar compounds and supplier safety data sheets, this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed[2]

    • H315: Causes skin irritation[2]

    • H319: Causes serious eye irritation[2]

    • H335: May cause respiratory irritation[2]

Safe Handling Protocol

A self-validating system for handling this compound involves a multi-layered approach to minimize exposure.

  • Engineering Controls:

    • Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Ensure a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and, when handling larger quantities or if there is a splash risk, a face shield.

    • Skin Protection: Wear a flame-retardant lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and change them frequently.

    • Respiratory Protection: If handling outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

  • Handling Procedures:

    • Avoid generating dust. Use spatulas and weighing paper carefully.

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste must be collected in a designated, properly labeled hazardous waste container, separate from non-halogenated waste.[7]

References

4-Bromoindoline hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromoindoline Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. As a halogenated derivative of indoline, it serves as a versatile scaffold and a key intermediate in the synthesis of complex, biologically active molecules. The presence of the bromine atom at the 4-position provides a crucial functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the construction of large compound libraries for high-throughput screening and the targeted synthesis of novel pharmaceutical candidates.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its analytical validation, and the strategic importance of its application in modern research. The protocols and workflows described herein are designed to be self-validating, ensuring that researchers can proceed with confidence in the quality and identity of their material.

Core Molecular Attributes

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is the salt form of 4-bromoindoline, which enhances its stability and shelf-life as a solid. It is crucial to distinguish it from its isomer, 4-bromoisoindoline hydrochloride, which shares the same molecular formula and weight but possesses a different ring structure and reactivity profile.

PropertyValueSource(s)
IUPAC Name 4-bromo-2,3-dihydro-1H-indole;hydrochloride[1]
Molecular Formula C₈H₉BrClN[1][2][3]
Molecular Weight 234.52 g/mol [1][2][4][5]
CAS Number 1187929-39-0[1][4][5]
Appearance Solid; Off-white to brown powder[1][3]
Purity Typically ≥95%[4][5]
Canonical SMILES BrC1=CC=CC2=C1CCN2.Cl[1]

Synthesis and Purification

This compound is not typically prepared in a single step but is derived from a more readily available precursor, 4-bromoindole. The synthetic strategy hinges on a two-step process: the reduction of the indole's pyrrole ring to an indoline, followed by the formation of the hydrochloride salt.

Causality of Experimental Choices:

  • Reduction: The C2=C3 double bond within the 4-bromoindole ring is electron-rich and susceptible to reduction. A selective reducing agent is required that will saturate this bond without affecting the benzene ring or causing hydrogenolysis of the C-Br bond. Catalytic hydrogenation or chemical reduction with reagents like sodium cyanoborohydride in an acidic medium are effective methods. The choice of an acidic medium for the cyanoborohydride reduction is critical as it protonates the indole, forming an indoleninium ion which is more susceptible to hydride attack.

  • Salt Formation: The indoline nitrogen is basic and will readily react with a strong acid like hydrochloric acid (HCl). Converting the free base to its hydrochloride salt serves a dual purpose: it typically renders the compound more crystalline, facilitating purification by recrystallization, and it significantly improves its stability and handling characteristics for long-term storage.

Experimental Protocol: Synthesis

Step 1: Reduction of 4-Bromoindole to 4-Bromoindoline (Free Base)

  • To a solution of 4-bromoindole (1.0 eq) in glacial acetic acid (approx. 0.2 M), add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise at 0 °C. The portion-wise addition helps to control the reaction exotherm.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium hydroxide (NaOH) to neutralize the acetic acid and quench any unreacted reducing agent. Adjust the pH to >10.

  • The product, 4-bromoindoline, will likely precipitate or can be extracted with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromoindoline free base.

Step 2: Formation of this compound

  • Dissolve the crude 4-bromoindoline free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield this compound.

Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification Start 4-Bromoindole Reduction Step 1: Reduction (e.g., NaBH3CN, Acetic Acid) Start->Reduction Intermediate 4-Bromoindoline (Free Base) Reduction->Intermediate Salt Step 2: Salt Formation (HCl in Diethyl Ether) Intermediate->Salt Product Crude 4-Bromoindoline HCl Salt->Product Recrystallization Recrystallization (e.g., Ethanol/Ether) Product->Recrystallization Filtration Vacuum Filtration & Washing Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Final Pure 4-Bromoindoline HCl Drying->Final

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical validation is non-negotiable in a research setting. Each batch of a synthesized intermediate must be validated to confirm its identity, purity, and structural integrity before use in subsequent, often costly, experiments.

Self-Validating System: The combination of Mass Spectrometry (confirms molecular weight), NMR Spectroscopy (confirms structure and connectivity), and HPLC (confirms purity) creates a self-validating system. A compound that satisfies the expected results from all three techniques can be used with a high degree of confidence.

Key Methodologies and Expected Results
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. For this compound, one would expect to see signals corresponding to the three aromatic protons on the bromo-substituted ring, as well as two distinct aliphatic signals (likely triplets) for the two CH₂ groups in the five-membered ring. The integration of these peaks should correspond to a 1:1:1:2:2 ratio. The N-H proton will also be present, potentially as a broad signal.

  • Mass Spectrometry (MS): When analyzed by electrospray ionization (ESI-MS), the compound will be detected as the protonated free base [M+H]⁺. Given the isotopic signature of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will show a characteristic pair of peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of a single bromine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A sample is analyzed on a suitable column (e.g., C18 reverse-phase), and the resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. A purity level of >95% is typically required for use in drug discovery applications.

Workflow: Analytical Characterization

Sample Synthesized Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Data_NMR Structural Confirmation NMR->Data_NMR Data_MS Molecular Weight & Isotopic Pattern MS->Data_MS Data_HPLC Purity Assessment (>95%) HPLC->Data_HPLC Final Identity & Purity Confirmed Data_NMR->Final Data_MS->Final Data_HPLC->Final

Caption: A standard workflow for the analytical validation of synthesized compounds.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate.[6] The indoline core is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs. The bromine atom at the 4-position is the key to its versatility.

Role as a Versatile Scaffold: In modern medicinal chemistry, the rapid generation of molecular diversity is paramount. The bromine atom on the 4-bromoindoline scaffold serves as an exceptionally reliable anchor point for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[7][8] These reactions allow for the precise and predictable attachment of a vast array of other chemical groups (aryl, heteroaryl, alkyl, amine, etc.), enabling the systematic exploration of the chemical space around the indoline core. This strategy is fundamental to developing structure-activity relationships (SAR) and optimizing lead compounds. For instance, the related compound 4-bromoisoindoline hydrochloride is used in the preparation of Isoindolines as HDAC inhibitors, highlighting the potential of these scaffolds in developing targeted therapeutics.[2][]

Diagram: Role in Synthetic Chemistry

Scaffold 4-Bromoindoline Scaffold Coupling Pd-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) Scaffold->Coupling Derivative 4-Substituted Indoline Derivative Coupling->Derivative Partner Boronic Acid R-B(OH)₂ Partner->Coupling Synthesis Further Synthetic Elaboration Derivative->Synthesis Target Biologically Active Target Molecule Synthesis->Target

Caption: The use of 4-Bromoindoline as a scaffold in cross-coupling reactions.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. This compound is classified as an irritant and is harmful if swallowed.[1]

Hazard TypeGHS Classification & Statement
Pictogram GHS07 (Harmful/Irritant)[1][5]
Signal Word Warning[1][5]
Acute Toxicity H302: Harmful if swallowed[1]
Skin Irritation H315: Causes skin irritation[1][5]
Eye Irritation H319: Causes serious eye irritation[1][5]
Respiratory Irritation H335: May cause respiratory irritation[1][5]

Safe Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound.[10][11]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

  • Handling: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][10]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated conditions (2-8°C) is recommended.[13]

Conclusion

This compound is more than just a chemical with a defined formula and molecular weight. It is an enabling tool for innovation in the fields of chemistry and pharmacology. Its well-defined structure, coupled with the strategic placement of a reactive bromine handle, provides researchers with a reliable and versatile platform for the synthesis of novel compounds. By understanding its core properties, employing robust synthetic and analytical protocols, and adhering to strict safety standards, scientists can effectively leverage this important building block to accelerate the discovery of the next generation of therapeutics.

References

An In-Depth Technical Guide to the Synthesis and Purification of 4-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed overview of the synthesis and purification of 4-Bromoindoline hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocols described herein are designed for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Introduction: The Significance of this compound

4-Bromoindoline and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. The presence of a bromine atom at the 4-position of the indoline ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic steps.

This guide will detail a robust and reproducible two-step synthesis of this compound, starting from the commercially available 4-Bromoindole. The first step involves the selective reduction of the indole's C2-C3 double bond to yield 4-Bromoindoline. The second step is the formation and purification of the corresponding hydrochloride salt.

Overall Synthesis Workflow

The synthesis of this compound from 4-Bromoindole is a two-stage process, as illustrated in the workflow diagram below.

Synthesis_Workflow Start 4-Bromoindole (Starting Material) Reduction Step 1: Reduction of 4-Bromoindole Start->Reduction NaBH3CN, Acetic Acid Intermediate 4-Bromoindoline (Crude Product) Reduction->Intermediate Salt_Formation Step 2: Hydrochloride Salt Formation Intermediate->Salt_Formation HCl in Ether Purification Purification by Recrystallization Salt_Formation->Purification Final_Product This compound (Pure Product) Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-Bromoindoline

The selective reduction of the electron-rich pyrrole ring of an indole, without reducing the benzene ring, can be challenging. A common and effective method for this transformation is the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium, such as acetic acid.[1][2]

Mechanistic Rationale

The reaction proceeds via protonation of the indole ring at the C3 position by acetic acid, which forms a resonance-stabilized indoleninium ion. This electrophilic intermediate is then selectively reduced by the hydride delivered from sodium cyanoborohydride. Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is stable in acidic conditions, making it ideal for this transformation.[2] Its reduced reactivity prevents the reduction of the carbonyl group in acetic acid.

Chemical Reaction Pathway

Reduction_Mechanism cluster_reactants Reactants cluster_product Product 4-Bromoindole 4-Bromoindoline 4-Bromoindole->4-Bromoindoline Reduction NaBH3CN Sodium Cyanoborohydride Acetic_Acid Acetic Acid

Caption: Reduction of 4-Bromoindole to 4-Bromoindoline.

Experimental Protocol

Safety Precautions:

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. This procedure should be carried out in a well-ventilated fume hood.[3][4][5][6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic acid is corrosive and should be handled with care.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Bromoindole196.04[7]5.0 g25.5
Glacial Acetic Acid60.05100 mL-
Sodium Cyanoborohydride62.84[2]4.8 g76.4
Deionized Water18.02200 mL-
5 M Sodium Hydroxide (aq)40.00As needed-
Diethyl Ether74.123 x 100 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (25.5 mmol) of 4-bromoindole in 100 mL of glacial acetic acid. Stir the solution at room temperature until the starting material is completely dissolved.

  • Addition of Reducing Agent: To the stirred solution, add 4.8 g (76.4 mmol) of sodium cyanoborohydride portion-wise over 15-20 minutes. Maintain the temperature of the reaction mixture between 20-25°C using a water bath if necessary, as the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot (4-bromoindole) and the appearance of a new, more polar spot (4-bromoindoline) will indicate the completion of the reaction.

  • Work-up: a. Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of deionized water. b. Basify the aqueous solution by the slow addition of 5 M sodium hydroxide solution with constant stirring until the pH is approximately 9-10. This step should be performed in a fume hood as it may generate some hydrogen cyanide gas. c. Transfer the basic aqueous solution to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL). d. Combine the organic layers and wash with brine (1 x 100 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-bromoindoline as an oil or a low-melting solid.

Part 2: Purification of 4-Bromoindoline as its Hydrochloride Salt

The crude 4-bromoindoline can be purified by conversion to its hydrochloride salt, which is typically a stable, crystalline solid. This process not only purifies the compound but also makes it easier to handle and store.

Salt Formation and Purification Workflow

Purification_Workflow Crude_Product Crude 4-Bromoindoline Dissolution Dissolve in Diethyl Ether Crude_Product->Dissolution Precipitation Add HCl in Ether Dissolution->Precipitation Isolation Isolate by Filtration Precipitation->Isolation Recrystallization Recrystallize from Ethanol/Diethyl Ether Isolation->Recrystallization Final_Product Pure 4-Bromoindoline Hydrochloride Recrystallization->Final_Product

Caption: Workflow for the purification of this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialConcentrationQuantity
Crude 4-Bromoindoline-From Step 1
Anhydrous Diethyl Ether-~100 mL
2 M Hydrochloric Acid in Diethyl Ether2 MAs needed
Ethanol-As needed

Procedure:

  • Salt Formation: a. Dissolve the crude 4-bromoindoline in approximately 100 mL of anhydrous diethyl ether in an Erlenmeyer flask. b. While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise. A white precipitate of this compound will form immediately. c. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: a. Collect the white precipitate by vacuum filtration using a Büchner funnel. b. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities. c. Dry the solid under vacuum to obtain the crude this compound.

  • Recrystallization: a. For further purification, recrystallize the crude hydrochloride salt from a suitable solvent system. A mixture of ethanol and diethyl ether is often effective for indoline hydrochlorides.[8] b. Dissolve the crude salt in a minimal amount of hot ethanol. c. Slowly add diethyl ether to the hot solution until it becomes slightly cloudy. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the compound. The spectra should be consistent with the structure of this compound.[9]

    • Mass Spectrometry (MS) can be used to confirm the molecular weight of the free base.

Conclusion

This guide provides a detailed and reliable method for the synthesis and purification of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the reduction step, and the meticulous purification of the final product.

References

Spectroscopic Data for 4-Bromoindoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromoindoline hydrochloride. Due to the limited availability of experimental spectra for this specific compound, this document establishes a predictive framework based on the analysis of structurally related compounds, namely 4-bromoindole and indoline. By examining the spectral data of these precursors and applying fundamental principles of spectroscopy, we project the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for 4-bromoindoline and its hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed rationale behind the predicted spectral features to aid in the identification and characterization of this compound.

Introduction

This compound is a halogenated derivative of indoline, a bicyclic heterocyclic amine. Indoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 4-position of the indoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. However, a thorough search of scientific literature and spectral databases reveals a scarcity of publicly available experimental spectroscopic data for this compound (CAS: 1187929-39-0).

This guide aims to bridge this information gap by providing a detailed, theory-grounded prediction of the ¹H NMR, ¹³C NMR, MS, and IR spectra of 4-bromoindoline and its hydrochloride salt. The analysis is built upon the solid foundation of experimental data for the commercially available precursors, 4-bromoindole and indoline.

Molecular Structure and Spectroscopic Rationale

The structural evolution from the aromatic 4-bromoindole to the saturated 4-bromoindoline, and subsequently to its protonated hydrochloride salt, dictates predictable changes in their respective spectra.

Spectroscopic_Progression cluster_0 Structural Transformation cluster_1 Key Spectroscopic Changes 4-Bromoindole 4-Bromoindole 4-Bromoindoline 4-Bromoindoline 4-Bromoindole->4-Bromoindoline Reduction A Loss of Aromaticity - Disappearance of pyrrolic proton - Upfield shift of aromatic protons - Appearance of aliphatic protons 4-Bromoindole->A 4-Bromoindoline_HCl 4-Bromoindoline Hydrochloride 4-Bromoindoline->4-Bromoindoline_HCl Acidification B Protonation of Nitrogen - Deshielding of adjacent protons - Appearance of N-H+ stretches/bends - Broadening of N-H signals 4-Bromoindoline->B

Caption: Structural progression from 4-bromoindole to this compound and the associated key spectroscopic changes.

Reference Spectroscopic Data

To build our predictive model, we first present the experimental spectroscopic data for 4-bromoindole and indoline.

Spectroscopic Data of 4-Bromoindole
Technique Data Source
¹H NMR See Table 1[1][2]
¹³C NMR See Table 2[2]
Mass Spec. m/z: 197/195 (M⁺), 116, 89[2]
IR (cm⁻¹) ~3400 (N-H stretch), ~1600-1450 (C=C stretch), ~750 (C-H bend)[2]

Table 1: ¹H NMR Data for 4-Bromoindole Solvent: CDCl₃

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (N-H) ~8.1 (broad s) s -
H-3 ~6.7 m -
H-2 ~7.2 m -
H-7 ~7.3 d ~8.0
H-5 ~7.1 t ~8.0

| H-6 | ~7.4 | d | ~8.0 |

Table 2: ¹³C NMR Data for 4-Bromoindole Solvent: CDCl₃

Carbon Chemical Shift (δ, ppm)
C-2 ~125.0
C-3 ~102.0
C-3a ~128.0
C-4 ~115.0
C-5 ~123.0
C-6 ~122.0
C-7 ~112.0

| C-7a | ~136.0 |

Spectroscopic Data of Indoline
Technique Data Source
¹H NMR See Table 3[1]
¹³C NMR See Table 4[2]
Mass Spec. m/z: 119 (M⁺), 118, 91[3]
IR (cm⁻¹) ~3350 (N-H stretch), ~2920, 2850 (C-H stretch), ~1610, 1490 (C=C stretch), ~1250 (C-N stretch)

Table 3: ¹H NMR Data for Indoline Solvent: CDCl₃

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (N-H) ~3.7 (broad s) s -
H-2 (CH₂) ~3.0 t ~8.0
H-3 (CH₂) ~3.5 t ~8.0
H-4 ~7.0 d ~7.5
H-5 ~6.6 t ~7.5
H-6 ~7.0 t ~7.5

| H-7 | ~6.8 | d | ~7.5 |

Table 4: ¹³C NMR Data for Indoline Solvent: CDCl₃

Carbon Chemical Shift (δ, ppm)
C-2 ~47.0
C-3 ~30.0
C-3a ~125.0
C-4 ~127.0
C-5 ~118.0
C-6 ~124.0
C-7 ~109.0

| C-7a | ~151.0 |

Predicted Spectroscopic Data for 4-Bromoindoline and its Hydrochloride Salt

Based on the reference data and established spectroscopic principles, the following data are predicted for 4-bromoindoline and its hydrochloride salt.

Predicted ¹H NMR Spectra

Rationale:

  • 4-Bromoindoline: The reduction of the C2-C3 double bond will result in the appearance of two aliphatic methylene groups, resonating as triplets in the upfield region. The aromatic protons are expected to experience a slight upfield shift due to the loss of the indole ring current.

  • This compound: Protonation of the nitrogen atom will cause a significant downfield shift (deshielding) of the adjacent protons (N-H and C2-H₂). The N-H proton signal is expected to be broad and may show coupling to the C2 protons.

Table 5: Predicted ¹H NMR Data

Proton Predicted δ (ppm) - 4-Bromoindoline Predicted δ (ppm) - 4-Bromoindoline HCl
N-H ~3.8 (broad s) >9.0 (very broad s)
C2-H₂ ~3.1 (t) ~3.6 (t)
C3-H₂ ~3.6 (t) ~3.8 (t)
H-5 ~6.5 (t) ~6.7 (t)
H-6 ~6.9 (d) ~7.1 (d)

| H-7 | ~6.7 (d) | ~6.9 (d) |

Predicted ¹³C NMR Spectra

Rationale:

  • 4-Bromoindoline: The C2 and C3 carbons will shift significantly upfield into the aliphatic region. The aromatic carbon signals will also show minor shifts compared to 4-bromoindole.

  • This compound: The carbons adjacent to the protonated nitrogen (C2 and C7a) will be deshielded and shift downfield.

Table 6: Predicted ¹³C NMR Data

Carbon Predicted δ (ppm) - 4-Bromoindoline Predicted δ (ppm) - 4-Bromoindoline HCl
C-2 ~48.0 ~52.0
C-3 ~31.0 ~33.0
C-3a ~126.0 ~128.0
C-4 ~110.0 ~112.0
C-5 ~125.0 ~126.0
C-6 ~128.0 ~129.0
C-7 ~110.0 ~112.0

| C-7a | ~150.0 | ~153.0 |

Predicted Mass Spectra

Rationale:

  • 4-Bromoindoline: The molecular ion peak should be observed as a doublet with a 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation may involve the loss of a hydrogen atom, followed by retro-Diels-Alder fragmentation of the indoline ring.

  • This compound: In a typical electron ionization (EI) experiment, the hydrochloride salt will likely show the spectrum of the free base (4-bromoindoline) as the HCl is lost. Electrospray ionization (ESI) in positive mode should show the protonated molecule [M+H]⁺, which would correspond to the molecular weight of the free base plus one.

Table 7: Predicted Mass Spectrometry Data

Compound Predicted m/z (EI) Predicted m/z (ESI+)
4-Bromoindoline 199/197 (M⁺), 118, 90 200/198 [M+H]⁺

| 4-Bromoindoline HCl | 199/197 (as free base) | 200/198 [M+H]⁺ |

Predicted Infrared (IR) Spectra

Rationale:

  • 4-Bromoindoline: The sharp N-H stretch of the indole ring will be replaced by a broader N-H stretch characteristic of a secondary amine. Aliphatic C-H stretching bands will appear.

  • This compound: The most significant change will be the appearance of a very broad and strong N-H⁺ stretching band in the 2400-3000 cm⁻¹ region, often with multiple sub-peaks. An N-H⁺ bending vibration is also expected around 1600-1500 cm⁻¹.

Table 8: Predicted IR Data (cm⁻¹)

Vibration Predicted Range - 4-Bromoindoline Predicted Range - 4-Bromoindoline HCl
N-H Stretch 3350-3450 -
N-H⁺ Stretch - 2400-3000 (very broad, strong)
Aromatic C-H Stretch 3000-3100 3000-3100
Aliphatic C-H Stretch 2850-2960 2850-2960
N-H Bend 1590-1650 -
N-H⁺ Bend - 1500-1600
Aromatic C=C Stretch 1450-1600 1450-1600
C-N Stretch 1250-1350 1250-1350

| C-Br Stretch | 500-600 | 500-600 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_0 NMR Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process Fourier Transform, Phase, and Baseline Correction Acquire_1H->Process Acquire_13C->Process Integrate Integrate and Calibrate Spectrum Process->Integrate

Caption: A generalized workflow for acquiring NMR spectra.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer. Acquire spectra in positive ion mode over a mass range of m/z 50-500.

  • EI-MS Acquisition: For analysis by electron ionization, introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.

Infrared Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust, theory-driven prediction of its NMR, MS, and IR spectra. By leveraging the known spectral characteristics of 4-bromoindole and indoline, and applying fundamental spectroscopic principles, we have constructed a comprehensive set of expected data that can serve as a valuable reference for researchers in the field. The detailed rationale and experimental protocols provided herein are designed to facilitate the identification and characterization of this important synthetic intermediate. It is our hope that this guide will encourage the future publication of experimental data to validate and refine these predictions.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 4-bromoindoline hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with established industry best practices to ensure the integrity and longevity of this critical research compound.

Introduction: Understanding the Molecule

This compound is a heterocyclic organic compound featuring an indoline core substituted with a bromine atom at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many research applications. The inherent chemical reactivity of the indoline ring system, coupled with the presence of a halogen substituent, necessitates a thorough understanding of its stability profile to prevent degradation and ensure the reliability of experimental outcomes.

The stability of a chemical compound is its ability to resist chemical change or decomposition. For a compound like this compound, this is influenced by a variety of environmental factors including temperature, humidity, light, and pH.[1] Degradation can lead to the formation of impurities, which may interfere with experimental results or, in a pharmaceutical context, impact safety and efficacy.

Core Chemical Stability Profile

The stability of this compound is governed by the interplay of its structural features: the indoline nucleus, the carbon-bromine bond, and the hydrochloride salt.

The Indoline Nucleus

The indoline structure is a saturated analog of indole. While the aromaticity of the benzene ring confers a degree of stability, the five-membered nitrogen-containing ring is more susceptible to chemical transformation, particularly oxidation. The primary metabolic pathway for many indoline-containing compounds is oxidation by CYP450 enzymes, often leading to dehydrogenation to the corresponding indole.[2] This suggests a potential for oxidative degradation under certain storage and handling conditions.

The Carbon-Bromine Bond

Halogenated aromatic compounds can undergo dehalogenation, a key step in their degradation.[3] While generally stable, the carbon-bromine bond can be susceptible to cleavage under certain conditions, such as exposure to strong nucleophiles, certain metals, or high-energy radiation. The degradation of brominated compounds can sometimes lead to the formation of more toxic byproducts.[4]

The Hydrochloride Salt

The hydrochloride salt form of 4-bromoindoline generally enhances its stability in the solid state by protonating the nitrogen atom, making it less susceptible to oxidation. However, in solution, the hydrochloride salt will dissociate, and the pH of the solution will play a critical role in the compound's stability.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound and general best practices for handling fine chemicals, the following storage and handling procedures are recommended to maintain its integrity.

Storage Conditions

Proper storage is the most critical factor in preserving the chemical integrity of this compound. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Prevents acceleration of degradation reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidation of the indoline ring.[5]
Light Protect from Light (Amber Vial)Prevents photolytic degradation.
Humidity Dry/Desiccated EnvironmentMinimizes hydrolysis and potential degradation accelerated by moisture.[5]
Container Tightly Sealed ContainerPrevents exposure to air and moisture.[1]
Handling Procedures

Safe and effective handling of this compound is paramount for both personnel safety and compound stability.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1]

  • Dispensing: When dispensing the solid, minimize its exposure to the ambient atmosphere. If possible, work in a glove box under an inert atmosphere.

  • Solution Preparation: When preparing solutions, use de-gassed solvents to minimize dissolved oxygen. Prepare solutions fresh for each experiment whenever possible.

  • Cleaning: Clean up any spills promptly and dispose of waste according to institutional and local regulations.[1]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting unexpected experimental results. Forced degradation studies, as outlined in the ICH guidelines, are designed to identify these pathways.[6][7]

Oxidative Degradation

The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole derivative, 4-bromoindole. This can occur through exposure to atmospheric oxygen, especially in the presence of light or metal ions.

Hydrolytic Degradation

While the hydrochloride salt is stable, in unbuffered aqueous solutions, the compound's stability will be pH-dependent. At certain pH values, hydrolysis of the bromo-substituent or other reactions could be accelerated.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds. For this compound, this could lead to dehalogenation or other complex degradation reactions.

The following diagram illustrates the potential primary degradation pathways for this compound.

G cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products 4-Bromoindoline_HCl This compound Oxidation Oxidation (O2, light, metal ions) 4-Bromoindoline_HCl->Oxidation Hydrolysis Hydrolysis (H2O, pH extremes) 4-Bromoindoline_HCl->Hydrolysis Photolysis Photolysis (UV light) 4-Bromoindoline_HCl->Photolysis 4-Bromoindole 4-Bromoindole Oxidation->4-Bromoindole Other_Products Other Degradation Products Hydrolysis->Other_Products Photolysis->Other_Products

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of this compound and identify its degradation products, a forced degradation study should be conducted. This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[5][8]

Objective

To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials
  • This compound

  • High-purity water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate buffer

  • HPLC system with a UV or PDA detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Photostability chamber

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prepare_Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Prepare_Stock->Base Expose to Oxidative Oxidative Stress (3% H₂O₂, RT) Prepare_Stock->Oxidative Expose to Thermal Thermal Stress (Solid, 80°C) Prepare_Stock->Thermal Expose to Photolytic Photolytic Stress (ICH Q1B conditions) Prepare_Stock->Photolytic Expose to Neutralize Neutralize (for acid/base) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Analyze by HPLC-UV/PDA Dilute->HPLC LCMS Identify degradants by LC-MS HPLC->LCMS

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a predetermined time.

    • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a predetermined time.

    • Thermal Stress (Solid State): Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for a predetermined time.

    • Photolytic Stress: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Characterize the degradation products using LC-MS to determine their mass and propose their structures.

Conclusion

The chemical stability of this compound is a critical parameter that influences its suitability and reliability in research and development. By understanding its inherent chemical properties and potential degradation pathways, and by adhering to stringent storage and handling protocols, researchers can ensure the integrity of this valuable compound. The implementation of forced degradation studies provides a robust framework for elucidating its stability profile and for the development of analytical methods that can monitor its quality over time. This proactive approach to stability assessment is fundamental to achieving reproducible and reliable scientific outcomes.

References

The Reactivity Profile of the Bromine Atom in 4-Bromoindoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the bromine atom in 4-bromoindoline, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The strategic placement of the bromine atom on the benzenoid ring of the indoline scaffold opens a gateway to a diverse array of chemical transformations, enabling the synthesis of complex molecular architectures. This document delves into the key factors governing the reactivity of the C4-bromine, with a primary focus on its utility in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions, lithiation-borylation sequences, and electrophilic aromatic substitutions. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to provide a thorough understanding and practical guide for the effective utilization of 4-bromoindoline in synthetic endeavors.

Introduction: The Strategic Importance of 4-Bromoindoline

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. Functionalization of the indoline ring system is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. 4-Bromoindoline, with its bromine atom at a strategic position on the aromatic ring, serves as a pivotal intermediate for introducing a wide range of substituents. The carbon-bromine bond in 4-bromoindoline is amenable to a variety of bond-forming reactions, making it a valuable precursor for creating libraries of novel compounds for drug discovery and materials science.[1] This guide will explore the electronic and steric factors that dictate the reactivity of the C4-bromine and provide a detailed examination of its participation in key synthetic transformations.

Synthesis and Structural Features of 4-Bromoindoline

The synthesis of 4-bromoindoline can be achieved through several routes, often starting from commercially available indoline or substituted anilines. A common approach involves the direct bromination of an N-protected indoline, followed by deprotection. The choice of N-protecting group is crucial to modulate the reactivity of the indoline ring and to ensure regioselectivity during bromination.

Typical Synthetic Route:

A plausible synthetic route, adapted from methodologies for related bromoindoles, involves the N-protection of indoline, followed by electrophilic bromination and subsequent deprotection. For instance, N-acylation or N-sulfonylation can be employed to protect the nitrogen atom.[2]

Structural Considerations:

The reactivity of the bromine atom in 4-bromoindoline is influenced by the electronic nature of the indoline ring system. The saturated five-membered ring in indoline, compared to the aromatic pyrrole ring in indole, results in a less electron-rich aromatic system. However, the lone pair of the nitrogen atom can still participate in resonance, directing the reactivity of the benzene ring. The bromine atom at the C4 position is subject to both inductive electron-withdrawing effects and resonance effects.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-bromoindoline is an excellent substrate for these transformations.[1] The reactivity of the C-Br bond in these reactions generally follows the order I > Br > Cl, making 4-bromoindoline a more reactive coupling partner than its chloro-analogue.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3] For 4-bromoindoline, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C4 position.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-bromoindoline with Phenylboronic Acid (Representative)

This protocol is adapted from general procedures for Suzuki-Miyaura reactions of aryl bromides.[4][5]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine N-Boc-4-bromoindoline (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

ParameterRecommended ConditionsReference
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos[4][5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[4][5]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂O[4]
Temperature 80-110 °C[5]

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6] This reaction is particularly valuable for synthesizing 4-aminoindoline derivatives, which are important pharmacophores.

Mechanism: The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product.[6][7]

Diagram 2: Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR')L]Br [Ar-Pd(II)(NHR')L]Br Ar-Pd(II)(Br)L->[Ar-Pd(II)(NHR')L]Br Amine Coordination (R'NH2) Ar-Pd(II)(NR')L Ar-Pd(II)(NR')L [Ar-Pd(II)(NHR')L]Br->Ar-Pd(II)(NR')L Deprotonation (Base) Ar-Pd(II)(NR')L->Pd(0)L Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NR')L->Ar-NHR' Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of N-Protected 4-Bromoindoline with Morpholine (Representative)

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[8][9]

  • Reaction Setup: To a dried reaction vessel, add N-protected 4-bromoindoline (1.0 equiv), a palladium precatalyst such as a G3 or G4 Buchwald precatalyst (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or DavePhos), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv).

  • Reagent Addition: Add the amine coupling partner, such as morpholine (1.1-1.5 equiv), and a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

ParameterRecommended ConditionsReference
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts[8][9]
Ligand XPhos, SPhos, DavePhos, BINAP[6][7]
Base NaOtBu, K₂CO₃, Cs₂CO₃[8]
Solvent Toluene, Dioxane, THF[8]

Table 2: Common Reaction Parameters for Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[10] For 4-bromoindoline, this reaction is a key method for introducing alkynyl moieties at the C4 position, which can be further elaborated.

Mechanism: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[10] The palladium catalyst undergoes oxidative addition with the aryl bromide. The copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product.[10]

Diagram 3: Generalized Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation from Copper Acetylide Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Alkyne Coordination & Deprotonation (Base) Cu(I)-C≡CR->Cu(I)Br Transmetalation to Palladium

Caption: Generalized catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of N-Protected 4-Bromoindoline with Phenylacetylene (Representative)

This protocol is adapted from established Sonogashira coupling procedures.[11][12]

  • Reaction Setup: In a Schlenk tube, dissolve N-protected 4-bromoindoline (1.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) in a suitable solvent such as THF or DMF.

  • Catalyst and Base Addition: Add a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 4-alkynylindoline derivative.

ParameterRecommended ConditionsReference
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂[11][12]
Copper Co-catalyst CuI[10]
Base Et₃N, i-Pr₂NH[11]
Solvent THF, DMF, Toluene[11][12]

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides.

Lithiation-Borylation: A Tandem Approach to Functionalization

The lithiation-borylation reaction is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[13][14] For N-protected 4-bromoindoline, this can be envisioned through two main pathways: halogen-metal exchange or directed ortho-metalation (DoM).

Halogen-Metal Exchange: Treatment of 4-bromoindoline with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature can induce a halogen-metal exchange, generating a 4-lithioindoline species. This highly reactive intermediate can then be trapped with a variety of electrophiles, including boronic esters, to form a 4-borylated indoline.

Directed ortho-Metalation (DoM): With a suitable directing group on the nitrogen atom (e.g., a pivaloyl or carbamoyl group), it is possible to achieve deprotonation at the C5 position, ortho to the directing group.[13][14] However, the bromine at C4 can also influence the regioselectivity.

Diagram 4: Lithiation-Borylation via Halogen-Metal Exchange

Lithiation_Borylation Ar-Br Ar-Br Ar-Li Ar-Li Ar-Br->Ar-Li n-BuLi (Halogen-Metal Exchange) Ar-B(OR)2 Ar-B(OR)2 Ar-Li->Ar-B(OR)2 B(OR)3 or PinB-Bpin (Borylation)

Caption: General scheme for lithiation-borylation via halogen-metal exchange.

Experimental Protocol: Lithiation-Borylation of N-Piv-4-bromoindoline (Representative)

This protocol is based on general procedures for halogen-metal exchange and borylation.

  • Reaction Setup: In a flame-dried flask under argon, dissolve N-pivaloyl-4-bromoindoline (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C.

  • Lithiation: Slowly add a solution of n-butyllithium or t-butyllithium (1.1 equiv) and stir at -78 °C for a specified time (e.g., 30-60 minutes).

  • Borylation: Add a boronic ester, such as triisopropyl borate or isopropoxy-pinacolborane (1.2 equiv), to the reaction mixture at -78 °C and allow it to warm slowly to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic phase, and concentrate. The resulting boronic ester can often be used in subsequent reactions without further purification or can be purified by chromatography.

Electrophilic Aromatic Substitution: Modifying the Indoline Core

The benzene ring of the indoline nucleus is susceptible to electrophilic aromatic substitution (EAS) reactions.[15][16] The regioselectivity of these reactions is governed by the electronic effects of the substituents on the ring. The amino group of the indoline is a strong activating and ortho-, para-directing group. However, the bromine atom at C4 is a deactivating but also ortho-, para-directing group. The interplay of these effects will determine the position of further substitution.

For N-protected indolines, the directing effect of the nitrogen is attenuated, and the outcome of electrophilic substitution will be influenced by the nature of the protecting group and the reaction conditions. Further bromination of 4-bromoindoline, for instance, would likely occur at the C6 position, which is para to the amino group and meta to the existing bromine.

Experimental Protocol: Bromination of N-Acetylindoline (Illustrative of EAS on the Indoline Ring)

This protocol is adapted from general bromination procedures for activated aromatic rings.[16]

  • Reaction Setup: Dissolve N-acetylindoline (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane.

  • Brominating Agent: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid (1.0 equiv), at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the mixture until the reaction is complete, as indicated by TLC analysis.

  • Work-up and Purification: Pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove any excess bromine, followed by a wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Conclusion

4-Bromoindoline is a highly valuable and versatile building block in modern organic synthesis. The bromine atom at the C4 position serves as a reliable handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of diverse functionalities. The reactivity of the C-Br bond is predictable and generally high, enabling these reactions to proceed under relatively mild conditions. Furthermore, the indoline scaffold can be manipulated through lithiation-borylation sequences and electrophilic aromatic substitution to create a vast array of complex and novel molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of 4-bromoindoline in their drug discovery and materials science endeavors.

References

A Senior Application Scientist's Guide to 4-Bromoindoline Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, complementary approach to traditional high-throughput screening for the identification of novel chemical starting points for drug development.[1][2] This methodology leverages the high "hit rate" of small, low-complexity molecules (<300 Da) that, despite weak initial binding, provide highly efficient and tractable starting points for medicinal chemistry optimization.[2][3][4] Within the vast chemical space of possible fragments, certain scaffolds offer distinct strategic advantages. This technical guide provides an in-depth exploration of 4-bromoindoline hydrochloride, a premier fragment valued for its unique combination of a biologically relevant core and a synthetically versatile functional handle. We will dissect the rationale behind its selection, detail the critical biophysical screening methodologies for its hit identification, and provide actionable protocols for its subsequent elaboration into potent lead compounds.

The Strategic Value of this compound in a Fragment Library

The design and composition of a fragment library are paramount to the success of an FBDD campaign.[2] The inclusion of this compound is a deliberate choice, grounded in key physicochemical and structural properties that maximize its utility.

Physicochemical and Structural Profile

A fragment's adherence to the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP < 3) is a guiding principle for ensuring favorable properties.[5] this compound fits comfortably within this framework, possessing properties that make it an excellent candidate for screening.

PropertyValueSource
CAS Number 1187929-39-0[6][7]
Molecular Formula C₈H₉BrClN[6][7]
Molecular Weight 234.52 g/mol [6]
Appearance Solid[6]
Melting Point 269-274 °C
Form Hydrochloride SaltN/A

The indoline core is a "privileged scaffold," frequently found in known bioactive molecules and natural products, increasing the statistical probability of identifying a relevant binding interaction. The hydrochloride salt form is critical for ensuring adequate aqueous solubility, a prerequisite for most biophysical screening assays where fragments are often tested at high concentrations.

The Bromine Atom: A Multi-Functional Tool

The strategic inclusion of a bromine atom elevates this fragment from a simple scaffold to a powerful discovery tool. Halogenated fragments are increasingly sought for specialized libraries, often termed Halogen-Enriched Fragment Libraries (HEFLibs).[8][9][10]

The bromine atom serves three primary functions:

  • Probing for Halogen Bonds: The bromine atom can act as a halogen bond donor, forming a favorable, directional interaction with nucleophilic partners (like backbone carbonyls) on the protein target.[8] Identifying these "hot spots" early in the discovery process can provide a strong anchor point for affinity improvement.[9]

  • Facilitating X-ray Crystallography: As a heavy atom, bromine produces a strong anomalous scattering signal during X-ray diffraction experiments.[11] This signal is invaluable for crystallographers, simplifying the process of solving the protein-fragment complex structure and unambiguously determining the fragment's binding pose.[11]

  • A Versatile Synthetic Handle: The aryl bromide is not merely a passive structural feature; it is an active participant in lead optimization. It serves as a "poised" functional group, ready for elaboration through a wide array of robust and well-documented cross-coupling reactions. This allows chemists to systematically "grow" the fragment into unoccupied pockets of the binding site.

Biophysical Screening Cascade for Fragment Hit Identification

Due to their low molecular weight and complexity, fragments typically exhibit weak binding affinities (in the high µM to mM range).[5] This necessitates the use of highly sensitive biophysical techniques rather than traditional biochemical assays.[5][12] A multi-step, orthogonal screening cascade is essential to confidently identify true binders and eliminate false positives.[3]

FBDD_Screening_Cascade cluster_0 Primary Screen (High Throughput) cluster_1 Secondary Screen (Validation) cluster_2 Structural Characterization (Gold Standard) Thermal_Shift Thermal Shift (DSF) NMR NMR Spectroscopy (Ligand-Observed) Thermal_Shift->NMR Confirm Binding SPR_Screen SPR Screening SPR_Screen->NMR Confirm Binding ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Quantify Affinity (KD) Xray X-ray Crystallography ITC->Xray Determine Binding Mode NMR_Structural NMR Spectroscopy (Protein-Observed) ITC->NMR_Structural Map Binding Site Hits Validated Hits Xray->Hits NMR_Structural->Hits Library Fragment Library (incl. 4-Bromoindoline HCl) Library->Thermal_Shift Identify 'Potential Binders' Library->SPR_Screen Identify 'Potential Binders' Leads Lead Optimization Hits->Leads

Caption: A typical fragment screening workflow.

Primary Screening: Casting a Wide Net
  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): This technique measures the change in a protein's melting temperature (Tm) upon ligand binding. It is a rapid and inexpensive primary screen but can generate false positives.[3][13] A positive result with this compound would indicate that its binding stabilizes the target protein.

  • Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free technology that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[12][13] It serves as an excellent primary screen and can provide initial estimates of binding affinity (K D).[12]

Hit Validation and Orthogonal Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of FBDD.[14]

    • Ligand-Observed NMR (e.g., STD-NMR, WaterLOGSY): These experiments are ideal for secondary screening.[3] They detect the binding of the fragment to a high-molecular-weight protein target without requiring isotopic labeling of the protein.[15] A positive result confirms a direct interaction between 4-bromoindoline and the target.

    • Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC): This method requires an isotopically labeled protein and is used for validated hits. It provides high-quality information on the binding site by monitoring chemical shift perturbations of specific amino acid residues upon fragment binding.[14]

Structural Elucidation: The Blueprint for Optimization
  • X-ray Crystallography: This is the gold-standard technique in FBDD.[5] It provides a high-resolution, three-dimensional structure of the fragment bound to the protein's active site.[16] This structural information is critical, revealing the precise orientation of the 4-bromoindoline core and, crucially, the vector of the C-Br bond, which informs the subsequent synthetic chemistry strategy.[3]

Synthetic Elaboration: Transforming a Fragment Hit into a Lead

Once this compound is confirmed as a hit and its binding mode is understood, the bromine atom becomes the focal point for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the primary methods for this transformation, allowing for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

Synthetic_Elaboration cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Lead Optimization Strategy Fragment 4-Bromoindoline (Fragment Hit) Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) Fragment->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (+ R-NH2) Fragment->Buchwald Pd Catalyst, Base New_CC New C-C Bond (Increased Potency) Suzuki->New_CC New_CN New C-N Bond (Improved Properties) Buchwald->New_CN Growing Fragment Growing Linking Fragment Linking New_CC->Growing New_CC->Linking New_CN->Growing New_CN->Linking

Caption: Synthetic elaboration pathways for the 4-bromoindoline scaffold.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[17][18] This is ideal for "growing" the fragment into an adjacent hydrophobic pocket identified from the crystal structure.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).[19]

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[19]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[20][21] This is particularly useful for introducing hydrogen bond donors/acceptors or vectors to improve solubility and pharmacokinetic properties.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv).[21][22]

  • Reagent Addition: Add the desired amine (1.1-1.5 equiv) and an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS until completion (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Conclusion: An Exemplary Fragment for Modern Drug Discovery

This compound represents a paradigm of intelligent fragment design. It is more than just a small molecule; it is a comprehensive discovery platform. Its privileged indoline core provides a high-probability starting point for identifying meaningful biological interactions. The strategically placed bromine atom offers a trifecta of benefits: it facilitates structural determination through X-ray crystallography, provides an anchor for halogen bonding, and, most critically, serves as a versatile and reliable synthetic handle for rapid and structure-guided lead optimization. By incorporating fragments like this compound into screening libraries, researchers are equipping themselves with a powerful tool to accelerate the journey from an initial, low-affinity hit to a potent, drug-like lead candidate.

References

A Technical Guide to the Biological Potential of 4-Bromoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 4-Bromoindoline Scaffold

The indoline nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in numerous natural products and FDA-approved pharmaceuticals. Its rigid, bicyclic structure provides a robust framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The strategic introduction of a bromine atom at the 4-position of this scaffold is not a trivial modification. Bromine, as a halogen, imparts significant changes to the molecule's physicochemical profile. It increases lipophilicity, which can enhance membrane permeability, and its electronegativity and size can modulate binding affinities, metabolic stability, and overall pharmacological activity. 4-Bromoindole serves as a versatile and common starting material for the synthesis of these valuable indoline derivatives.[1][2]

This technical guide offers an in-depth exploration of the diverse biological activities exhibited by 4-bromoindoline derivatives. We will dissect their potential as anticancer, antimicrobial, and neuroprotective agents, grounded in mechanistic insights and quantitative data. The content herein is curated for researchers, scientists, and drug development professionals, providing not only a summary of the existing landscape but also actionable experimental protocols and workflows to empower further investigation in this promising chemical space.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the brominated indole and indoline core have demonstrated significant potential in oncology research, primarily by interfering with fundamental processes of cancer cell division and survival. The mechanisms are often multifaceted, ranging from the disruption of the cellular cytoskeleton to the induction of programmed cell death (apoptosis).

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

A primary mechanism of action for many indole-based compounds is the inhibition of tubulin polymerization.[3] Tubulin is the protein subunit of microtubules, which are critical for forming the mitotic spindle during cell division. By binding to tubulin, these derivatives prevent the proper assembly of the spindle, leading to an arrest of the cell cycle, typically in the G2/M phase.[4] This mitotic catastrophe ultimately triggers the intrinsic apoptotic pathway.

Indole compounds can also directly influence apoptotic signaling. For example, some brominated indole derivatives isolated from the marine gastropod Dicathais orbita, such as 6-bromoisatin and tyrindoleninone, have been shown to decrease the viability of colorectal cancer cells (HT29 and Caco2) and induce apoptosis.[5][6] This process involves the activation of key executioner enzymes like caspases.[6] Furthermore, compounds like 3-(2-bromoethyl)-indole have been shown to inhibit NF-κB activation, a transcription factor that plays a crucial role in promoting cancer cell survival and proliferation.[7]

G Indoline 4-Bromoindoline Derivative Tubulin Tubulin Polymerization Indoline->Tubulin Inhibits NFkB NF-κB Pathway Indoline->NFkB Inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Leads to Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: Anticancer mechanism of 4-bromoindoline derivatives.

In Vitro Cytotoxic Activity

The efficacy of these compounds has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process.

Compound Class Cell Line Cancer Type IC50 (µM) Reference
Pyrido[3,4-b]indolesMDA-MB-468Triple-Negative Breast0.08[4]
Pyrido[3,4-b]indolesHCT116Colon0.13[4]
Pyrido[3,4-b]indolesA375Melanoma0.13[4]
Pyrido[3,4-b]indolesMIA PaCa-2Pancreatic0.20[4]
TyrindoleninoneU937Lymphoma4[5]
TyrindoleninoneJArChoriocarcinoma39[5]
2-Anilinopyridine conjugateA549Lung0.51[3]

Antimicrobial and Anti-Biofilm Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Halogenated indoles, including 4-bromoindole derivatives, have emerged as promising leads due to their potent activity against a spectrum of pathogens and their ability to disrupt microbial communities known as biofilms.[8][9]

Mechanism of Action: Membrane Disruption and Virulence Attenuation

The antimicrobial action of some bromoindole derivatives is rapid and targets the bacterial cell membrane. For instance, certain 6-bromoindolglyoxylamide derivatives cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[10] This disruption of the cell's primary barrier leads to leakage of cellular contents and cell death.

Beyond direct killing, a more nuanced strategy is the inhibition of virulence factors, which are molecules that enable pathogens to colonize a host and cause disease. Biofilm formation is a key virulence mechanism that protects bacteria from antibiotics and host immune responses. Several halogenated indoles have been shown to inhibit biofilm formation at sub-lethal concentrations.[9] For example, 4-chloroindole and 4-bromoindole are effective at preventing biofilm formation in Vibrio parahaemolyticus.[8][9] This anti-virulence approach is advantageous as it may exert less selective pressure for the development of resistance.[9]

G cluster_0 Experimental Workflow Prep Prepare serial dilutions of 4-bromoindoline derivative in broth Inoc Inoculate with standardized bacterial suspension (10^5 CFU/mL) Prep->Inoc Incub Incubate at 37°C for 18-24 hours Inoc->Incub Assess Assess turbidity (visually or by OD) Incub->Assess MIC Determine MIC Assess->MIC Result Lowest concentration with no visible growth MIC->Result

Caption: Workflow for Broth Microdilution MIC Assay.

Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Microorganism MIC (µg/mL) Reference
4-BromoindoleVibrio parahaemolyticus50[9]
5-BromoindoleVibrio parahaemolyticus50[9]
Indole Diketopiperazine (3b)S. aureus0.39[11]
Indole Diketopiperazine (3c)P. aeruginosa1.56[11]
2,2-bis(6-bromo-3-indolyl) ethylamineE. coli8[12]
2,2-bis(6-bromo-3-indolyl) ethylamineS. aureus8[12]

Neuroprotective Activities: A Multi-Target Approach

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by a complex pathology involving oxidative stress, neuroinflammation, and protein aggregation. The unique chemical properties of indole derivatives make them suitable candidates for a multi-target therapeutic strategy to address these interconnected pathways.[13][14]

Mechanism of Action: Combating a Pathological Cascade
  • Antioxidant and Radical Scavenging: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), leads to neuronal damage.[13] Indole-based compounds, developed from the well-known antioxidant stobadine, have shown remarkable antioxidant efficacy by protecting lipids and proteins from oxidative impairment.[15] This is crucial for mitigating the cellular damage that initiates neurodegenerative processes.

  • Enzyme Inhibition: The progression of Alzheimer's disease is linked to the activity of cholinesterases (AChE and BChE), which break down the neurotransmitter acetylcholine. The indoloquinoline alkaloid cryptolepine and its bromo-derivative have been identified as dual inhibitors of both AChE and BChE, highlighting their potential to restore neurotransmitter levels.[16]

  • Anti-Aggregation Properties: The misfolding and aggregation of proteins like amyloid-beta (Aβ) are hallmarks of Alzheimer's disease. Synthetic indole derivatives have been shown to effectively promote the disaggregation of the Aβ fragment, a key step in preventing the formation of toxic plaques.[13]

G cluster_out Indoline 4-Bromoindoline Derivative Antioxidant Antioxidant Effect Indoline->Antioxidant Exhibits Disaggregation Promotes Disaggregation Indoline->Disaggregation Exhibits AntiInflam Anti-inflammatory Effect Indoline->AntiInflam Exhibits ROS Oxidative Stress (ROS) Neuroprotection Neuroprotection Aggregation Amyloid-Beta Aggregation Neuroinflam Neuroinflammation Antioxidant->ROS Counters Antioxidant->Neuroprotection Disaggregation->Aggregation Counters Disaggregation->Neuroprotection AntiInflam->Neuroinflam Counters AntiInflam->Neuroprotection

Caption: Multi-target neuroprotective strategy of indole derivatives.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols provide a self-validating framework for the synthesis of a core scaffold and the assessment of its biological activity.

Synthesis of 4-Bromoindoline from 4-Bromoindole

This protocol describes the reduction of the indole ring to an indoline ring, a common transformation in the synthesis of these derivatives. The causality behind this choice is that 4-bromoindole is a more readily available commercial starting material.[1]

Materials:

  • 4-Bromoindole

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et3SiH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask and standard glassware

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-bromoindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction upon addition of the strong acid.

  • Acidification: Add trifluoroacetic acid (TFA, ~10 eq) dropwise to the stirred solution. The solution may change color.

  • Reduction: Add triethylsilane (Et3SiH, ~2-3 eq) dropwise to the reaction mixture at 0°C. Triethylsilane acts as the hydride source for the reduction of the C2=C3 double bond of the indole.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO3 solution until effervescence ceases and the pH is neutral or slightly basic. This step neutralizes the excess TFA.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO4. Filter the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 4-bromoindoline by flash column chromatography on silica gel to obtain the final product.

Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is a self-validating system as it includes controls to ensure the observed effects are due to the test compound.[7]

Materials:

  • Human cancer cell line (e.g., SW480 colon cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (4-bromoindoline derivative) dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Microplate reader (490 nm absorbance)

  • Humidified incubator (37°C, 5% CO2)

Step-by-Step Methodology:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of the test compound in complete medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in the incubator. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data by subtracting the background absorbance (medium only). Express the results as a percentage of the vehicle control. Plot the percentage viability against the compound concentration (log scale) to determine the IC50 value.

Concluding Remarks for the Field Professional

The 4-bromoindoline scaffold is a chemically tractable and biologically potent platform for drug discovery. The evidence strongly supports its continued exploration in oncology, infectious diseases, and neurology. The bromine atom at the C4 position provides a key handle for further synthetic elaboration via cross-coupling reactions, allowing for the creation of diverse chemical libraries. For drug development professionals, the multifaceted activities of these derivatives suggest opportunities for developing single agents with multiple therapeutic benefits, such as compounds with combined anti-inflammatory and neuroprotective effects. Future work should focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting in vivo efficacy studies to translate the clear in vitro potential into tangible therapeutic candidates.

References

A-Z of Substituted Indoline Synthesis: A-Z Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Its three-dimensional structure provides a versatile platform for designing molecules with finely tuned steric and electronic properties, making it a privileged motif in drug discovery. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to substituted indolines. We will delve into the mechanistic underpinnings of key transformations, offering field-proven insights into experimental design and optimization. This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to strategically select and implement the most effective synthetic methodologies for their specific molecular targets. We will explore a range of strategies, including the dearomatization of indoles, intramolecular cyclizations, and cycloaddition reactions, supported by detailed protocols and comparative data.

Introduction: The Enduring Significance of the Indoline Core

The indoline ring system, a saturated bicyclic amine, is a recurring structural feature in a vast array of biologically active molecules. Its prevalence in nature and its successful incorporation into synthetic drugs underscore its importance in medicinal chemistry. The non-planar, conformationally flexible nature of the indoline scaffold allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. This guide will navigate the diverse and evolving landscape of synthetic strategies to access this critical heterocyclic system.

Dearomatization of Indoles: A Direct Route to Complexity

One of the most direct and powerful strategies for constructing substituted indolines is through the dearomatization of readily available indole precursors.[1] This approach transforms a planar aromatic system into a three-dimensional scaffold, often with the concomitant creation of multiple stereocenters.

Reductive Methods

Catalytic hydrogenation of the indole C2=C3 double bond is a classical and widely employed method for indoline synthesis. However, achieving chemo- and stereoselectivity can be challenging. Modern advancements have focused on developing more sophisticated catalytic systems.

2.1.1. Catalytic Asymmetric Transfer Hydrogenation

A significant breakthrough in this area is the development of metal-free, Brønsted acid-catalyzed asymmetric transfer hydrogenation.[2][3] This method utilizes a chiral Brønsted acid to activate a 3H-indole intermediate, which is then reduced by a Hantzsch ester as the hydrogen source.

  • Mechanism Insight: The chiral Brønsted acid protonates the imine nitrogen of the 3H-indole, forming a chiral ion pair. This directs the hydride transfer from the Hantzsch ester to one face of the imine, leading to high enantioselectivity.

aza_heck_cyclization

  • Materials: 2-Aryl-3H-indole (1.0 equiv), Hantzsch dihydropyridine (1.25 equiv), chiral Brønsted acid catalyst (e.g., (R)-TRIP) (0.1–5 mol%), and anhydrous toluene.

  • Procedure:

    • To a solution of the 2-aryl-3H-indole in toluene, add the Hantzsch dihydropyridine and the chiral Brønsted acid catalyst.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the optically active indoline.

  • Key Optimization Parameters: Catalyst loading can often be reduced to as low as 0.1 mol% while maintaining high enantioselectivity, although this may impact the conversion rate.[2]

Table 1: Scope of Brønsted Acid-Catalyzed Asymmetric Hydrogenation of 3H-Indoles [3]

Entry2-SubstituentYield (%)ee (%)
1Phenyl9897
24-Methoxyphenyl9598
34-Chlorophenyl9996
42-Naphthyl9797
5Methyl8580
6Isopropyl7875
Radical-Mediated Dearomatization

Photoredox catalysis has emerged as a powerful tool for the dearomatization of indoles under mild conditions.[1] These methods often involve the generation of radical intermediates that can participate in subsequent cyclization or addition reactions.

A notable example is the three-component, thiol-yne-mediated dearomative vinylation of indoles.[1] This approach circumvents the need for pre-functionalization of the indole scaffold.

Oxidative Dearomatization

Palladium(II)-catalyzed oxidative Wacker-type cyclization provides a route to fused indolines bearing C2-oxygenated quaternary stereocenters.[4] This method utilizes molecular oxygen as the terminal oxidant, offering high atom economy.

Intramolecular Cyclization Strategies: Building the Bicyclic Core

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct the indoline ring system from acyclic precursors. These methods offer excellent control over regiochemistry and can be adapted for asymmetric synthesis.

Heck and Aza-Heck Cyclizations

The palladium-catalyzed Heck reaction and its nitrogen-based counterpart, the aza-Heck reaction, are versatile methods for forming the indoline core.[5][6][7]

3.1.1. Aza-Heck Cyclization of N-Aryl-N-hydroxy Carbamates

A recently developed aza-Heck cyclization utilizes N-aryl-N-hydroxy carbamates as electrophiles, which can be readily accessed from the corresponding nitroarenes.[5] This method demonstrates broad functional group compatibility and allows for the synthesis of complex indoline structures, including those with fully substituted C2 carbons.[5]

  • Causality in Experimental Design: The choice of a carbonate leaving group on the N-hydroxy aniline precursor is crucial for the success of this transformation.[5]

aza_heck_cyclization

Organocatalytic Intramolecular Michael Addition

Asymmetric synthesis of 2,3-disubstituted indolines can be achieved through an organocatalytic intramolecular Michael addition.[8][9] Using a primary amine catalyst derived from a cinchona alkaloid, (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones cyclize to afford cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities.[8][9]

  • Stereochemical Control: The diastereoselectivity of this reaction can be controlled by the nature of the substituent on the enone. Aryl-substituted enones typically yield cis-products, while alkyl-substituted enones favor the formation of trans-isomers.[8][9]

Table 2: Diastereoselectivity in Organocatalytic Intramolecular Michael Addition [8][9]

Enone Substituent (R)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Arylup to 2.7:1 (cis)up to 99
Alkylup to 20:1 (trans)up to 99

Cycloaddition Reactions: Convergent Assembly of the Indoline Scaffold

Cycloaddition reactions offer a convergent and often stereocontrolled approach to the synthesis of substituted indolines. These methods involve the concerted or stepwise combination of two or more unsaturated components to form the bicyclic ring system.

Intramolecular [4+2] Cycloaddition of Ynamides

A powerful strategy for constructing highly substituted indolines and indoles involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes.[10] The requisite cycloaddition precursors can be readily assembled using transition-metal-mediated coupling reactions, making this a highly modular approach.[10]

  • Reaction Conditions: These cycloadditions typically require heating at elevated temperatures (110-210 °C), although in some cases, the reaction can be promoted at lower temperatures in the presence of a Lewis acid such as Me₂AlCl.[10]

Formal [3+2] Cycloaddition for Pyrroloindoline Synthesis

The pyrroloindoline scaffold, a common motif in a class of biologically active alkaloids, can be accessed through a formal [3+2] cycloaddition.[11] A Lewis acid, such as (R)-BINOL•SnCl₄, catalyzes the reaction between a C3-substituted indole and a 2-amidoacrylate to furnish the pyrroloindoline core with high enantioselectivity.[11]

  • Mechanistic Rationale: The reaction is proposed to proceed through a stepwise mechanism involving a Lewis acid-promoted conjugate addition of the indole to the 2-amidoacrylate, followed by an intramolecular cyclization of the resulting iminium ion intermediate.[11]

Classical Named Reactions in Indoline Synthesis

While modern methodologies continue to expand the synthetic chemist's toolkit, classical named reactions remain relevant and powerful strategies for indoline synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust method for preparing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions.[12][13][14][15] While primarily used for indole synthesis, modifications and interrupted versions of this reaction can provide access to indoline and fused-indoline products.[12]

  • Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[13][14]

fischer_indole_synthesis

Conclusion and Future Outlook

The synthesis of substituted indolines is a dynamic and continuously evolving field of research. The methodologies discussed in this guide represent a selection of the most powerful and versatile strategies available to the modern synthetic chemist. From the direct dearomatization of indoles to elegant intramolecular cyclizations and convergent cycloadditions, the options for accessing this privileged scaffold are vast.

Future advancements will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The increasing demand for enantiomerically pure, complex indolines for drug discovery will continue to drive innovation in asymmetric catalysis. Furthermore, the application of flow chemistry and other enabling technologies will undoubtedly play a crucial role in the scalable and efficient production of these valuable compounds. By understanding the principles and practicalities of the synthetic routes outlined in this guide, researchers will be well-equipped to design and execute the synthesis of novel indoline-based molecules with the potential to address unmet medical needs.

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Bromoindoline Hydrochloride for the Synthesis of C4-Arylated Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The functionalization of this scaffold is critical for modulating pharmacological properties. This application note provides a comprehensive guide and a detailed experimental protocol for the C4-arylation of 4-bromoindoline hydrochloride via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer expert insights into reagent selection and parameter optimization, and provide a robust troubleshooting guide to enable researchers, scientists, and drug development professionals to successfully synthesize novel 4-arylindoline derivatives.

Introduction: The Significance of C4-Functionalized Indolines

The indoline ring system is a core component of many natural products and synthetic molecules with a broad spectrum of biological activities. Strategic functionalization of the indoline nucleus allows for the fine-tuning of a compound's steric and electronic properties, which is essential for optimizing drug-target interactions. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2][3] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool in modern drug discovery.[3][4]

This guide focuses on the coupling of 4-bromoindoline, a key building block for accessing novel chemical space at a less commonly substituted position of the indoline core. The use of the hydrochloride salt form is addressed, with specific considerations for reaction setup.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount for rational optimization and troubleshooting. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromoindoline, forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.[3]

  • Transmetalation: The organic moiety from the boronic acid (or its activated boronate ester form) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[7][8] The exact mechanism of transmetalation is still a subject of detailed study, but it is universally accepted that the base is essential for this ligand exchange.[2]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the 4-arylindoline product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Active Catalyst Pd(0)L₂ Ox_Add R¹-Pd(II)L₂-X (Aryl-Pd Complex) Pd(0)L2->Ox_Add Oxidative Addition Transmetalation_Complex R¹-Pd(II)L₂-R² (Di-organic Complex) Ox_Add->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product 4-Arylindoline (R¹-R²) Transmetalation_Complex->Product Aryl_Halide 4-Bromoindoline (R¹-X) Aryl_Halide->Ox_Add Boronic_Acid Ar-B(OH)₂ (R²-BY₂) Boronic_Acid->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Key Reaction Parameters

The success of the Suzuki coupling hinges on the careful selection of each component.

  • Substrate (this compound): The starting material is an acid salt. The Suzuki reaction is conducted under basic conditions, which will neutralize the hydrochloride in situ to form the free base of 4-bromoindoline. Crucially, an additional equivalent of base must be added to account for this acid-base neutralization , on top of the amount required for the catalytic cycle.

  • Palladium Catalyst: The choice of catalyst, particularly the ligand, is critical. For heteroaromatic substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results.[9][10]

    • Pd(PPh₃)₄: A classic, reliable choice, but may require higher temperatures and catalyst loadings.

    • PdCl₂(dppf): Excellent for a wide range of substrates, offering good stability and activity.

    • Buchwald Ligands (e.g., SPhos, XPhos) with Pd precursors (e.g., Pd₂(dba)₃): State-of-the-art ligands for challenging couplings, often allowing for lower catalyst loadings and milder conditions.[9]

    • PEPPSI™-type Precatalysts: Air- and moisture-stable NHC-based precatalysts that show high efficiency.[6]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[8] The choice can significantly affect yield and reaction rate.

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Most commonly used. K₂CO₃ is a cost-effective and robust choice. Cs₂CO₃ is more soluble in organic solvents and can be effective for difficult couplings.[8]

    • Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail, particularly in anhydrous conditions or with sensitive substrates.[8]

  • Solvent: A variety of solvents can be used, often in combination with water.[2] The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the inorganic base is often dissolved).

    • 1,4-Dioxane/Water or THF/Water: A very common and effective system.

    • Toluene/Water/Ethanol: Another robust system, where ethanol can help with solubility.[11]

    • DMF or Acetonitrile/Water: Polar aprotic options that can be useful for specific substrates.[12] Causality: The addition of water is crucial when using inorganic bases like K₂CO₃ or K₃PO₄, as it dissolves the base and facilitates the formation of the active boronate species required for transmetalation.[13] All solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylboronic acid as a representative example.

Materials & Equipment:

  • This compound

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1,4-Dioxane is a suspected carcinogen.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Assemble & Flame-Dry Glassware B 2. Add Solids: 4-Bromoindoline HCl Phenylboronic Acid K₂CO₃ A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Add Pd(PPh₃)₄ Catalyst D->E F 6. Heat to 100 °C & Stir (12-24h) E->F G 7. Cool & Quench with Water F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Dry, Filter & Concentrate Organic Layers H->I J 10. Purify by Column Chromatography I->J

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Reagent Preparation:

    • To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (3.0 mmol, 3.0 equiv).

    • Scientist's Note: 3.0 equivalents of base are used: 1.0 eq to neutralize the hydrochloride salt and 2.0 eq for the catalytic cycle.

  • Inerting the System:

    • Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). Degas this solvent mixture by bubbling argon through it for 20-30 minutes.

    • Using a syringe, add the degassed solvent mixture to the reaction flask.

  • Catalyst Addition:

    • Under a positive pressure of argon, quickly add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Scientist's Note: The catalyst is added last to minimize its exposure to air. For larger scale reactions, catalyst loading can often be reduced to 1-2 mol%.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of 4-bromoindoline indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Add deionized water (20 mL) to the reaction mixture and transfer the contents to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-phenylindoline.

Data Summary and Expected Outcomes

The following table provides generalized conditions and expected outcomes. Yields are highly dependent on the specific boronic acid partner and precise reaction conditions.

ParameterRecommended ConditionRationale
Substrate Ratio 1.0 equiv Aryl Halide : 1.2-1.5 equiv Boronic AcidA slight excess of the boronic acid drives the reaction to completion and compensates for potential decomposition.[6]
Catalyst Loading 1-5 mol% PdOptimizes cost and efficiency. Higher loadings may be needed for less reactive partners.[10]
Base 3.0 equiv K₂CO₃ or K₃PO₄Ensures neutralization of the HCl salt and provides sufficient base for the catalytic cycle.[8]
Solvent System Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 4:1)Biphasic system effectively dissolves both organic reagents and the inorganic base.[2][11]
Temperature 80-110 °CProvides sufficient thermal energy for oxidative addition without promoting significant side reactions.[5]
Expected Yield 60-95%Highly substrate-dependent. Electron-rich boronic acids tend to give higher yields.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Base is not strong enough or insoluble.1. Use a fresh bottle of catalyst or a more robust pre-catalyst (e.g., XPhos Pd G3).2. Ensure thorough degassing of all solvents.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure water is present to aid solubility.[8][14]
Dehalogenation of Starting Material Presence of a hydrogen source that intercepts the Ar-Pd(II)-X intermediate.1. Ensure solvents are anhydrous (if using an anhydrous protocol).2. Some bases (e.g., amines) or additives can promote this side reaction; stick to carbonate or phosphate bases.[6]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Reaction temperature is too high.1. Rigorously exclude oxygen from the reaction.2. Lower the reaction temperature. Consider a more active catalyst that operates under milder conditions.[6]
Difficulty in Purification Product co-elutes with boronic acid residue or byproducts.1. After extraction, perform an acidic wash (e.g., 1M HCl) to remove basic impurities, then a basic wash (e.g., sat. NaHCO₃) to remove acidic boronic acid residues before drying and concentrating.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylindolines in Modern Drug Discovery

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its three-dimensional architecture and ability to present substituents in defined spatial orientations make it a valuable building block in the design of novel therapeutics targeting a wide range of diseases, including cancer and infectious diseases.[1][2] The introduction of an amino group at the 4-position of the indoline ring opens up new avenues for molecular exploration, allowing for the generation of diverse compound libraries with potential applications as, for example, dopamine receptor agonists.[4]

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[4][5][6] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to synthesize N-arylindolines from the corresponding bromoindolines.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 4-bromoindoline hydrochloride. It offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical parameters to ensure a robust and reproducible synthesis.

Understanding the Mechanism: A Foundation for Rational Optimization

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, proceeds through a series of well-defined steps:

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange Ar-Pd(II)-NHR'R''(L2) [Ar-Pd(II)-NHR'R''(L2)]+X- Ligand_Exchange->Ar-Pd(II)-NHR'R''(L2) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L2)->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Product (Ar-NR'R'') Reductive_Elimination->Ar-NR'R'' 4-Bromoindoline 4-Bromoindoline (Ar-X) 4-Bromoindoline->Oxidative_Addition Amine Amine (HNR'R'') Amine->Ligand_Exchange - HX

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromoindoline to form a Pd(II) complex.[4]

  • Ligand Exchange: The amine substrate coordinates to the palladium center, displacing the halide.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.[7]

  • Reductive Elimination: The desired C-N bond is formed, releasing the N-arylindoline product and regenerating the active Pd(0) catalyst.[7]

A potential side reaction is the hydrodehalogenation of the aryl bromide, which can be minimized by careful selection of the catalyst, ligand, and reaction conditions.[4]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure that can be optimized for specific amine coupling partners.

Materials and Equipment:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[8]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reagent Preparation and Handling:

  • Handling of this compound: this compound is an air-stable solid. As it is a salt, an additional equivalent of base will be required to neutralize the HCl and generate the free indoline in situ.

  • Catalyst and Ligand: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Solvent and Base: Anhydrous solvents are crucial for the success of the reaction. Strong bases like sodium tert-butoxide are highly hygroscopic and should be handled with care under an inert atmosphere.

Reaction Setup Workflow:

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add 4-bromoindoline HCl, catalyst, ligand, and base to a dry Schlenk flask. B Evacuate and backfill the flask with inert gas (3x). A->B C Add anhydrous solvent and the amine coupling partner. B->C D Heat the reaction mixture with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Perform aqueous workup and extract the product. F->G H Dry, concentrate, and purify by column chromatography. G->H

Figure 2. A schematic of the experimental workflow.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 2.2-2.5 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the this compound) and the amine coupling partner (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Key Parameters and Expected Outcomes

The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination of 4-bromoindoline. The following table summarizes typical reaction conditions and expected yields based on literature precedents for similar electron-rich heterocyclic systems.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)AmineYield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (2.2)Toluene10012-24Morpholine85-95[8]
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane11018-24Aniline75-85[8]
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane10024Carbazole~68[9]
Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (2.5)Toluene10016-24Secondary Aliphatic Amine70-90[10]

Note: Yields are highly dependent on the specific amine coupling partner and reaction optimization. The provided data should be used as a guideline.

Conclusion and Future Perspectives

The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of 4-aminoindoline derivatives. By carefully selecting the reaction parameters and following the detailed protocol provided, researchers can efficiently access a wide range of N-arylindolines for applications in drug discovery and materials science. The use of modern, highly active catalysts and ligands allows for this transformation to be carried out under relatively mild conditions with excellent functional group tolerance. Further optimization of reaction conditions, including the use of high-throughput screening, can lead to even more efficient and sustainable protocols.

References

Application Notes and Protocols for the Sonogashira Reaction of 4-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing the Sonogashira cross-coupling reaction with 4-bromoindoline hydrochloride. The indoline scaffold is a privileged structure in medicinal chemistry, and its alkynylation via the Sonogashira reaction opens avenues for the synthesis of novel drug candidates and complex molecular probes. These application notes offer insights into the reaction mechanism, optimization of critical parameters, a step-by-step protocol, and troubleshooting advice, with a special focus on the challenges presented by the hydrochloride salt form of the substrate.

Introduction: The Strategic Importance of the Sonogashira Reaction in Indoline Functionalization

The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become indispensable in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[2]

The indoline moiety is a core structural feature in a multitude of natural products and pharmaceuticals. The ability to introduce an alkyne group onto the indoline ring at the 4-position provides a versatile handle for further chemical transformations, such as click chemistry, cyclization reactions, or the synthesis of extended conjugated systems. This makes the Sonogashira coupling of 4-bromoindoline a strategically important transformation in drug discovery and development.

A key challenge in the Sonogashira coupling of this compound is the presence of the acidic proton on the nitrogen atom, which is protonated to form an ammonium salt. This necessitates a careful selection of the base and its stoichiometry to ensure both the neutralization of the hydrochloride and the deprotonation of the terminal alkyne, a crucial step in the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2 Ar-Pd(II)-X(L₂) oa->pd2 tm Transmetalation cu_acetylide Cu-C≡CR pd2->cu_acetylide Receives from Copper Cycle pd_alkyne Ar-Pd(II)-C≡CR(L₂) tm->pd_alkyne pd_alkyne->pd0 re Reductive Elimination product Ar-C≡CR re->product alkyne R-C≡C-H alkyne->cu_acetylide CuX, Base base Base cuX CuX cu_acetylide->cuX Transmetalation to Pd(II) complex cuX->pd2 Regenerates CuX arx 4-Bromoindoline Hydrochloride arx->pd2 Ar-X base_byproduct Base-H⁺X⁻ alkyne_deprotonation Base-H⁺

Figure 1: Catalytic cycle of the Sonogashira reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromoindoline), forming a Pd(II) complex.

  • Transmetalation: The halide on the Pd(II) complex is exchanged for the acetylide group from the copper acetylide.

  • Reductive Elimination: The desired product, 4-alkynylindoline, is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the transmetalation step.

Optimizing Reaction Conditions for this compound

The successful Sonogashira coupling of this compound hinges on the careful selection and optimization of several key parameters.

Catalyst System: Palladium and Copper

A variety of palladium catalysts can be employed for the Sonogashira reaction. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. For substrates like 2-bromoanilines, which are structurally similar to 4-bromoindoline, PdCl₂(PPh₃)₂ has been shown to be effective.[3] The use of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is generally recommended to accelerate the reaction and allow for milder conditions.[1] However, copper-free conditions are also an option to avoid the potential side reaction of alkyne homocoupling (Glaser coupling).[3]

Base Selection and Stoichiometry: The Critical Parameter

The choice of base is paramount when working with an amine hydrochloride. The base must be strong enough to:

  • Neutralize the hydrochloride salt, liberating the free indoline.

  • Deprotonate the terminal alkyne to form the reactive copper acetylide.

  • Neutralize the HBr generated during the catalytic cycle.

Therefore, a stoichiometric excess of the base is required. A common strategy is to use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For aryl ammonium salts, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[4] Given the pKa of the indolinium ion is approximately 5.2, a base with a conjugate acid pKa significantly higher than this is necessary.[5] Triethylamine (pKa of conjugate acid ≈ 10.8) is a suitable and commonly used choice. A minimum of 2 equivalents of the base is theoretically needed (1 equivalent to neutralize the HCl and 1 equivalent for the alkyne deprotonation). In practice, using a slight excess (2.5-3.0 equivalents) is often beneficial to drive the reaction to completion.

Solvent Selection

The choice of solvent can significantly influence the reaction rate and yield. Aprotic polar solvents such as N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are frequently used and have proven effective for couplings involving amino-substituted aryl halides.[6] For less polar substrates, toluene or dioxane can be good alternatives. When using amine bases like triethylamine, it can sometimes serve as both the base and a co-solvent.

Temperature and Reaction Time

The reactivity of aryl bromides in Sonogashira couplings is lower than that of aryl iodides.[1] Therefore, heating is typically required to achieve a reasonable reaction rate. A temperature range of 60-100 °C is a good starting point for the coupling of 4-bromoindoline. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time, which can range from a few hours to overnight.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Table 1: Summary of Recommended Reaction Parameters

ParameterRecommended ConditionsRationale
Substrate This compoundAryl bromide with a hydrochloride salt
Alkyne Terminal Alkyne1.1 - 1.5 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂1 - 5 mol%
Copper Co-catalyst CuI1 - 5 mol%
Base Triethylamine (Et₃N)2.5 - 3.0 equivalents
Solvent DMF or MeCNGood solubility for the hydrochloride salt
Temperature 80 - 100 °CTo overcome the lower reactivity of the aryl bromide
Atmosphere Inert (Nitrogen or Argon)To prevent catalyst degradation and alkyne homocoupling
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.02 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Add anhydrous DMF (or MeCN) to achieve a substrate concentration of approximately 0.1 M. Then, add triethylamine (2.5 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides guidance on common issues and potential solutions.

Troubleshooting_Workflow start Low or No Product Formation check_reagents Check Reagent Quality (Substrate, Alkyne, Solvents) start->check_reagents check_catalyst Catalyst Inactivity? start->check_catalyst check_base Insufficient Base? start->check_base check_temp Reaction Temperature Too Low? start->check_temp homocoupling Significant Alkyne Homocoupling? start->homocoupling solution_reagents Use fresh, pure reagents. Ensure anhydrous solvents. check_reagents->solution_reagents Impurity detected solution_catalyst Use fresh catalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst Suspected solution_base Increase base stoichiometry (e.g., to 3.0 eq.). Consider a stronger base (e.g., DBU). check_base->solution_base Possible solution_temp Increase reaction temperature (e.g., in 10 °C increments). check_temp->solution_temp Possible solution_homocoupling Decrease CuI loading. Run under strictly anaerobic conditions. Consider copper-free conditions. homocoupling->solution_homocoupling Observed

Figure 2: Troubleshooting workflow for the Sonogashira reaction.

Conclusion

The Sonogashira reaction of this compound is a valuable transformation for the synthesis of novel indoline-based compounds. By carefully considering the choice of base and its stoichiometry to address the presence of the hydrochloride salt, and by optimizing the catalyst system, solvent, and temperature, high yields of the desired 4-alkynylindolines can be achieved. This guide provides a comprehensive framework for researchers to successfully implement this important reaction in their synthetic endeavors.

References

Application Notes and Protocols for the Use of 4-Bromoindoline Hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline and oxindole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic potential, particularly in oncology. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromoindoline hydrochloride as a versatile starting material for the synthesis of potent kinase inhibitors. We will focus on the synthesis of a key intermediate for Nintedanib (BIBF 1120), a triple angiokinase inhibitor, to illustrate the practical application of this building block. The protocols herein detail critical synthetic transformations, including palladium-catalyzed cross-coupling reactions, and provide the scientific rationale behind the methodological choices.

Introduction: The Strategic Importance of the Indoline Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The indolinone core, a derivative of the indoline scaffold, is a key feature in several approved and investigational kinase inhibitors, such as Sunitinib and Nintedanib.[3][4] These small molecules typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and blocking its phosphorylating activity.[5]

This compound serves as an excellent starting point for the synthesis of such inhibitors for several key reasons:

  • Privileged Scaffold: The indoline ring system is a well-established pharmacophore that can be readily modified to optimize binding affinity and selectivity for various kinases.[6]

  • Versatile Synthetic Handle: The bromine atom at the 4-position is a versatile functional group that allows for the introduction of diverse chemical moieties through a variety of well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7][8] This enables the exploration of structure-activity relationships (SAR) to fine-tune the pharmacological properties of the synthesized compounds.

  • Strategic Positioning for Kinase Interaction: Functionalization at the 4-position of the indoline ring can influence the molecule's interaction with the solvent-exposed region of the ATP-binding site, contributing to both potency and selectivity.

This guide will provide a representative, detailed protocol for the synthesis of a key precursor to Nintedanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[9][10]

Core Synthetic Strategy: From 4-Bromoindole to a Key Nintedanib Intermediate

The synthesis of Nintedanib and related indolinone-based kinase inhibitors generally involves the construction of a substituted oxindole core, followed by a condensation reaction to introduce the side chain that interacts with the kinase hinge region. Our strategy will focus on the initial steps of synthesizing a functionalized oxindole starting from a 4-bromoindole derivative.

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Oxindole Core Synthesis cluster_1 Phase 2: Final Inhibitor Assembly 4-Bromo-1H-indole 4-Bromo-1H-indole N-Protected_Indole N-Protected 4-Bromoindole 4-Bromo-1H-indole->N-Protected_Indole N-Protection Oxidation Oxidation to 4-Bromooxindole N-Protected_Indole->Oxidation e.g., NBS, t-BuOH/H2O Suzuki_Coupling Suzuki-Miyaura Coupling Oxidation->Suzuki_Coupling Arylboronic Acid, Pd Catalyst, Base Key_Intermediate 4-Aryl-oxindole Intermediate Suzuki_Coupling->Key_Intermediate Condensation Knoevenagel Condensation Key_Intermediate->Condensation Amine Side Chain Precursor Final_Product Nintedanib Analogue Condensation->Final_Product

Caption: Synthetic workflow from 4-bromoindole to a Nintedanib analogue.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions involving anhydrous solvents or air-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: N-Protection of 4-Bromo-1H-indole

Rationale: The nitrogen atom of the indole ring is nucleophilic and can interfere with subsequent reactions. Protection with a suitable group, such as a tosyl (Ts) group, is therefore a necessary first step.

Materials:

  • 4-Bromo-1H-indole

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-1H-indole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add tosyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-1-(tosyl)-1H-indole.

Protocol 2: Oxidation to 4-Bromo-1-(tosyl)indolin-2-one

Rationale: The conversion of the protected indole to the corresponding oxindole is a critical step in the synthesis of Nintedanib. This oxidation can be achieved using various reagents; N-Bromosuccinimide (NBS) in a mixture of t-butanol and water is an effective method.

Materials:

  • 4-Bromo-1-(tosyl)-1H-indole

  • N-Bromosuccinimide (NBS)

  • tert-Butanol (t-BuOH)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 4-bromo-1-(tosyl)-1H-indole (1.0 eq) in a mixture of t-BuOH and water (e.g., 3:1 v/v).

  • Add NBS (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 4-bromo-1-(tosyl)indolin-2-one is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Arylation at the 4-Position

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds.[11] In this step, we introduce an aryl group at the 4-position of the oxindole core, a key structural feature for interaction with the target kinase. The choice of arylboronic acid can be varied to explore SAR.

Materials:

Reagent/CatalystMolar Eq.Purpose
4-Bromo-1-(tosyl)indolin-2-one1.0Starting material
Arylboronic acid1.2Arylating agent
Pd(PPh₃)₄ (Tetrakis)0.05Palladium(0) catalyst
K₂CO₃ or Cs₂CO₃2.0Base to activate the boronic acid and facilitate transmetalation
1,4-Dioxane/Water (4:1)-Solvent system

Procedure:

  • To a Schlenk flask, add 4-bromo-1-(tosyl)indolin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (0.05 eq).

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-1-(tosyl)indolin-2-one intermediate.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)-Br(L2) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar_Ar ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Directions

The protocols outlined in this application note demonstrate a robust and versatile synthetic route to key intermediates for Nintedanib and other indolinone-based kinase inhibitors, starting from the readily available this compound. The strategic use of modern synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, allows for the efficient construction of a diverse library of compounds for drug discovery programs. By varying the arylboronic acid in the final step, researchers can systematically probe the structure-activity relationships and optimize the potency and selectivity of these inhibitors against their target kinases. Further functionalization of the oxindole core and modification of the side chain will undoubtedly lead to the discovery of novel and effective kinase inhibitors for the treatment of a wide range of diseases.

References

Application Notes and Protocols for the N-Functionalization of 4-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols for the N-functionalization of 4-bromoindoline hydrochloride, a valuable heterocyclic building block in medicinal chemistry and materials science. We delve into the core strategies for derivatizing the indoline nitrogen, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation. Beyond rote procedural lists, this document elucidates the underlying chemical principles, offering researchers and drug development professionals the insights required to troubleshoot, adapt, and innovate. Protocols are presented with an emphasis on reproducibility and safety, supported by in-text citations to authoritative literature.

Introduction: The Strategic Importance of N-Functionalized Indolines

The indoline scaffold is a privileged motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Modification at the N1-position is a cornerstone of structure-activity relationship (SAR) studies, as the substituent on the indole nitrogen can profoundly influence a molecule's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile.[1][2] The presence of a bromine atom at the 4-position of the indoline ring offers a versatile handle for subsequent cross-coupling reactions, further expanding the accessible chemical space.

This guide addresses the practical challenges and strategic considerations for the N-functionalization of 4-bromoindoline, supplied as a hydrochloride salt. The acidic nature of the starting material necessitates careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base, to ensure efficient deprotonation and subsequent reaction at the nitrogen atom.

Safety and Handling of this compound

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).[3]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.[4]

    • Use only in a well-ventilated area.[4]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

    • Wash hands thoroughly after handling.[4]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[3]

    • If inhaled, move the person to fresh air.[4]

    • If swallowed, rinse mouth and do NOT induce vomiting. Seek immediate medical attention.[3]

A full Safety Data Sheet (SDS) should be consulted before commencing any experimental work.[4][5]

Core Experimental Protocols

The following sections provide detailed, step-by-step protocols for the major classes of N-functionalization reactions. The choice of a specific protocol will depend on the desired N-substituent and the overall synthetic strategy.

General Considerations for Handling this compound

The starting material is a hydrochloride salt, meaning the indoline nitrogen is protonated. For any N-functionalization to occur, the free base must be generated in situ or in a separate preparatory step. This is typically achieved by using at least two equivalents of a suitable base: one to neutralize the hydrochloride and a second to deprotonate the resulting indoline N-H for the subsequent reaction.

Protocol 1: N-Alkylation

N-alkylation introduces an alkyl group onto the indoline nitrogen, a common strategy to modulate lipophilicity and steric bulk.[6] The reaction proceeds via an SN2 mechanism.[6]

Reaction Scheme:

N_Alkylation start 4-Bromoindoline Hydrochloride reagents + Alkyl Halide (R-X) + Base (e.g., NaH, K2CO3) in Anhydrous Solvent (e.g., DMF, THF) start->reagents product N-Alkyl-4-bromoindoline reagents->product

Caption: General workflow for N-alkylation of 4-bromoindoline.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 equivalents)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2-2.5 equivalents) or Potassium carbonate (K₂CO₃) (3-4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation:

    • Using NaH: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (2.2-2.5 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.[1][7]

    • Using K₂CO₃: Add potassium carbonate (3-4 eq) to the solution. This is a milder and safer alternative to NaH.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1]

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1]

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

Rationale for Procedural Choices:

  • Inert Atmosphere: Prevents reaction of the strongly basic deprotonated indoline with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water will quench the strong base (especially NaH) and the reactive indoline anion.

  • Excess Base: As discussed, to both neutralize the hydrochloride salt and deprotonate the indoline nitrogen.

  • Controlled Addition of Reagents: Dropwise addition of the alkylating agent at low temperature helps to control any exothermic reaction.

Protocol 2: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl indolines.[9][10] This reaction is highly valued for its broad substrate scope and functional group tolerance.[9]

Reaction Scheme:

N_Arylation start 4-Bromoindoline Hydrochloride reagents + Aryl Halide (Ar-X) + Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos, SPhos) + Base (e.g., NaOtBu, K3PO4) in Anhydrous Solvent (e.g., Toluene, Dioxane) start->reagents product N-Aryl-4-bromoindoline reagents->product

Caption: General workflow for N-arylation of 4-bromoindoline.

Materials:

  • This compound

  • Aryl halide (iodide, bromide, or chloride) (1.0-1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5-3.0 equivalents) or Potassium phosphate (K₃PO₄) (3-4 equivalents)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Addition of Reactants: Add this compound (1.0 eq) and the aryl halide (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale for Procedural Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands generally promote the catalytic cycle.[11]

  • Strong, Non-nucleophilic Base: NaOtBu is a common choice, but for substrates with base-sensitive functional groups, a milder base like K₃PO₄ can be used.[11]

  • High Temperature: The reaction often requires heating to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

Protocol 3: N-Acylation

N-acylation introduces an acyl group to the indoline nitrogen, forming a stable amide bond. This is a common method for synthesizing amide-containing pharmaceuticals and for protecting the nitrogen atom.[13][14]

Reaction Scheme:

N_Acylation start 4-Bromoindoline Hydrochloride reagents + Acylating Agent (e.g., Acyl Chloride, Anhydride) + Base (e.g., DIPEA, Et3N) in Anhydrous Solvent (e.g., DCM, THF) start->reagents product N-Acyl-4-bromoindoline reagents->product N_Sulfonylation start 4-Bromoindoline Hydrochloride reagents + Sulfonyl Chloride (R-SO2Cl) + Base (e.g., Et3N, DMAP) in Anhydrous Solvent (e.g., DCM) start->reagents product N-Sulfonyl-4-bromoindoline reagents->product

References

Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of 4-Arylindolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthesis of 4-Arylindolines

The indoline scaffold is a privileged structural motif found in a vast array of natural products and biologically active compounds. Specifically, the introduction of an aryl group at the C4 position creates the 4-arylindoline core, a key pharmacophore in modern drug discovery. Molecules bearing this framework have shown promise as potent inhibitors for challenging therapeutic targets, such as the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction in tumor immunotherapy.[1][2]

Traditional synthetic routes to substituted indolines often require harsh conditions or pre-functionalized, complex starting materials, limiting their efficiency and scope.[3][4] The advent of palladium-catalyzed cross-coupling and C–H functionalization reactions has revolutionized the construction of these valuable molecules.[5][6] Palladium catalysis offers a powerful and versatile platform, enabling the direct formation of C–C and C–N bonds with high efficiency, remarkable functional group tolerance, and precise regioselectivity under milder conditions.[7][8]

This guide provides an in-depth exploration of advanced palladium-catalyzed methods for synthesizing 4-arylindolines, focusing on the underlying mechanisms and providing detailed, field-proven protocols for researchers in organic synthesis and medicinal chemistry. We will delve into powerful strategies such as domino reactions and the innovative Palladium/Norbornene cooperative catalysis (Catellani reaction), which allow for the modular and efficient assembly of highly substituted indoline frameworks from simple precursors.[4][9]

Mechanistic Foundations: Key Palladium-Catalyzed Strategies

Understanding the catalytic cycle is paramount for reaction optimization and troubleshooting. Several sophisticated palladium-catalyzed strategies have been developed to access the 4-arylindoline core. Below, we dissect the mechanisms of the most prominent and powerful methods.

Domino Strategy: ortho-Amination/ ipso-Heck Cyclization Cascade

A highly effective approach for building C3,C4-disubstituted indolines is a domino reaction that sequentially forms two bonds in a single pot.[9] This cascade involves an initial ortho-amination of an aryl iodide followed by an intramolecular ipso-Heck cyclization. The process is a testament to the modularity of modern cross-coupling chemistry.

The catalytic cycle, illustrated below, begins with the oxidative addition of a Pd(0) catalyst to the aryl iodide. This aryl-Pd(II) intermediate then undergoes a series of steps, including coordination with an allylamine partner, C-N bond formation, and the crucial intramolecular Heck reaction, which forges the five-membered indoline ring.[9] The final β-hydride elimination and subsequent isomerization steps lead to the aromatic indole product, which can be reduced to the target indoline if desired.

digraph "Domino_Heck_Cyclization_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Catalytic Cycle for ortho-Amination/ipso-Heck Cyclization", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

}

Figure 1. Catalytic cycle for domino C-N/C-C bond formation.

Palladium/Norbornene Cooperative Catalysis (Catellani Reaction)

The Catellani reaction is a powerful multicomponent reaction that allows for the simultaneous functionalization of an aryl halide at both the ortho C–H bond and the ipso position.[10][11] This strategy is particularly useful for rapidly building molecular complexity and has been successfully applied to the synthesis of indolines.[4][5]

The unique role of norbornene (NBE) is central to this reaction's success. Norbornene acts as a transient directing group, intercepting the aryl-palladium(II) intermediate and facilitating the activation of a typically inert ortho C–H bond to form a stable five-membered palladacycle.[12][13] This palladacycle is the key intermediate, which can then react with an electrophile (e.g., an aminating agent) at the ortho position. Following this, the C–X bond at the ipso position is functionalized by a nucleophile (e.g., an alkene for a Heck reaction), and the extrusion of norbornene regenerates the active catalyst and releases the polysubstituted product.[4][14]

digraph "Catellani_Reaction_Cycle" { graph [rankdir="TB", splines=true, nodesep=0.5, label="The Catellani Catalytic Cycle", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

}

Figure 2. Simplified catalytic cycle of a Catellani-type reaction.

Experimental Protocols & Application Data

The following section provides a detailed, step-by-step protocol for the synthesis of a C3,C4-disubstituted indole via a palladium-catalyzed ortho-amination/ipso-Heck cyclization cascade. This protocol is adapted from established literature procedures and serves as a representative example.[9]

General Workflow

The overall transformation involves coupling an ortho-substituted aryl iodide with an N-protected allylamine in the presence of a palladium catalyst system to construct the indoline core in a single step.

digraph "General_Workflow" { graph [rankdir="LR", bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, color="#4285F4", penwidth=2];

}

Figure 3. High-level experimental workflow.

Protocol: Synthesis of 4-Chloro-3-methyl-1-tosyl-1H-indole

Materials and Reagents:

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • 2-Chloro-6-methyliodobenzene (Aryl Iodide)

  • N-Benzoyloxy-N-tosylprop-2-en-1-amine (Allylamine Partner)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas line

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), dppf (11.1 mg, 0.02 mmol, 10 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times. This step is critical as the Pd(0) active catalyst can be sensitive to oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-chloro-6-methyliodobenzene (50.8 mg, 0.2 mmol, 1.0 equiv.) and N-benzoyloxy-N-tosylprop-2-en-1-amine (127.7 mg, 0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-chloro-3-methyl-1-tosyl-1H-indole product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices
  • Catalyst System (Pd(OAc)₂/dppf): Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The bidentate phosphine ligand, dppf, is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating the reductive elimination steps of the catalytic cycle.[15]

  • Base (K₂CO₃): An inorganic base is required to facilitate the deprotonation step during C-N bond formation and to neutralize the acid generated during the reaction.[15][16]

  • Solvent (Toluene): A high-boiling, non-polar aprotic solvent like toluene is ideal for this reaction, as it allows for the necessary reaction temperature and effectively solubilizes the organic reagents.

  • Inert Atmosphere: Essential for preventing the oxidation and deactivation of the catalytically active Pd(0) species.

Substrate Scope and Data Presentation

The palladium-catalyzed domino reaction exhibits a broad substrate scope, tolerating a variety of functional groups on the aryl iodide. This versatility is a key advantage for applications in library synthesis and drug development.

Entryortho-Substituent (on Aryl Iodide)ProductYield (%)[9]
1-CH₃4-Methyl-3-methyl-1-tosyl-1H-indole75
2-Cl4-Chloro-3-methyl-1-tosyl-1H-indole83
3-F4-Fluoro-3-methyl-1-tosyl-1H-indole72
4-CF₃4-(Trifluoromethyl)-3-methyl-1-tosyl-1H-indole55
5-OMe4-Methoxy-3-methyl-1-tosyl-1H-indole68
6Pyridyl4-(Pyridin-2-yl)-3-methyl-1-tosyl-1H-indole61

Reaction conditions as described in the protocol. Yields are for isolated products.

The data indicates that both electron-donating and electron-withdrawing groups are well-tolerated. Sterically larger ortho-substituents may lead to slightly diminished yields, likely due to steric hindrance in the Heck cyclization step.[9] The compatibility with heteroaromatic substrates (Entry 6) further highlights the robustness of this methodology.

Conclusion and Future Outlook

Palladium-catalyzed reactions, particularly domino cascades and Catellani-type transformations, represent a state-of-the-art technology for the synthesis of 4-arylindolines and other complex heterocyclic systems. These methods provide a direct, modular, and efficient route to valuable molecular scaffolds from readily available starting materials. The deep mechanistic understanding of these catalytic cycles continues to drive the development of new ligands and reaction conditions, further expanding their scope and utility. For researchers and professionals in drug development, mastering these protocols is essential for the rapid assembly of novel chemical entities with therapeutic potential.

References

The Strategic Application of 4-Bromoindoline Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the indoline scaffold stands out as a "privileged structure," a molecular framework that consistently appears in biologically active compounds. Its three-dimensional, saturated heterocyclic nature offers a distinct advantage over flat aromatic systems, enabling more precise and complex interactions with protein targets. The introduction of a bromine atom at the 4-position of the indoline ring, presented as 4-Bromoindoline hydrochloride (CAS: 1187929-39-0), further enhances its utility. This halogenation provides a crucial handle for synthetic chemists to elaborate the core structure through a variety of powerful cross-coupling reactions. The hydrochloride salt form ensures improved stability and handling properties, making it an ideal starting material for library synthesis and lead optimization campaigns.

This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its role as a key building block in the synthesis of targeted therapies, provide detailed, field-proven protocols for its chemical modification, and present a logical framework for its integration into drug discovery workflows.

Core Applications in Drug Discovery

The strategic importance of this compound lies in its ability to serve as a versatile precursor to a wide array of pharmacologically relevant molecules. The bromine substituent is not merely a placeholder; it is a reactive site that allows for the precise introduction of diverse chemical moieties, profoundly influencing the biological activity of the final compound.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The indoline core can be found in several kinase inhibitors, where it often serves as a hinge-binding motif or a scaffold to orient key pharmacophoric groups. The 4-bromo position is ideal for introducing larger substituents that can occupy the solvent-exposed regions of the ATP-binding pocket, leading to enhanced potency and selectivity.

For instance, derivatives of the related 4-bromoindole have been explored for the development of inhibitors for targets like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[1][2] The principles of these syntheses are directly applicable to 4-bromoindoline, allowing for the creation of compounds with different conformational properties.

Development of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are critical regulators of gene expression and have emerged as important targets for cancer therapy. The general structure of an HDAC inhibitor comprises a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. 4-Bromoisoindoline, a structural isomer of 4-bromoindoline, is explicitly mentioned as a building block for HDAC inhibitors.[3] This highlights the utility of the bromo-substituted indoline core in constructing the cap region of these inhibitors, allowing for the exploration of structure-activity relationships to optimize potency and isoform selectivity.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of membrane proteins and are the targets of a significant portion of modern medicines. Indoline and indole derivatives have been successfully developed as selective antagonists for various GPCRs, including α1A-adrenoceptors for the treatment of benign prostatic hyperplasia. The 4-position provides a vector for modification to enhance receptor subtype selectivity and improve pharmacokinetic properties.

Key Synthetic Transformations and Protocols

The true power of this compound is unlocked through chemical synthesis. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstones of modern pharmaceutical synthesis.

Palladium-Catalyzed Cross-Coupling: A Gateway to Diversity

The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful methods for functionalizing aryl halides like 4-bromoindoline.

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by coupling the 4-position of the indoline with an organoboron reagent (e.g., a boronic acid or ester). This is invaluable for introducing aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. This is particularly useful for synthesizing compounds that mimic key interactions in protein binding sites.

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

G cluster_0 Scaffold Preparation cluster_1 Diversification via Cross-Coupling cluster_2 Lead Optimization cluster_3 Biological Evaluation start 4-Bromoindoline hydrochloride protect N-Protection (e.g., Boc, Cbz) start->protect  If required suzuki Suzuki-Miyaura Coupling (with Ar-B(OH)₂) protect->suzuki buchwald Buchwald-Hartwig Amination (with R₂NH) protect->buchwald deprotect N-Deprotection suzuki->deprotect buchwald->deprotect further_func Further Functionalization (e.g., N-alkylation) deprotect->further_func library Compound Library further_func->library Final Products screening Biological Screening (e.g., Kinase Assay) library->screening sar SAR Analysis screening->sar sar->suzuki Iterative Design sar->buchwald Iterative Design

Caption: Drug discovery workflow using this compound.

Experimental Protocols

The following protocols are representative methods for the functionalization of 4-bromoindoline. As the free base is typically required for these reactions, the hydrochloride salt must first be neutralized.

Protocol 1: Suzuki-Miyaura Cross-Coupling of N-Boc-4-bromoindoline

This protocol describes a general procedure for the palladium-catalyzed coupling of N-Boc-protected 4-bromoindoline with an arylboronic acid. The N-protection is often necessary to prevent side reactions and improve solubility.

Materials:

  • N-Boc-4-bromoindoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Anhydrous 1,4-dioxane and water (4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-4-bromoindoline (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-Boc-4-arylindoline.

Causality and Trustworthiness: The use of a palladium catalyst in a low oxidation state (generated in situ from Pd(OAc)₂) is essential for the oxidative addition to the C-Br bond, which is the first step in the catalytic cycle.[4][5] The phosphine ligand stabilizes the palladium complex and facilitates the subsequent steps of transmetalation and reductive elimination. The base is required to activate the boronic acid for transmetalation. Performing the reaction under an inert atmosphere is critical for the stability and activity of the catalyst, ensuring reliable and reproducible results.

Protocol 2: N-Arylation of Indoline (Buchwald-Hartwig Amination Principle)

This protocol outlines a general procedure for the N-arylation of an indoline with an aryl bromide. While the example uses indoline, the principles are directly applicable for coupling an amine to the 4-position of a suitably protected indoline derivative where the bromine has been replaced by another functionality, or in cases where N-arylation of the indoline nitrogen itself is desired.

Materials:

  • Indoline (1.0 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

  • Reagent Addition: Add anhydrous toluene, followed by the indoline (1.0 eq).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the N-arylindoline product.

Causality and Trustworthiness: The Buchwald-Hartwig amination relies on a palladium catalyst with a specialized bulky phosphine ligand like XPhos. This ligand promotes the crucial reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the indoline nitrogen, making it a competent nucleophile in the catalytic cycle. The anhydrous and inert conditions are paramount to prevent catalyst deactivation and ensure high yields.

Data Presentation: Representative Applications

The following table summarizes examples of biologically active compounds derived from bromo-indole scaffolds, illustrating the potential of 4-bromoindoline as a starting point for similar explorations.

Target ClassScaffoldRepresentative Target(s)Reported Activity (IC₅₀)Reference(s)
Kinase Inhibitors2-Bromo-derivative of Cryptolepine (Indoloquinoline)Acetylcholinesterase, Butyrylcholinesterase415 nM (AChE), 770 nM (BChE)[6]
AntiviralIndole-ThioureaHIV-1 Reverse TranscriptasePotent activity reported[7]
GPCR AntagonistsIndoline/Indoleα1A-AdrenoceptorHigh potency and selectivity reported[3]
HDAC InhibitorsIsoindolinoneHistone DeacetylasesPotent activity reported[8]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed functionality on a privileged scaffold provides a direct and efficient route to structural diversity and novel intellectual property. The robust and well-understood chemistry of palladium-catalyzed cross-coupling reactions allows researchers to systematically explore structure-activity relationships, optimizing compounds for potency, selectivity, and desirable ADME (absorption, distribution, metabolism, and excretion) properties. As the demand for novel therapeutics targeting complex diseases continues to grow, the intelligent application of versatile building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

Einleitung: Die strategische Bedeutung von 4-Bromindolin in der Medizinalchemie

Author: BenchChem Technical Support Team. Date: January 2026

Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,

diese Anwendungsbeschreibung bietet eine detaillierte technische Anleitung und erprobte Protokolle für die Derivatisierung von 4-Bromindolinhydrochlorid. Ziel ist die systematische Erstellung von Substanzbibliotheken für Struktur-Wirkungs-Beziehungs-Studien (SAR). Als Leitfaden für den erfahrenen Laborwissenschaftler konzipiert, liegt der Fokus nicht nur auf den reinen Verfahrensschritten, sondern auch auf den wissenschaftlichen Begründungen, die den experimentellen Entscheidungen zugrunde liegen.

Das Indolingerüst ist eine privilegierte Struktur in der Medizinalchemie und findet sich in zahlreichen Naturstoffen und synthetischen Wirkstoffen wieder.[1][2] Seine Derivate zeigen ein breites Spektrum an pharmakologischen Aktivitäten, darunter antitumorale, antibakterielle und entzündungshemmende Eigenschaften.[1][2][3] Für Struktur-Wirkungs-Beziehungs-Studien (SAR), die darauf abzielen, die Beziehung zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität systematisch zu untersuchen, sind vielseitige Ausgangsmaterialien unerlässlich.[4][5]

4-Bromindolinhydrochlorid ist ein ideales bifunktionelles Ausgangsmaterial für solche Studien. Es bietet zwei orthogonale Positionen für die chemische Modifikation:

  • Der Stickstoff (N1): Das sekundäre Amin ermöglicht einfache N-Acylierungen, N-Alkylierungen oder N-Arylierungen zur Untersuchung des Einflusses von Substituenten in diesem Bereich.

  • Die C4-Position (Aryl-Bromid): Das Bromatom am aromatischen Ring ist ein hervorragender Angriffspunkt für palladiumkatalysierte Kreuzkupplungsreaktionen, was die Einführung einer enormen Vielfalt an Aryl-, Heteroaryl- oder Aminsubstituenten ermöglicht.

Diese duale Reaktivität erlaubt die schnelle und effiziente Erstellung einer zweidimensionalen Matrix von Analoga, was für eine umfassende SAR-Analyse von entscheidender Bedeutung ist.[5]

Grundlegende Prinzipien und Handhabung des Ausgangsmaterials

Umgang mit 4-Bromindolinhydrochlorid

4-Bromindolin wird typischerweise als Hydrochlorid-Salz geliefert.[6] Dies erhöht die Stabilität und erleichtert die Handhabung der festen Substanz. Es ist jedoch wichtig zu verstehen, dass das Amin für die meisten Reaktionen in seiner freien Basenform vorliegen muss.

  • Neutralisierung: Vor Reaktionen, die ein nukleophiles Amin erfordern (z. B. N-Acylierung), muss das Salz in situ neutralisiert werden. Dies geschieht typischerweise durch Zugabe von mindestens einem Äquivalent einer Base. Für Reaktionen, die selbst Säure (z. B. HCl bei Acylchloriden) freisetzen, sind mindestens zwei Äquivalente Base erforderlich.

  • Sicherheit: 4-Bromindolinhydrochlorid ist als gesundheitsschädlich beim Verschlucken und als reizend eingestuft.[6] Es sollte unter einem Abzug gehandhabt werden, wobei geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) zu tragen ist.[7]

  • Lagerung: Die Substanz sollte an einem kühlen, trockenen und gut belüfteten Ort gelagert werden.[8]

Logik des SAR-Studiendesigns

Eine SAR-Studie mit 4-Bromindolin folgt einem logischen Arbeitsablauf, der darauf abzielt, den chemischen Raum systematisch zu erkunden.

SAR_Workflow cluster_0 Phase 1: N1-Derivatisierung cluster_1 Phase 2: C4-Derivatisierung N1_Start 4-Bromindolin (freie Base) N_Acyl N-Acylierung N1_Start->N_Acyl RCOCl, Base N_Alkyl N-Alkylierung N1_Start->N_Alkyl R-X, Base N1_Lib N1-substituierte Bibliothek N_Acyl->N1_Lib N_Alkyl->N1_Lib C4_Start N1-substituierte Zwischenprodukte N1_Lib->C4_Start Suzuki Suzuki-Kupplung C4_Start->Suzuki R'-B(OH)2, Pd-Kat. Buchwald Buchwald-Hartwig Aminierung C4_Start->Buchwald R''-NH2, Pd-Kat. Final_Lib Finale Wirkstoff- Bibliothek (Matrix) Suzuki->Final_Lib Buchwald->Final_Lib BioTest Biologische Testung (Screening) Final_Lib->BioTest Start 4-Bromindolin HCl Freebase Freisetzung der freien Base Start->Freebase Base (z.B. aq. NaHCO3), Extraktion Freebase->N1_Start SAR_Analysis SAR-Analyse & Lead-Optimierung BioTest->SAR_Analysis

Abbildung 1: Allgemeiner Arbeitsablauf für eine SAR-Studie mit 4-Bromindolin.

Protokolle zur Derivatisierung an der N1-Position

Protokoll 1: Allgemeine N-Acylierung mit Acylchloriden

Diese Methode ist robust für die Einführung von Amid-Funktionalitäten. Die Verwendung eines sterisch gehinderten, nicht-nukleophilen Amins wie Diisopropylethylamin (DIPEA) ist entscheidend, um Nebenreaktionen zu minimieren.[9]

Rationale: Es werden 2,2 Äquivalente Base verwendet. Das erste Äquivalent neutralisiert das Hydrochlorid des Ausgangsmaterials, um das reaktive freie Amin zu erzeugen. Das zweite Äquivalent fängt das während der Reaktion entstehende HCl-Nebenprodukt ab. Ein leichter Überschuss stellt sicher, dass die Reaktion nicht durch unzureichende Basizität behindert wird.

  • Materialien:

    • 4-Bromindolinhydrochlorid (1,0 Äq.)

    • Acylchlorid (z. B. Benzoylchlorid, Acetylchlorid) (1,1 Äq.)

    • Diisopropylethylamin (DIPEA) (2,2 Äq.)

    • Wasserfreies Dichlormethan (DCM)

    • 1 M HCl (aq.), gesättigte NaHCO₃-Lösung (aq.), gesättigte NaCl-Lösung (Sole)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Durchführung:

    • Lösen Sie 4-Bromindolinhydrochlorid in wasserfreiem DCM (ca. 0,2 M Konzentration) in einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Rundkolben mit Magnetrührer.

    • Fügen Sie DIPEA (2,2 Äq.) zur Lösung hinzu und rühren Sie für 10 Minuten bei Raumtemperatur.

    • Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C ab.

    • Fügen Sie das Acylchlorid (1,1 Äq.) langsam tropfenweise über 15 Minuten hinzu.

    • Entfernen Sie nach vollständiger Zugabe das Eisbad und lassen Sie die Reaktion unter Rühren auf Raumtemperatur erwärmen.

    • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Die Reaktion ist typischerweise in 1-3 Stunden abgeschlossen.

    • Nach Abschluss der Reaktion wird diese durch Zugabe von Wasser gequencht.

    • Überführen Sie die Mischung in einen Scheidetrichter. Waschen Sie die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.[9][10]

    • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel) oder Umkristallisation.

AcylierungsmittelBaseLösungsmittelTypische AusbeuteAnmerkungen
AcetylchloridDIPEADCM>90%Exotherme Reaktion, langsame Zugabe bei 0 °C ist wichtig.
BenzoylchloridDIPEADCM>85%Produkt ist oft ein Feststoff und kann leicht umkristallisiert werden.
4-BrombutyrylchloridTriethylaminDCM~50-60%Führt ein Alkylbromid für weitere Funktionalisierungen ein.[10]
SulfonylchloridePyridinDCM>80%Zur Synthese von Sulfonamiden.

Tabelle 1: Repräsentative Bedingungen für die N-Acylierung von 4-Bromindolin.

Protokolle zur Derivatisierung an der C4-Position

Die Funktionalisierung der C4-Position ist der Schlüssel zur Erschließung eines breiten chemischen Raums. Palladiumkatalysierte Kreuzkupplungen sind hier die Methoden der Wahl.

Protokoll 2: Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Reaktion ist eine der vielseitigsten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen und ideal, um diverse (Hetero-)Aryl-Gruppen an das Indolingerüst zu koppeln.[11][12][13]

Rationale: Die Wahl des Katalysatorsystems ist entscheidend. Ein Pd(0)-Katalysator wird durch oxidative Addition an die C-Br-Bindung aktiviert. Die Base ist notwendig, um das Organoboron-Reagenz zu aktivieren und den Transmetallierungsschritt zu erleichtern.[14] Ein Gemisch aus einem organischen Lösungsmittel und Wasser verbessert oft die Löslichkeit der anorganischen Base und der Boronsäure.

  • Materialien:

    • N1-substituiertes 4-Bromindolin (1,0 Äq.)

    • (Hetero-)Arylboronsäure oder Boronsäureester (1,2-1,5 Äq.)

    • Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%)

    • Base (z. B. K₂CO₃, Cs₂CO₃) (2,0-3,0 Äq.)

    • Lösungsmittel (z. B. 1,4-Dioxan/H₂O 4:1, Toluol/H₂O, DMF)

  • Durchführung:

    • Geben Sie das N1-substituierte 4-Bromindolin, die Boronsäure und die Base in einen trockenen, für Schlenk-Technik geeigneten Kolben.

    • Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Inertgas (Argon).

    • Fügen Sie das Lösungsmittel und anschließend den Palladiumkatalysator unter positivem Argondruck hinzu.

    • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-100 °C.

    • Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS. Die Reaktion dauert typischerweise 4-16 Stunden.

    • Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab und verdünnen Sie sie mit Ethylacetat.

    • Filtrieren Sie die Mischung durch Celite, um den Katalysator zu entfernen.

    • Waschen Sie das Filtrat mit Wasser und Sole, trocknen Sie es über Na₂SO₄ und konzentrieren Sie es im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Suzuki_Cycle center Pd(0)L2 ox_add Oxidative Addition center->ox_add ArPdBr [R1-Indolin-Pd(II)L2-Br] ox_add->ArPdBr trans Trans- metallierung ArPdAr [R1-Indolin-Pd(II)L2-R2] trans->ArPdAr red_elim Reduktive Eliminierung red_elim->center Product R1-Indolin-R2 red_elim->Product ArBr R1-Indolin-Br ArBr->ox_add ArPdBr->trans Boron R2-B(OH)2 + Base Boron->trans ArPdAr->red_elim

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.

Protokoll 3: Buchwald-Hartwig-Aminierung

Diese Reaktion ermöglicht die Bildung von C-N-Bindungen und ist ideal für die Einführung primärer oder sekundärer Amine an der C4-Position, was eine weitere wichtige Diversifizierung für SAR-Studien darstellt.[15][16][17]

Rationale: Die Buchwald-Hartwig-Aminierung erfordert spezielle, sterisch anspruchsvolle und elektronenreiche Phosphinliganden, um die reduktive Eliminierung des Aminprodukts aus dem Palladiumkomplex zu fördern. Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid sind typisch für diese Transformation.[18]

  • Materialien:

    • N1-substituiertes 4-Bromindolin (1,0 Äq.)

    • Primäres oder sekundäres Amin (1,2 Äq.)

    • Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%)

    • Phosphinligand (z. B. XPhos, RuPhos, BINAP, 2-8 mol%)

    • Base (z. B. Natrium-tert-butoxid (NaOtBu), 1,4 Äq.)

    • Wasserfreies Toluol oder Dioxan

  • Durchführung:

    • Führen Sie alle Manipulationen in einer Glovebox oder unter strikter Schlenk-Technik durch, da Katalysator und Base luftempfindlich sind.

    • Geben Sie den Palladium-Präkatalysator, den Liganden und die Base in einen trockenen Schlenk-Kolben.

    • Fügen Sie das N1-substituierte 4-Bromindolin und das Lösungsmittel hinzu.

    • Fügen Sie zuletzt das Amin hinzu.

    • Verschließen Sie den Kolben und erhitzen Sie die Mischung unter Rühren auf 80-110 °C.

    • Verfolgen Sie den Reaktionsfortschritt (typischerweise 2-24 Stunden).

    • Kühlen Sie die Reaktion nach Abschluss ab, verdünnen Sie sie mit Ethylacetat und quenchen Sie vorsichtig mit Wasser.

    • Filtrieren Sie durch Celite, waschen Sie die organische Phase mit Sole, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie.

    • Reinigen Sie das Produkt mittels Säulenchromatographie.

KupplungspartnerKatalysator/LigandBaseLösungsmittelTypische Ausbeute
PhenylboronsäurePd(PPh₃)₄K₂CO₃Dioxan/H₂O>80%
3-PyridylboronsäurePdCl₂(dppf)Cs₂CO₃DMF~70%
MorphinPd₂(dba)₃ / XPhosNaOtBuToluol>85%
AnilinPd₂(dba)₃ / RuPhosK₃PO₄Toluol>75%

Tabelle 2: Repräsentative Bedingungen für C4-Kreuzkupplungsreaktionen.

Zusammenfassung und Ausblick

4-Bromindolinhydrochlorid ist ein außergewöhnlich nützliches Werkzeug für die Medizinalchemie. Die hier vorgestellten Protokolle für die N-Acylierung, Suzuki-Miyaura-Kupplung und Buchwald-Hartwig-Aminierung bieten eine solide und verlässliche Grundlage für die Erstellung umfangreicher Substanzbibliotheken. Durch die systematische Kombination von Modifikationen an der N1- und C4-Position können Forscher detaillierte Struktur-Wirkungs-Beziehungen aufklären, die für die Optimierung von Leitsubstanzen und die Entwicklung neuer Therapeutika von entscheidender Bedeutung sind.

Referenzen

  • Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. --INVALID-LINK--

  • Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. --INVALID-LINK--

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. --INVALID-LINK--

  • MDPI. (n.d.). Special Issue : Medicinal Chemistry of Indole and Quinoline Derivatives: Trends, and Future Directions as Therapeutic Drugs. MDPI. --INVALID-LINK--

  • Gaur, R., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-BROMO-ISOINDOLINE HCL - Safety Data Sheet. ChemicalBook. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • NIH. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. --INVALID-LINK--

  • ECHEMI. (n.d.). 4-Bromoindole SDS, 52488-36-5 Safety Data Sheets. ECHEMI. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. --INVALID-LINK--

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem. --INVALID-LINK--

  • BenchChem. (n.d.). Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine. BenchChem. --INVALID-LINK--

  • Fluorochem. (n.d.). 4-Bromoindoline hydrochloride. Fluorochem. --INVALID-LINK--

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. --INVALID-LINK--

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. --INVALID-LINK--

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. --INVALID-LINK--

  • DR-NTU. (n.d.). Catalytic N-acylation for access to N-N atropisomeric N-aminoindoles: choice of acylation reagents and mechanistic insights. DR-NTU. --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • BLD Pharm. (n.d.). 923590-95-8|4-Bromoisoindoline hydrochloride. BLD Pharm. --INVALID-LINK--

  • Thermo Scientific Chemicals. (n.d.). 4-Bromoisoindoline hydrochloride, 97% 5 g. Thermo Scientific Chemicals. --INVALID-LINK--

  • ACS Publications. (n.d.). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Infectious Diseases. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. --INVALID-LINK--

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. --INVALID-LINK--

  • NIH. (2016). On Exploring Structure Activity Relationships. National Institutes of Health. --INVALID-LINK--

  • ResearchGate. (2024). (PDF) Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. --INVALID-LINK--

References

Protocol for gram-scale synthesis of 4-substituted indolines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Scalable Protocol for the Gram-Scale Synthesis of 4-Substituted Indolines via Catalytic Hydrogenation

Introduction: The Significance of the 4-Substituted Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic bioactive molecules.[1] Specifically, substitution at the C-4 position of the indoline ring provides a critical vector for modulating pharmacological activity. 4-Arylindolines, for example, have been identified as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy.[2][3][4] The development of robust, scalable, and economically viable synthetic routes to access these valuable building blocks is therefore a paramount objective for researchers in both academic and industrial settings.

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of 4-substituted indolines via the heterogeneous catalytic hydrogenation of unprotected 4-substituted indoles. By employing an acid co-catalyst in an aqueous medium, this method overcomes the aforementioned challenges, offering a green, efficient, and highly scalable solution for producing high-purity indolines.[6] We will use the synthesis of 4-bromoindoline from commercially available 4-bromoindole as a representative example.[7][8]

Reaction Scheme & Mechanistic Rationale

The overall transformation is the selective reduction of the C2-C3 double bond of the indole ring.

Scheme 1: General Reaction for the Synthesis of 4-Substituted Indolines Reaction scheme showing a 4-substituted indole being converted to a 4-substituted indoline via H2 and a Pt/C catalyst.

Causality Behind the Protocol Design:

The success of this protocol hinges on the use of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), as a reaction activator. The mechanistic rationale is twofold:

  • Aromaticity Disruption: In an acidic medium, the indole nucleus is protonated at the C-3 position, which is its most nucleophilic site.[9] This disrupts the aromaticity of the pyrrole ring, forming a reactive iminium ion intermediate. This non-aromatic intermediate is significantly more susceptible to hydrogenation than the stable indole starting material.[6]

  • Prevention of Catalyst Poisoning: The basic secondary amine of the indoline product is protonated by the acid to form an ammonium salt. This salt is water-soluble and, crucially, does not bind to and poison the surface of the platinum catalyst, allowing the reaction to proceed to completion.[6]

The use of water as a solvent is a key feature of this "green" protocol. It effectively solvates the iminium ion intermediate, which can help prevent polymerization side reactions that are sometimes observed with indoles under acidic conditions.[6] The heterogeneous nature of the Platinum on Carbon (Pt/C) catalyst allows for simple recovery by filtration, a critical advantage for gram-scale operations.[6]

Experimental Protocol: Gram-Scale Synthesis of 4-Bromoindoline

This section provides a step-by-step guide for the synthesis of 4-bromoindoline on a 5-gram scale.

Materials and Equipment
Reagent/MaterialGradeSupplierPart NumberQuantity
4-Bromoindole98%Sigma-Aldrich4799865.0 g
Platinum on Carbon (Pt/C)10 wt. % (dry basis), ~50% waterSigma-Aldrich330159250 mg
p-Toluenesulfonic acid monohydrate (p-TSA)≥98.5%Sigma-Aldrich4028855.36 g
Deionized WaterN/AIn-houseN/A50 mL
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificE145-4~300 mL
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificS233-500~100 mL
Brine (Saturated NaCl solution)ACS GradeFisher ScientificS271-3~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher ScientificM65-500~10 g
Celite® 545N/ASigma-Aldrich22179~5 g

Equipment:

  • Parr Hydrogenation Apparatus (or similar high-pressure reactor) equipped with a glass liner, magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer hotplate

  • Buchner funnel and filter flask assembly

  • Whatman® filter paper (Grade 1)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Process Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_final Purification & Analysis start Weigh Reagents: 4-Bromoindole, p-TSA, Pt/C dissolve Dissolve 4-Bromoindole & p-TSA in DI Water (50 mL) start->dissolve transfer Transfer solution to Parr Reactor Liner dissolve->transfer add_catalyst Add Pt/C catalyst (as aqueous slurry) transfer->add_catalyst assemble Assemble & Seal Reactor add_catalyst->assemble purge Purge with N₂ (3x) assemble->purge pressurize Pressurize with H₂ (50 psi) purge->pressurize react Stir vigorously at RT (Monitor H₂ uptake) pressurize->react depressurize Vent H₂ & Purge with N₂ react->depressurize filter Filter through Celite® to remove Pt/C depressurize->filter basify Transfer to Separatory Funnel Basify with sat. NaHCO₃ filter->basify extract Extract with EtOAc (3x) basify->extract wash Wash organic layer with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Filter & Concentrate via Rotary Evaporation dry->concentrate purify Purify via Column Chromatography (optional) concentrate->purify product Obtain 4-Bromoindoline as a solid/oil purify->product analyze Characterize: NMR, MS, Purity product->analyze

Caption: Workflow for the gram-scale synthesis of 4-bromoindoline.

Step-by-Step Procedure
  • Reactor Preparation: To a 250 mL glass liner for the Parr apparatus, add 4-bromoindole (5.0 g, 25.5 mmol) and p-toluenesulfonic acid monohydrate (5.36 g, 28.1 mmol, 1.1 eq). Add a magnetic stir bar.

  • Dissolution: Add 50 mL of deionized water to the liner and stir at room temperature until all solids are dissolved. The solution may be gently warmed (to ~40 °C) to aid dissolution if necessary, then cooled back to room temperature.

  • Catalyst Addition: CAUTION: Pt/C can be pyrophoric when dry. Always handle it as a wet paste. In a small beaker, create a slurry of the 10% Pt/C (250 mg, 5 mol%) in a small amount of water (~2-3 mL) and carefully transfer it to the reaction mixture using a Pasteur pipette. Rinse the beaker with another 1-2 mL of water to ensure a quantitative transfer.

  • Reaction Setup: Place the glass liner into the Parr hydrogenation apparatus. Seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor by pressurizing with nitrogen (N₂) to ~50 psi and then carefully venting the gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Purge the system once with hydrogen (H₂) gas. Pressurize the reactor to 50 psi with H₂. Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Monitoring: Monitor the reaction by observing the pressure drop on the gauge as H₂ is consumed. The reaction is generally complete within 4-6 hours. If the pressure remains constant for over 30 minutes, the reaction is likely finished.

  • Shutdown and Work-up: Stop the stirring. Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor three times with nitrogen.

  • Catalyst Removal: Open the reactor and remove the liner. Prepare a small pad of Celite® (~1 cm thick) in a Buchner funnel and wet it with ethyl acetate. Filter the aqueous reaction mixture through the Celite® pad to remove the Pt/C catalyst. Wash the pad thoroughly with additional ethyl acetate (~50 mL) to recover all the product.

  • Neutralization and Extraction: Transfer the combined filtrate to a 500 mL separatory funnel. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acid. CAUTION: CO₂ evolution will cause pressure buildup. Swirl gently at first and vent frequently. Continue adding NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH ~8-9, check with pH paper).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-bromoindoline.

Purification and Characterization

The crude product is often of high purity (>95%). If further purification is required, it can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Expected Yield: 4.5 - 4.9 g (88-96%)

  • Appearance: Off-white to pale brown solid or oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.00 (t, J = 7.8 Hz, 1H), 6.88 (d, J = 7.6 Hz, 1H), 6.55 (d, J = 8.0 Hz, 1H), 3.80 (br s, 1H), 3.61 (t, J = 8.4 Hz, 2H), 3.08 (t, J = 8.4 Hz, 2H).

  • MS (ESI): m/z 198.0 [M+H]⁺, 200.0 [M+H]⁺.

Safety Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure the reactor is properly sealed and leak-tested before introducing hydrogen.[10]

  • Catalyst Handling: Platinum on carbon is pyrophoric, especially when dry or spent. Never allow the catalyst to dry completely in the air. After filtration, the Celite® pad containing the catalyst should be quenched by slowly adding it to a large volume of water and kept wet until proper disposal.

  • Pressure: The reaction is performed under pressure. Use a blast shield and ensure the pressure vessel is rated for the intended use and has been recently inspected.

  • Reagents: 4-Bromoindole is harmful if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Catalyst poisoning (insufficient acid).2. Inactive catalyst.3. Insufficient H₂ pressure or leak in the system.1. Ensure 1.1 equivalents of p-TSA are used. 2. Use fresh, high-quality Pt/C catalyst.3. Check the system for leaks. If none, increase H₂ pressure slightly (e.g., to 60 psi) and/or extend reaction time.
Low Yield 1. Incomplete extraction from the aqueous layer.2. Product loss during filtration or transfers.1. Perform additional extractions with ethyl acetate.2. Ensure thorough washing of the filter cake and glassware.
Product Darkens Significantly Oxidation of the indoline product to indole or other colored species.Work quickly during the work-up. Store the final product under an inert atmosphere (N₂ or Ar) and in a refrigerator or freezer to prevent degradation.

References

Application Notes & Protocols: 4-Bromoindoline Hydrochloride as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indoline Scaffold

The indoline scaffold is a privileged heterocyclic motif frequently found in the core structures of natural products and synthetic bioactive molecules.[1][2] Its three-dimensional, saturated character distinguishes it from the flat, aromatic indole, providing access to a different chemical space crucial for modern drug discovery. Indoline-based compounds have demonstrated a wide array of biological activities, serving as leads for therapeutics targeting cancer, pain, inflammation, and neurological disorders.[1][3]

4-Bromoindoline hydrochloride offers a strategically functionalized and stable starting material for elaborating this valuable scaffold. The bromine atom at the C4 position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The secondary amine at the N1 position provides an additional site for diversification. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of novel, complex heterocyclic systems.

Physicochemical Properties & Safety Information

Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material. 4-Bromoindoline is typically supplied as its hydrochloride salt to improve stability and ease of handling. The free base can be generated in situ or through a separate workup step, depending on the reaction requirements.

PropertyValueReference
CAS Number 1187929-39-0[4][5]
Molecular Formula C₈H₉BrClN[4]
Molecular Weight 234.52 g/mol [5]
Appearance Solid[4]
Purity Typically ≥95%[5]
Storage Store at room temperature[5]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapours/spray. Use personal protective equipment.[5]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is centered around two primary reactive sites: the C4-Bromine bond and the N1-Hydrogen bond. A judicious choice of reaction conditions allows for selective functionalization at either position, or sequential modification of both, to rapidly build molecular complexity.

Caption: Key reactive sites on the 4-bromoindoline scaffold.

Application I: Palladium-Catalyzed C4-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[6][7] This reaction is exceptionally well-suited for functionalizing the C4 position of 4-bromoindoline, providing access to a diverse library of 4-arylindoline derivatives.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or Na₂PdCl₄) is essential for the catalytic cycle.[7][8] The choice of ligand (e.g., PPh₃ or SPhos) is critical; it stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition.[7]

  • Base: A base (e.g., Na₂CO₃ or K₂CO₃) is required for the transmetalation step of the catalytic cycle, activating the boronic acid.[6][8] Aqueous bases are often effective and contribute to more sustainable protocols.[6][7]

  • Solvent System: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent like toluene or THF with an aqueous base solution is a common and effective choice.[8][9] Fully aqueous systems are also being developed for greener chemistry.[6][7]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent catalyst oxidation and ensure high yields.

Detailed Protocol: Synthesis of 4-Phenylindoline

This protocol describes a typical Suzuki-Miyaura coupling procedure adapted from established methodologies.[6][8]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Methanol

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, condenser)

Workflow Diagram:

G start Start: Assemble Glassware setup 1. Add Reactants (4-Bromoindoline HCl, Phenylboronic Acid, Pd(PPh₃)₄, Toluene/MeOH) start->setup purge 2. Purge with Inert Gas (Argon or N₂) for 15 min setup->purge add_base 3. Add Aqueous Base (2M Na₂CO₃ solution) purge->add_base react 4. Heat and Stir (e.g., 80 °C for 15 hours) add_base->react workup 5. Reaction Workup (Cool, Separate Phases, Extract Aqueous Layer) react->workup purify 6. Purification (Dry Organic Layer, Evaporate Solvent, Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Vessel Preparation: In a heat-gun-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.04 eq).

  • Solvent Addition: Add a mixture of toluene and methanol (e.g., 4:1 v/v) to the flask.

  • Inert Atmosphere: Seal the flask and purge the system with Argon or Nitrogen gas for 15 minutes to remove oxygen.

  • Base Addition: While maintaining the inert atmosphere, add a 2M aqueous solution of Na₂CO₃ (3.0 eq) via syringe. The addition of base neutralizes the hydrochloride salt and facilitates the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 15 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with the 2M Na₂CO₃ solution. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous phase three times with an organic solvent such as Dichloromethane (CH₂Cl₂) or Ethyl Acetate.

  • Purification: Combine all organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-phenylindoline.

Representative Suzuki-Miyaura Couplings
Aryl Boronic Acid PartnerCatalyst Loading (mol%)BaseTemperature (°C)Typical Yield (%)
Phenylboronic acid4Na₂CO₃8075-85
4-Methoxyphenylboronic acid4Na₂CO₃8070-80
3-Pyridylboronic acid5K₃PO₄9065-75
4-Fluorophenylboronic acid4K₂CO₃8080-90

Application II: Palladium-Catalyzed C4-Alkynylation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[8][10] This reaction is a powerful tool for installing an alkyne moiety at the C4 position of the indoline scaffold, which can serve as a precursor for further transformations or as a key pharmacophore itself.

Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)indoline

This protocol is based on general procedures for Sonogashira couplings.[8][10]

Materials:

  • This compound

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

Step-by-Step Procedure:

  • Vessel Preparation: To a dry, argon-flushed flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.03 eq).

  • Solvent and Reagent Addition: Add toluene, followed by triethylamine (Et₃N, acting as both a solvent and base). Add ethynyltrimethylsilane (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 20 hours or until completion is confirmed by analytical methods.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired product.

Conclusion and Future Outlook

This compound is a commercially available and highly valuable precursor for generating libraries of novel heterocyclic compounds. Its strategic bromine handle allows for reliable and versatile functionalization via robust palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of 4-substituted indolines. Further derivatization at the N1 position can rapidly generate compounds with significant three-dimensional complexity, making this scaffold an enduringly important tool in the quest for new bioactive molecules and advanced materials.[3][11]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 4-bromoindoline hydrochloride. This reaction is a valuable tool for synthesizing complex molecules in medicinal chemistry, but its success is highly dependent on carefully optimized conditions.[1] This document is designed to help you navigate the specific challenges associated with this electron-rich, nitrogen-containing heterocyclic substrate to improve reaction yields and reproducibility.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

Q1: My reaction shows low or no conversion of the 4-bromoindoline starting material. What are the likely causes?

Low conversion is a frequent issue stemming from several potential sources, primarily related to catalyst deactivation or insufficient reactivity.

Primary Causes & Solutions:

  • Inadequate Base Stoichiometry: this compound is an acid salt. A common oversight is failing to add enough base to both neutralize the hydrochloride and facilitate the catalytic cycle. The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][3]

    • Solution: Use a minimum of 3 equivalents of a suitable base. The first equivalent neutralizes the HCl salt in situ, and the subsequent two equivalents participate in the catalytic cycle. A screen of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended, as their strength and solubility can significantly impact the outcome.[4][5]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of phosphine ligands and the palladium center, halting the catalytic cycle.[6][7]

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes.[8] All solid reagents should be added to the flask, followed by several cycles of evacuating and backfilling with inert gas before adding the degassed solvents.[8]

  • Sub-optimal Catalyst/Ligand System: 4-Bromoindoline is an electron-rich aryl bromide. Oxidative addition to the Pd(0) center can be sluggish with less active catalysts.[9]

    • Solution: While standard catalysts like Pd(PPh₃)₄ can work, more electron-rich and bulky phosphine ligands often give superior results for these substrates.[7] Consider screening advanced systems such as those employing Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or using air-stable palladacycle precatalysts.[7][10] A catalyst screen is often a worthwhile investment.[11]

  • Low Reaction Temperature: The reaction may simply lack the necessary thermal energy to overcome the activation barriers for the key steps in the catalytic cycle.

    • Solution: If conversion is low at a standard temperature (e.g., 80 °C), incrementally increase the temperature to 90-100 °C, monitoring for potential decomposition by TLC or LC-MS.[4]

Q2: I'm observing significant side products, such as debromination of the indoline or homocoupling of the boronic acid. How can I minimize these?

Side reactions compete with the desired cross-coupling, reducing yield and complicating purification.

Primary Causes & Solutions:

  • Debromination (Hydrodehalogenation): The replacement of the bromine atom with hydrogen is a known side reaction, particularly with electron-rich heterocycles.[12] This can be promoted by strong bases, high temperatures, or the presence of hydride sources.[12][13]

    • Solution:

      • Switch to a Milder Base: If using a very strong base like K₃PO₄, consider switching to a weaker one like K₂CO₃ or KF.[7]

      • Lower the Temperature: High temperatures can accelerate debromination. Find the lowest effective temperature that still provides a reasonable reaction rate.

      • Use Anhydrous Solvents: While some water is often necessary to dissolve inorganic bases, excess water can act as a proton source.[12] Using a carefully controlled solvent system like dioxane/water (e.g., 10:1 ratio) can be beneficial.[4]

  • Homocoupling of Boronic Acid: This side reaction is almost always a sign of oxygen in the reaction mixture.[7][13] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.

    • Solution: The most critical step is rigorous exclusion of oxygen. Re-evaluate your degassing procedure for all solvents (including water) and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[7]

Troubleshooting Flowchart

For a systematic approach to diagnosing low yield issues, follow the decision tree below.

G Start Low Yield / No Reaction CheckBase Is Base Stoichiometry Correct? (>= 3 eq.) Start->CheckBase CheckDegas Was Degassing Thorough? CheckBase->CheckDegas Yes Sol_Base ACTION: Increase base to >= 3 eq. Consider screening bases (K₃PO₄, Cs₂CO₃) CheckBase->Sol_Base No CheckCatalyst Is Catalyst System Optimal? CheckDegas->CheckCatalyst Yes Sol_Degas ACTION: Re-degas all solvents (Freeze-Pump-Thaw or >30 min sparge). Purge flask with inert gas. CheckDegas->Sol_Degas No CheckTemp Is Temperature Sufficient? CheckCatalyst->CheckTemp Yes Sol_Catalyst ACTION: Screen advanced ligands (e.g., SPhos, XPhos). Use fresh, high-purity catalyst. CheckCatalyst->Sol_Catalyst No Sol_Temp ACTION: Increase temperature incrementally (e.g., 80°C -> 100°C). Monitor by TLC/LC-MS. CheckTemp->Sol_Temp No Success Problem Resolved CheckTemp->Success Yes Sol_Base->CheckDegas Sol_Degas->CheckCatalyst Sol_Catalyst->CheckTemp Sol_Temp->Success

Caption: Troubleshooting Decision Tree for Low Yield Suzuki Couplings.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader strategic questions regarding reaction setup and component selection.

Q1: Do I need to perform a separate free-basing step on my this compound before the reaction?

No, a separate free-basing step is generally not necessary and can be accomplished in situ. Adding an extra equivalent of base to the reaction mixture effectively neutralizes the hydrochloride salt, forming the free indoline which can then participate in the catalytic cycle. This is a more atom- and step-economical approach.

Q2: What is the best palladium catalyst and ligand combination for this substrate?

There is no single "best" combination, as the optimal choice can depend on the specific boronic acid partner. However, for electron-rich N-heterocyclic halides like 4-bromoindoline, catalyst systems that are both electron-rich and sterically bulky tend to perform well. These properties promote the typically rate-limiting oxidative addition step and the final reductive elimination step.[14]

Catalyst SystemLigand TypeTypical LoadingStrengths & Considerations
Pd(dppf)Cl₂ Ferrocene-based2-5 mol%A robust, common starting point. Effective for many substrates.[11]
Pd(PPh₃)₄ Monodentate Phosphine5-10 mol%Classic catalyst, but may require higher loadings and temperatures.
Pd₂(dba)₃ + SPhos/XPhos Buchwald Biaryl1-3 mol% PdHighly active for electron-rich and sterically hindered substrates.[7][10] Often provides higher yields at lower temperatures.
PEPPSI™-IPr N-Heterocyclic Carbene1-3 mol%Very stable and active catalyst, good for challenging couplings.
Q3: How do I select the optimal base and solvent system?

The base and solvent are critically linked. The base must be soluble enough in the chosen solvent system to activate the boronic acid.[6] For Suzuki couplings with inorganic bases, aqueous-organic mixtures are standard.

  • Bases: Potassium phosphate (K₃PO₄) is often a highly effective base for couplings involving nitrogen-containing heterocycles.[4] Cesium carbonate (Cs₂CO₃) is another strong option, though more expensive. Potassium carbonate (K₂CO₃) is a good, milder alternative if side reactions are an issue.[5][15]

  • Solvents: A mixture of an organic solvent and water is typically required to dissolve both the organic starting materials and the inorganic base.[4] Common choices include 1,4-Dioxane/H₂O , Toluene/H₂O , or THF/H₂O . A ratio of 4:1 to 10:1 (organic:water) is a good starting point.

Part 3: Optimized General Protocol & Catalytic Cycle

General Optimized Protocol for Suzuki Coupling of 4-Bromoindoline

This is a starting point protocol and may require optimization for specific boronic acid partners.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the 4-bromoindoline.

  • Heating: Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing which step may be failing. For instance, a failure in oxidative addition often results in recovery of starting material, while issues in transmetalation or reductive elimination can lead to catalyst decomposition or side products.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Deactivation Catalyst Deactivation (e.g., Oxidation by O₂) Pd0->Deactivation O₂ Present Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Transmetal->Product Product Out ArBr 4-Bromoindoline (Ar-Br) ArBr->OxAdd Ar-Br In Boronic Boronic Acid (R-B(OH)₂) + Base Boronic->Transmetal R-B(OH)₂ In

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

References

Troubleshooting low conversion in 4-Bromoindoline hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 4-Bromoindoline Hydrochloride Reactions >

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in reactions involving this versatile building block. By understanding the underlying chemical principles, you can systematically troubleshoot and optimize your synthetic routes.

Section 1: Foundational Principles for Success

Before delving into specific reaction problems, it is crucial to address the nature of the starting material. 4-Bromoindoline is provided as a hydrochloride salt to enhance its stability and shelf-life. However, the acidic proton on the indoline nitrogen must be neutralized in situ for the nitrogen to become nucleophilic or for the molecule to participate effectively in cross-coupling reactions.

Key Consideration: The presence of the HCl salt necessitates the use of at least one extra equivalent of base compared to reactions with the freebase form. Failure to account for this is a primary and frequent cause of reaction failure.

Section 2: Troubleshooting Guide & FAQs in Common Reactions

This section addresses specific, common challenges in a question-and-answer format, focusing on the most prevalent reaction types for this substrate: N-Alkylation and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig and Suzuki-Miyaura).

FAQ 1: N-Alkylation Reactions

Question: I am attempting an N-alkylation of this compound with an alkyl bromide, but I am seeing very low conversion and recovery of my starting material. What is going wrong?

Answer: This is a classic issue that typically points to one of two root causes: inadequate basicity or improper solvent choice.

  • Insufficient Base: As 4-Bromoindoline is an HCl salt, you must add a sufficient amount of base to both neutralize the salt and to scavenge the HBr generated during the alkylation. A common mistake is using only one equivalent of base. For a successful reaction, a minimum of 2.2 equivalents of a suitable base is recommended.[1] Strong, non-nucleophilic bases are often preferred. Carbonate bases like potassium carbonate (K₂CO₃) are effective and commonly used.[2][3] For more challenging alkylations, a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF can be employed, but requires stringent anhydrous conditions.[1]

  • Incorrect Solvent: The choice of solvent is critical for ensuring all reagents are in solution. Polar aprotic solvents are generally the best choice for N-alkylation.

    • N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity and ability to dissolve a wide range of organic molecules and inorganic salts.[1][3]

    • Acetonitrile (ACN) or Acetone: Also effective solvents for this type of reaction.[2]

    • Tetrahydrofuran (THF): A good choice, especially when using stronger bases like NaH, but ensure it is anhydrous.[1]

  • Reaction Temperature: While some alkylations proceed at room temperature, many require heating to achieve a reasonable reaction rate.[3] If you see low conversion at room temperature, consider increasing the temperature to 60-80 °C and monitoring by TLC or LC-MS.

FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions (General)

Question: My Buchwald-Hartwig or Suzuki-Miyaura coupling reaction is sluggish or has stalled completely. What are the first things I should check?

Answer: Palladium-catalyzed cross-coupling reactions are complex, multi-step catalytic cycles. Failure can occur at several points. The most critical parameters to investigate are the catalyst system (palladium source and ligand), the base, the solvent, and the reaction atmosphere.

  • Oxygen Sensitivity: The active catalyst in these reactions is a Pd(0) species, which is highly sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel is a leading cause of low yield.[4][5] Ensure you are using a robust degassing technique, such as multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4][5]

  • Catalyst and Ligand Choice: The ligand is not just a spectator; it is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[6][7] The choice of ligand can dramatically affect the outcome.

    • For Buchwald-Hartwig amination , sterically hindered, electron-rich phosphine ligands are the standard.[8] Ligands like XPhos, SPhos, or P(t-Bu)₃ are often excellent choices for coupling aryl bromides.[9][10]

    • For Suzuki-Miyaura coupling , ligands like SPhos or Pd(dppf)Cl₂ are known to be effective for a range of substrates.[5]

  • Base and Solvent Compatibility: The base and solvent system is crucial and interdependent.[11][12] The base must be strong enough to facilitate the key steps of the catalytic cycle but not so strong that it degrades the starting materials or catalyst.

    • Common Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice depends on the specific coupling partners.[13]

    • Solvent Systems: Polar aprotic solvents are common. Toluene, dioxane, and THF are often used, frequently with a small amount of water in Suzuki reactions to help dissolve the base and facilitate the formation of the active boronate species.[11]

FAQ 3: Specific Issues in Buchwald-Hartwig Amination

Question: In my Buchwald-Hartwig amination, I am observing significant formation of a hydrodehalogenated side product (4-indoline instead of the desired product). How can I prevent this?

Answer: The formation of the hydrodehalogenated arene is a known side reaction that competes with the desired C-N bond formation.[8] It arises from a β-hydride elimination pathway from the palladium(II)-amido intermediate.

  • Ligand Choice: This issue is often ligand-dependent. The use of chelating (bis)phosphine ligands can help minimize β-hydride elimination compared to some monophosphine ligands.[6] If you are using a ligand like P(o-tolyl)₃ and observing this side product, switching to a bidentate ligand like BINAP or a bulky biarylphosphine ligand like XPhos may suppress this unwanted pathway.[6][10]

  • Amine Substrate: This side reaction is more common with alkylamines that possess β-hydrogens.[14] If coupling with such an amine, careful selection of a modern, highly active catalyst system is critical to ensure that the rate of reductive elimination of the desired product is much faster than the rate of β-hydride elimination.

FAQ 4: Specific Issues in Suzuki-Miyaura Coupling

Question: My Suzuki reaction with 4-Bromoindoline is giving low yields, and I suspect my boronic acid is decomposing. What can I do?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a major decomposition pathway, especially with heteroaromatic boronic acids under aqueous basic conditions.[13][15]

  • Minimize Water and Reaction Time: While some water can be beneficial, excess water can promote protodeboronation.[11][15] Use the minimum amount of water necessary or consider anhydrous conditions with a base like KF. Additionally, a more active catalyst that allows for shorter reaction times or lower temperatures can help outpace the decomposition.

  • Base Selection: The choice of base can significantly impact the stability of the boronic acid.[13] Weaker bases like K₂CO₃ or KF are sometimes gentler on sensitive boronic acids than stronger bases like K₃PO₄ or hydroxides.

  • Use Boronic Esters: Pinacol boronic esters are often more stable towards protodeboronation than their corresponding boronic acids.[5] If you are consistently having issues with a boronic acid, using its pinacol ester derivative can be a robust solution.

Section 3: Data & Protocols

Table 1: General Starting Conditions for Cross-Coupling Reactions
ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingRationale & Key Considerations
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) precatalysts. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are air-stable and convenient.[5]
Ligand XPhos, SPhos, P(t-Bu)₃ (1.1-1.5 eq. to Pd)SPhos, PPh₃ (2-4 eq. to Pd)Bulky, electron-rich ligands accelerate the catalytic cycle and improve stability.[9][16]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (2.5-3.0 eq.)K₂CO₃, K₃PO₄ (3.0 eq.)Base choice is critical and substrate-dependent. Must be sufficient to neutralize the HCl salt and drive the reaction.[13]
Solvent Toluene, Dioxane (Anhydrous)Dioxane/H₂O (10:1), THF/H₂O (10:1)Solvent must dissolve reagents. Small amounts of water can be beneficial for Suzuki couplings.[11][12]
Temperature 80 - 110 °C80 - 100 °CHigher temperatures are often needed for less reactive aryl bromides.[7]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[5]
Protocol 1: General Procedure for a Trial Buchwald-Hartwig Amination

This protocol provides a starting point for optimization.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), and the base (e.g., NaOtBu, 2.5 eq.).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) 3-5 times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., XPhos, 0.044 eq.).

  • Solvent Addition: Add freshly degassed, anhydrous solvent (e.g., Toluene) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under inert atmosphere.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Visual Troubleshooting Workflow

A systematic approach is key to solving low-conversion issues. The following workflow can guide your diagnostic process.

TroubleshootingWorkflow start Low Conversion Observed check_sm Step 1: Verify Starting Materials - Purity of 4-bromoindoline HCl? - Purity of coupling partner? - Correct stoichiometry used? start->check_sm check_base Step 2: Scrutinize the Base - Did you add >2 equivalents? - Is the base strong enough? - Is the base dry (if required)? check_sm->check_base SMs OK check_atmosphere Step 3: Evaluate Reaction Atmosphere - Was the solvent properly degassed? - Was the reaction run under inert gas (Ar/N2)? check_base->check_atmosphere Base OK check_catalyst Step 4: Analyze the Catalyst System - Is the Pd source/ligand appropriate? - Is the catalyst loading sufficient? - Potential catalyst poisoning? check_atmosphere->check_catalyst Atmosphere OK check_conditions Step 5: Re-evaluate Conditions - Is the solvent appropriate? - Is the temperature high enough? - Is the reaction time sufficient? check_catalyst->check_conditions Catalyst System OK solution Optimized Reaction check_conditions->solution Conditions OK

References

Technical Support Center: Optimization of Base and Solvent for 4-Bromoindoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions with 4-bromoindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base and solvent selection for this versatile substrate. Here, we synthesize fundamental mechanistic principles with practical, field-proven insights to help you troubleshoot common issues and streamline your reaction development.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base and solvent so critical for the cross-coupling of 4-bromoindoline?

A1: The base and solvent are not merely reaction media but play active roles in the catalytic cycle. For N-heterocyclic substrates like 4-bromoindoline, these choices are particularly crucial for several reasons:

  • Catalyst Activity and Stability: The solvent influences the solubility of the palladium catalyst, reagents, and the base itself. Proper solvation is essential for maintaining a homogeneous and active catalytic system.[1]

  • Activation of Coupling Partners: In Suzuki reactions, the base is required to activate the boronic acid for transmetalation.[2] In Buchwald-Hartwig aminations, the base deprotonates the amine coupling partner. The solvent can modulate the effective basicity and solubility of the chosen base.

  • Preventing Side Reactions: The indoline nitrogen can potentially coordinate to the palladium center, inhibiting the catalytic cycle. The choice of base and solvent can mitigate this. Furthermore, improper conditions can favor side reactions like dehalogenation (replacement of bromine with hydrogen) or homocoupling of the boronic acid.[3][4][5]

  • Influence on Reaction Mechanism: The polarity of the solvent can influence the operative mechanism and rate of key steps like oxidative addition.[6]

Q2: Do I need to protect the nitrogen of the indoline ring before performing a cross-coupling reaction?

A2: While not always strictly necessary, N-protection of the indoline is highly recommended, especially during the initial optimization phase. The secondary amine of the indoline ring is nucleophilic and can have a pKa that allows it to interact with the palladium catalyst or react under basic conditions.

  • Potential for Catalyst Inhibition: The lone pair on the indoline nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[7]

  • Side Reactions: The N-H bond can undergo competitive reactions, particularly in amination reactions or under strongly basic conditions at elevated temperatures.

  • Improved Solubility and Stability: N-acylation (e.g., with an acetyl or Boc group) can improve the solubility of the substrate in common organic solvents and can also increase its stability.

Common protecting groups like acetyl (-Ac), tert-butyloxycarbonyl (-Boc), or tosyl (-Ts) are effective. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.

Q3: What are the most common side reactions observed in the cross-coupling of 4-bromoindoline, and how can I minimize them?

A3: Two of the most prevalent side reactions are dehalogenation and homocoupling.

  • Dehalogenation: This is the premature reduction of 4-bromoindoline to indoline. It is often mediated by a palladium-hydride species, which can form from the reaction of the palladium catalyst with the base, solvent, or trace water.[3][8] To minimize dehalogenation:

    • Use rigorously dried and degassed solvents.

    • Consider using a milder base.

    • Screen different phosphine ligands, as some are more prone to promoting dehalogenation than others.

  • Homocoupling: This is the self-coupling of the boronic acid (in Suzuki reactions) to form a biaryl byproduct. It is often promoted by the presence of oxygen or palladium(II) species.[4][5][9] To minimize homocoupling:

    • Thoroughly degas the reaction mixture to remove oxygen.

    • Use a pre-catalyst that readily forms the active Pd(0) species.

    • Ensure a slight excess of the boronic acid is not excessively large.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Possible Cause Underlying Rationale Troubleshooting Steps
Catalyst Inactivity The palladium catalyst may be oxidized or poisoned. The indoline nitrogen can act as a ligand, inhibiting the catalyst.1. Use a Fresh Catalyst: Ensure your palladium source is not old or degraded. 2. N-Protection: Protect the indoline nitrogen with an acetyl or Boc group. 3. Ligand Screening: For Suzuki, try bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). For Buchwald-Hartwig, screen ligands like BINAP or DPPF.[10]
Ineffective Base The base may be too weak to activate the coupling partner (boronic acid or amine) or may have poor solubility in the chosen solvent.1. Screen Bases: Test a range of bases from mild (K₂CO₃, Cs₂CO₃) to strong (K₃PO₄, NaOtBu). 2. Biphasic System: For inorganic bases, a biphasic solvent system (e.g., toluene/water, dioxane/water) is often necessary to facilitate dissolution and reaction.
Poor Solvent Choice The solvent may not adequately solubilize all components, leading to a heterogeneous and inefficient reaction.1. Solvent Screening: Test a variety of solvents, including ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF). 2. Ensure Anhydrous Conditions: Use dry solvents, especially when using strong bases like NaOtBu.
Low Reaction Temperature The energy of activation for the oxidative addition of the C-Br bond may not be reached.1. Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-120 °C.

Issue 2: Significant Formation of Dehalogenated Indoline

Possible Cause Underlying Rationale Troubleshooting Steps
Presence of a Hydrogen Source Palladium-hydride species, responsible for dehalogenation, can form from trace water, alcohols, or certain bases.[3]1. Use Anhydrous Conditions: Rigorously dry all reagents and solvents. 2. Avoid Alcoholic Solvents: If possible, avoid using alcohols as the primary solvent.
Base-Induced Decomposition Some bases can react with the solvent or other components to generate hydride sources.1. Switch to a Milder Base: If using a strong base like an alkoxide, try a carbonate or phosphate base.
Ligand Effects The nature of the phosphine ligand can influence the rate of formation and reactivity of palladium-hydride species.1. Screen Different Ligands: Empirically screen a variety of phosphine ligands.

Experimental Protocols: Starting Points for Optimization

The following protocols are designed as robust starting points for the cross-coupling of N-protected 4-bromoindoline. It is crucial to perform small-scale test reactions to optimize conditions for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of N-Acetyl-4-bromoindoline

This protocol is adapted from conditions known to be effective for the coupling of other bromo-substituted N-heterocycles.

Materials:

  • N-Acetyl-4-bromoindoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 or 5:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add N-acetyl-4-bromoindoline, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of N-Boc-4-bromoindoline

This protocol is based on general procedures for Buchwald-Hartwig aminations.

Materials:

  • N-Boc-4-bromoindoline (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos or BINAP (4 mol%)

  • NaOtBu or Cs₂CO₃ (1.4-2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add N-Boc-4-bromoindoline and a magnetic stir bar.

  • Seal the tube, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Screening Variables

Systematic screening of reaction parameters is essential for optimization. Below are example tables to guide your experimental design.

Table 1: Base and Solvent Screening for Suzuki Coupling of N-Acetyl-4-bromoindoline

EntryBase (equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012Result
2K₃PO₄ (3.0)Dioxane/H₂O (4:1)9012Result
3Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)9012Result
4K₂CO₃ (2.0)Toluene/H₂O (4:1)10012Result
5K₃PO₄ (3.0)Toluene/H₂O (4:1)10012Result

Table 2: Ligand and Base Screening for Buchwald-Hartwig Amination of N-Boc-4-bromoindoline

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1XantphosNaOtBuToluene1108Result
2BINAPNaOtBuToluene1108Result
3XantphosCs₂CO₃Dioxane11016Result
4BINAPCs₂CO₃Dioxane11016Result

Visualizing the Workflow and Mechanisms

Catalytic Cycles

Suzuki_Buchwald_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S_OA Oxidative Addition S_TM Transmetalation S_RE Reductive Elimination S_Pd0 Pd(0)L_n S_PdII_RX R-Pd(II)L_n-X S_Pd0->S_PdII_RX R-X S_PdII_R_R1 R-Pd(II)L_n-R¹ S_PdII_RX->S_PdII_R_R1 R¹-B(OR)₂ (Base) S_PdII_R_R1->S_Pd0 R-R¹ B_OA Oxidative Addition B_Assoc Amine Association B_Deprot Deprotonation B_RE Reductive Elimination B_Pd0 Pd(0)L_n B_PdII_RX Ar-Pd(II)L_n-X B_Pd0->B_PdII_RX Ar-X B_PdII_Amine [Ar-Pd(II)L_n(HNR¹R²)]⁺X⁻ B_PdII_RX->B_PdII_Amine HNR¹R² B_PdII_Amido Ar-Pd(II)L_n(NR¹R²) B_PdII_Amine->B_PdII_Amido Base B_PdII_Amido->B_Pd0 Ar-NR¹R²

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_optimization Optimization Strategy start Low Yield in 4-Bromoindoline Coupling check_reagents Verify Reagent Quality (Substrate, Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions N_protect Consider N-Protection (Ac, Boc, Ts) check_reagents->N_protect base_screen Screen Bases (K₂CO₃, K₃PO₄, NaO*t*Bu) check_conditions->base_screen N_protect->base_screen solvent_screen Screen Solvents (Dioxane, Toluene, DMF) Consider biphasic system base_screen->solvent_screen ligand_screen Screen Ligands (Bulky, Electron-Rich Phosphines) solvent_screen->ligand_screen analyze Analyze for Side Products (Dehalogenation, Homocoupling) ligand_screen->analyze outcome Optimized Protocol analyze->outcome

Caption: A decision-making workflow for troubleshooting and optimizing 4-bromoindoline cross-coupling reactions.

References

Technical Support Center: Purification Strategies for 4-Substituted Indoline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-substituted indoline products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can confidently troubleshoot and optimize your purification workflows.

Introduction: The Unique Challenges of 4-Substituted Indolines

The indoline scaffold is a privileged structure in medicinal chemistry, and substitution at the 4-position introduces unique electronic and steric properties that can significantly impact a molecule's behavior during purification. Unlike substitutions at other positions, a 4-substituent can influence the polarity, crystallinity, and acid-base properties of the indoline core in ways that demand careful consideration when selecting a purification strategy. This guide will address these nuances in a practical, question-and-answer format.

Section 1: Column Chromatography - The Workhorse of Purification

Flash column chromatography is often the first line of defense for purifying crude reaction mixtures containing 4-substituted indolines. However, its success hinges on a clear understanding of the interplay between the analyte, stationary phase, and mobile phase.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Separation of Product and a Close-Running Impurity Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between your product and the impurity.Solution: Conduct a thorough TLC analysis with various solvent systems. Aim for a solvent mixture that gives your product an Rf value of 0.2-0.3 for optimal separation on a silica gel column. Rationale: A lower Rf value indicates stronger interaction with the stationary phase, allowing for a greater separation distance between compounds with small polarity differences as they travel down the column.
Product Streaking or Tailing on the Column Compound is Too Polar for the Solvent System: The product is not fully soluble in the mobile phase, leading to a continuous dissolution-precipitation process on the column. Acidic/Basic Nature of the Compound: The indoline nitrogen or an acidic/basic 4-substituent may be interacting with the slightly acidic silica gel.Solution 1: Increase the polarity of the eluent. For highly polar compounds, consider using a reverse-phase column. Solution 2: Add a small amount of a modifier to the eluent. For basic indolines, adding 0.1-1% triethylamine or ammonia can neutralize the acidic sites on the silica, preventing unwanted interactions. For acidic indolines, a small amount of acetic or formic acid can improve peak shape. Rationale: Modifiers saturate the active sites on the stationary phase that can cause non-ideal interactions, leading to sharper bands and better separation.
Product Appears to Decompose on the Column Instability on Silica Gel: Some functional groups on the 4-substituted indoline may be sensitive to the acidic nature of silica gel.Solution: Perform a stability test by spotting your crude mixture on a TLC plate, letting it sit for a few hours, and then eluting. If a new spot appears, your compound is likely degrading. Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel. Rationale: Alumina and deactivated silica offer different surface chemistries that can be less harsh on sensitive molecules, preventing on-column degradation.
No Product Elutes from the Column Compound is Too Polar and Irreversibly Adsorbed: The compound has a very strong affinity for the stationary phase and will not elute with the chosen solvent system.Solution: If your compound is not eluting even with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane), it may be irreversibly bound. In this case, consider alternative purification methods like recrystallization or acid-base extraction. Rationale: Forcing a highly polar compound off a normal-phase column with a very strong solvent often leads to poor separation and co-elution of impurities.
Frequently Asked Questions (FAQs): Column Chromatography

Q1: What is a good starting solvent system for a typical 4-substituted indoline?

A1: A common starting point for the elution of indoline derivatives from silica gel is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate. The initial ratio should be guided by TLC analysis. For more polar 4-substituted indolines (e.g., those with amino or hydroxyl groups), a system of dichloromethane and methanol is often effective.

Q2: How does the nature of the 4-substituent affect my choice of stationary phase?

A2: The electronic nature of the 4-substituent can significantly influence the overall polarity of your indoline.

  • Electron-donating groups (e.g., -NH2, -OH, -OCH3) increase the electron density of the aromatic ring and the basicity of the indoline nitrogen, leading to stronger interactions with silica gel.

  • Electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) decrease the basicity of the indoline nitrogen and may make the compound less polar, requiring a less polar eluent for elution.

Q3: Should I use dry loading or wet loading for my 4-substituted indoline sample?

A3: Dry loading is generally recommended, especially if your compound has limited solubility in the initial, non-polar eluent.[1]

Experimental Protocol: Dry Loading a Sample for Column Chromatography

  • Dissolve your crude 4-substituted indoline product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

  • Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Gently add this powder to the top of your packed column.

  • Add a thin layer of sand on top of the sample-adsorbed silica to prevent disturbance when adding the eluent.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis cluster_final Final Steps TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Purity 9. Assess Purity (HPLC, NMR) Evaporate->Purity G Start Start: Crude 4-Substituted Indoline Test Test Solubility in Various Solvents Start->Test HotSoluble Is it soluble in hot solvent? Test->HotSoluble ColdInsoluble Is it insoluble in cold solvent? HotSoluble->ColdInsoluble Yes BadSolvent Poor Solvent HotSoluble->BadSolvent No GoodSolvent Good Solvent Candidate ColdInsoluble->GoodSolvent Yes SolventPair Consider a Solvent Pair (e.g., Ethanol/Water, Hexane/EtOAc) ColdInsoluble->SolventPair No G Start Crude Product in Organic Solvent (e.g., Dichloromethane) AddAcid Add Aqueous Acid (e.g., 1M HCl) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Neutral Impurities Separate1->Organic1 Aqueous1 Aqueous Layer: Protonated 4-Aminoindoline Separate1->Aqueous1 AddBase Add Aqueous Base (e.g., 2M NaOH) to Aqueous Layer until pH > 10 Aqueous1->AddBase Extract Extract with Fresh Organic Solvent AddBase->Extract Separate2 Separate Layers Extract->Separate2 Organic2 Organic Layer: Purified 4-Aminoindoline Separate2->Organic2 Aqueous2 Aqueous Layer: Inorganic Salts Separate2->Aqueous2 Final Dry and Evaporate Organic Layer Organic2->Final

References

Navigating the Reactive Landscape: A Technical Support Guide for 4-Bromoindoline and Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the successful functionalization of heterocyclic scaffolds like 4-Bromoindoline using organometallic reagents is a frequent yet challenging task. The inherent reactivity of organometallics, particularly their sensitivity to air and moisture, coupled with the specific chemical properties of the indoline core, necessitates a robust understanding of experimental nuances to ensure success. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of these reactions, ensuring both the integrity of your reagents and the desired outcome of your synthesis.

PART 1: Core Principles & Essential Precautions

Organometallic reagents, such as organolithiums and Grignard reagents, are powerful nucleophiles and strong bases, making them invaluable for forming carbon-carbon bonds.[1][2] However, this reactivity also makes them highly susceptible to decomposition by atmospheric oxygen and moisture.[3][4][5] Therefore, the foundational principle for all work involving these reagents is the rigorous exclusion of air and water.

Frequently Asked Questions: General Handling

Q1: What are the essential laboratory techniques for handling air- and moisture-sensitive organometallic reagents?

A1: The two most common and effective methods are the use of a Schlenk line or a glovebox.[6][7]

  • Schlenk Line: This apparatus allows for the manipulation of reagents under an inert atmosphere (typically argon or nitrogen) by cycling between vacuum and inert gas to remove air from the reaction vessel.[7][8][9] All glassware must be oven- or flame-dried immediately before use to remove adsorbed moisture.[4][7] Reagents are transferred using gas-tight syringes or cannulas.[3][8]

  • Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, offering a higher level of protection and ease of manipulation for highly sensitive reagents.[6]

Q2: How can I be certain my solvents and glassware are sufficiently dry?

A2: Glassware should be oven-dried at a minimum of 125°C overnight and cooled under a stream of inert gas.[4] Solvents must be rigorously dried and deoxygenated. Commercially available anhydrous solvents in septum-sealed bottles are a reliable option.[5] Alternatively, solvents can be dried using a solvent purification system or by distillation from appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents).

Q3: What are the visual cues of organometallic reagent decomposition?

A3: For organolithium reagents, a yellow or orange precipitate can indicate decomposition. Grignard reagents may become cloudy or form a solid precipitate. A decrease in the molarity of the reagent, which should be regularly checked by titration, is a definitive sign of degradation.

PART 2: Troubleshooting Reactions with 4-Bromoindoline

The structure of 4-Bromoindoline presents specific challenges when used with organometallic reagents. The primary issues are the acidic N-H proton and the potential for side reactions at the aromatic ring.

Frequently Asked Questions: 4-Bromoindoline Specific Issues

Q4: My reaction with an organolithium reagent is not proceeding as expected, and I am recovering starting material. What could be the issue?

A4: The most likely culprit is the deprotonation of the indoline N-H by the organolithium reagent.[10] The pKa of the indole N-H is in the range of 17-21 in DMSO, and while indoline is not aromatic, its N-H is still sufficiently acidic to be deprotonated by strong organolithium bases.[1][11] This consumes one equivalent of your organometallic reagent and generates the corresponding alkane, leaving your 4-Bromoindoline unreacted.

Q5: How can I prevent the deprotonation of the indoline N-H?

A5: There are two primary strategies:

  • Use of Excess Reagent: A simple approach is to use an additional equivalent of the organometallic reagent to deprotonate the N-H before the desired reaction (e.g., metal-halogen exchange) occurs.

  • N-Protection: Protecting the indoline nitrogen with a suitable group that is stable to the reaction conditions but can be easily removed later is a more robust strategy. Common protecting groups for indoles and related heterocycles include Boc (tert-butyloxycarbonyl), tosyl (Ts), or a simple alkyl group.[5] The choice of protecting group will depend on the specific organometallic reagent and subsequent reaction steps.

Q6: I am attempting a metal-halogen exchange on 4-Bromoindoline, but the reaction is sluggish or incomplete. How can I improve this?

A6: Metal-halogen exchange rates are dependent on the organometallic reagent, solvent, and temperature.[12][13]

  • Reagent Choice: tert-Butyllithium is generally more reactive for lithium-halogen exchange than n-butyllithium.[14]

  • Temperature: These exchanges are typically very fast, even at low temperatures like -78 °C.[12] Running the reaction at a slightly higher temperature (e.g., -40 °C) might improve the rate, but this also increases the risk of side reactions.

  • Solvent: Ethereal solvents like THF are commonly used. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can accelerate the lithiation of aromatic compounds.

Q7: What are common side products when reacting 4-Bromoindoline with Grignard reagents?

A7: Besides the deprotonation issue, Grignard reagents can participate in side reactions such as:

  • Wurtz-type coupling: The Grignard reagent can couple with the starting 4-Bromoindoline.

  • Homocoupling: Two molecules of the Grignard reagent can couple.

  • Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent.[15]

Careful control of temperature and slow addition of the Grignard reagent can help minimize these side reactions.

PART 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Handling Air-Sensitive Reagents via Syringe Transfer
  • Oven-dry all glassware and cool under a stream of inert gas (N₂ or Ar).

  • Assemble the reaction apparatus while hot and continue to flush with inert gas.

  • Use a rubber septum to seal the reaction flask.

  • To transfer an organometallic reagent, first flush a dry, gas-tight syringe with inert gas.

  • Puncture the septum of the reagent bottle with the syringe needle and an inert gas inlet needle.

  • Withdraw the desired volume of the reagent.

  • Transfer the reagent to the reaction flask by puncturing its septum.

  • After use, quench any residual reagent in the syringe by slowly drawing up and expelling a quenching solution (e.g., isopropanol in hexane).

Protocol 2: N-Protection of 4-Bromoindoline with a Boc Group
  • Dissolve 4-Bromoindoline (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography if necessary.

Data Summary Table: Common Organometallic Reagents and Their Properties
ReagentCommon SolventsTypical ReactivityKey Considerations
n-ButyllithiumHexanes, THFStrong base, good nucleophilePyrophoric, reacts with ethereal solvents over time
sec-ButyllithiumCyclohexane, EtherStronger base than n-BuLi, more sterically hinderedPyrophoric
tert-ButyllithiumPentane, HexanesVery strong, non-nucleophilic baseHighly pyrophoric, reacts rapidly with air and water
Phenylmagnesium bromideTHF, Diethyl etherStrong nucleophile and baseCan participate in radical side reactions

PART 4: Visualizing Workflows and Concepts

Diagram 1: Decision-Making Workflow for Reacting Organometallics with 4-Bromoindoline

workflow start Start: Reaction of 4-Bromoindoline with Organometallic Reagent (R-M) check_NH Is the N-H proton a concern? start->check_NH protect_N Protect the N-H group (e.g., with Boc) check_NH->protect_N Yes use_excess Use >2 equivalents of R-M check_NH->use_excess Alternative reaction_step Perform desired reaction (e.g., Metal-Halogen Exchange) check_NH->reaction_step No (e.g., N-protected starting material) protect_N->reaction_step use_excess->reaction_step deprotect Deprotect the N-H group reaction_step->deprotect If protected workup Reaction Workup & Purification reaction_step->workup If not protected deprotect->workup end Final Product workup->end

Caption: Decision workflow for organometallic reactions with 4-Bromoindoline.

Diagram 2: Key Reaction Pathways and Side Reactions

reactions cluster_main Reaction Pathways with 4-Bromoindoline cluster_side Potential Side Reactions 4-Bromoindoline 4-Bromoindoline Metal-Halogen Exchange Metal-Halogen Exchange 4-Bromoindoline->Metal-Halogen Exchange N-H Deprotonation N-H Deprotonation 4-Bromoindoline->N-H Deprotonation Wurtz Coupling Wurtz Coupling 4-Bromoindoline->Wurtz Coupling Organometallic (R-M) Organometallic (R-M) Organometallic (R-M)->Metal-Halogen Exchange Organometallic (R-M)->N-H Deprotonation Reacts with N-H Organometallic (R-M)->Wurtz Coupling Couples with Homocoupling Homocoupling Organometallic (R-M)->Homocoupling R-M + R-M Desired Product Desired Product Metal-Halogen Exchange->Desired Product

Caption: Desired reaction vs. common side reactions.

References

Technical Support Center: HPLC Method Development for 4-Bromoindoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC method development in the analysis of 4-bromoindoline reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into creating robust and reliable HPLC methods. Here, we will move beyond simple procedural lists to explain the "why" behind the "how," ensuring your methods are not only effective but also self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the initial stages of method development for 4-bromoindoline and similar halogenated compounds.

Q1: What is a good starting point for column and mobile phase selection for 4-bromoindoline analysis?

A good starting point for analyzing a relatively non-polar compound like 4-bromoindoline is reversed-phase HPLC.[1][2][3] A C18 column is the most common and versatile choice for reversed-phase chromatography and is an excellent first column to screen.[4]

ParameterRecommended Starting PointRationale
Column Chemistry C18Provides good hydrophobic retention for the non-polar indoline structure.
Column Dimensions 100-150 mm length, 4.6 mm I.D.Offers a balance between resolution and analysis time for initial screening.[5]
Particle Size 3-5 µmStandard for conventional HPLC, providing good efficiency without excessive backpressure.[2]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% TFAAcidifying the mobile phase ensures that the indoline nitrogen is protonated, leading to sharper peaks. Volatile buffers are ideal for LC-MS compatibility.
Mobile Phase B Acetonitrile or MethanolAcetonitrile generally provides better peak shape and lower UV cutoff. Methanol can offer different selectivity.
Detection UV, ~220 nm and ~280 nmIndole structures typically have strong absorbance at lower UV wavelengths and a secondary absorbance maximum around 280 nm.[6][7] Monitoring both can be beneficial.
Q2: My 4-bromoindoline peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for a basic compound like 4-bromoindoline is often due to secondary interactions with the stationary phase or issues with the mobile phase.[8][9]

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the indoline, causing tailing.

    • Solution: Use a well-endcapped column or a column with a different base particle technology (e.g., hybrid silica). Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mitigate this, but it is not ideal for LC-MS.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of 4-bromoindoline, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to maintain a consistent ionized state.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.[10][11]

    • Solution: Reduce the injection volume or dilute the sample.[10][12]

Q3: I'm seeing drift in my retention times. What should I investigate?

Retention time drift can be systematic or random and points to changes in the HPLC system or mobile phase over time.[13][14][15]

  • Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift, especially in the early stages of an analysis sequence.[15][16]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions. A good rule of thumb is to allow 10-20 column volumes to pass through the column.[17]

  • Mobile Phase Composition: The composition of the mobile phase can change due to the evaporation of the more volatile organic component.[13][15]

    • Solution: Keep mobile phase bottles capped and consider using an online mixer if your system has one.[13] Prepare fresh mobile phase regularly.[16]

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to retention time shifts.[14][18]

    • Solution: Use a column oven to maintain a consistent temperature.[16]

  • System Leaks: A small, often unnoticeable leak in the system can cause fluctuations in flow rate and, consequently, retention times.[13]

    • Solution: Systematically check all fittings and connections for any signs of a leak.[16]

Q4: How can I improve the sensitivity of my method to detect low-level impurities?

Improving sensitivity involves either increasing the signal of your analyte or decreasing the baseline noise.[19][20]

  • Increase Signal:

    • Optimize Wavelength: Ensure you are using the λmax of 4-bromoindoline and its related impurities for detection.[5]

    • Decrease Column Diameter: Using a smaller internal diameter column (e.g., 2.1 mm instead of 4.6 mm) can increase sensitivity by reducing sample dilution on the column.[20][21]

    • Increase Injection Volume: If peak shape permits, injecting a larger volume of your sample will increase the analyte signal.[22]

  • Decrease Noise:

    • Use High-Purity Solvents: HPLC-grade or LC-MS-grade solvents and additives will minimize baseline noise.[10][19]

    • Ensure a Clean System: Contaminants in the mobile phase, injector, or detector cell can contribute to a noisy baseline.[22]

    • Proper Degassing: Ensure your mobile phase is adequately degassed to prevent air bubbles from causing baseline disturbances.[9]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving more complex issues you may encounter.

Guide 1: Diagnosing and Resolving Poor Peak Shape

Poor peak shape can compromise resolution and lead to inaccurate quantification.[9][10] This guide will help you systematically troubleshoot common peak shape problems.

Step-by-Step Troubleshooting Protocol:
  • Characterize the Problem: Is the peak fronting, tailing, or split? Is this issue affecting all peaks or just the 4-bromoindoline peak?

  • Check for System-Wide Issues (If all peaks are affected):

    • Column Void/Channeling: A void at the head of the column can cause peak splitting or broadness.[9]

      • Action: Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[11]

    • Blocked Frit: Particulate matter from the sample or system can block the column inlet frit, distorting the flow path.[11]

      • Action: Backflushing the column can sometimes dislodge particulates.[11] Always use an in-line filter and filter your samples to prevent this.[23]

  • Investigate Analyte-Specific Issues (If only 4-bromoindoline or similar peaks are affected):

    • Review Mobile Phase Compatibility:

      • pH: Confirm the mobile phase pH is at least 2 units away from the analyte's pKa.

      • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9]

      • Action: Ideally, dissolve the sample in the initial mobile phase.[15]

    • Assess for Secondary Interactions:

      • Action: Try a different column with a different base material or endcapping. For example, if you are using a standard silica-based C18, try a hybrid-silica C18 or a phenyl column for different selectivity.

dot graph TD { A[Poor Peak Shape] --> B{All Peaks or Specific Peaks?}; B --> C[All Peaks]; B --> D[Specific Peaks]; C --> E{Check for Column Void/Channeling}; C --> F{Check for Blocked Frit}; D --> G{Review Mobile Phase Compatibility}; D --> H{Assess for Secondary Interactions}; E --> I[Action: Reverse/Flush or Replace Column]; F --> J[Action: Backflush Column, Use Filters]; G --> K[Action: Adjust pH, Match Sample Solvent to Mobile Phase]; H --> L[Action: Try a Different Column Chemistry]; } Caption: Troubleshooting Logic for Poor Peak Shape

Guide 2: Systematic Approach to Method Development for a 4-Bromoindoline Reaction Mixture

Developing a method to separate the starting material, product, and potential byproducts requires a systematic approach.

Experimental Protocol for Method Development:
  • Gather Information:

    • Analyte Properties: Research the pKa, logP, and UV spectra of 4-bromoindoline and expected reaction byproducts (e.g., debrominated indoline, oxidized species, or regioisomers).[24][25][26]

    • Reaction Stoichiometry: Understand the reaction to anticipate the relative concentrations of components.

  • Initial Column and Mobile Phase Screening:

    • Columns: Screen a C18, a Phenyl, and a Cyano or Pentafluorophenyl (PFP) column to evaluate different selectivities.[27]

    • Mobile Phases: Test both acetonitrile and methanol as the organic modifier with a consistent aqueous phase (e.g., 0.1% formic acid in water).

  • Gradient Optimization:

    • Start with a broad scouting gradient (e.g., 5-95% organic over 20 minutes) to determine the approximate elution conditions for all components.

    • Based on the scouting run, develop a more focused gradient. If peaks are clustered, flatten the gradient in that region to improve resolution.

  • Fine-Tuning:

    • Flow Rate: Adjust the flow rate to optimize resolution and analysis time. Slower flow rates can sometimes improve resolution.[12]

    • Temperature: Varying the column temperature can also affect selectivity and peak shape.[14]

  • Method Validation: Once the desired separation is achieved, validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[28][29][30][31][32]

dot graph TD { A[Start: Define Analytical Goal] --> B[Gather Analyte & Reaction Information]; B --> C[Initial Screening: Columns & Mobile Phases]; C --> D[Run Scouting Gradient]; D --> E{Are All Peaks Eluted & Separated?}; E -- Yes --> F[Optimize Gradient Slope]; E -- No --> C; F --> G[Fine-Tune: Flow Rate & Temperature]; G --> H{Is Resolution Adequate?}; H -- Yes --> I[Method Validation (ICH Guidelines)]; H -- No --> F; I --> J[Final Method]; } Caption: HPLC Method Development Workflow

Section 3: In-Depth Technical Insights

The Chemistry of 4-Bromoindoline and its Implications for HPLC

4-Bromoindoline is a heterocyclic amine. The bromine atom increases its hydrophobicity compared to unsubstituted indoline. The nitrogen atom is basic, with a pKa that will influence its retention behavior. In acidic mobile phases, the nitrogen will be protonated, making the molecule more polar and potentially leading to better peak shapes by minimizing secondary interactions with silanols.

Common reactions involving 4-bromoindoline, such as N-alkylation, N-acylation, or further electrophilic substitution, will produce molecules with varying polarities.[33] For instance, N-alkylation will increase the hydrophobicity, leading to longer retention times in reversed-phase HPLC. Understanding these transformations is key to predicting the elution order and developing a suitable separation method. Side reactions, such as debromination or oxidation, can lead to impurities that may be more polar than the starting material or product.[34]

The Role of Method Validation in Ensuring Data Integrity

Method validation is a critical step to ensure that your analytical method is suitable for its intended purpose.[30][31] According to ICH Q2(R2) guidelines, the following parameters should be considered[30][32]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is crucial for reaction monitoring to ensure that the peak you are quantifying is indeed your target compound and not a co-eluting impurity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear response is essential for accurate quantification.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[29]

By thoroughly validating your HPLC method, you can have confidence in the accuracy and reliability of the data generated for your 4-bromoindoline reaction analyses.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Bromoindoline hydrochloride in your reaction media. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered during its use. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your experiments proceed smoothly and efficiently.

Introduction: The Challenge of Solubility

This compound, like many amine salts, presents a significant challenge in synthetic chemistry due to its inherent polarity.[1] The protonated amine and its chloride counter-ion render the molecule highly polar, leading to excellent solubility in aqueous or highly polar solvents but poor solubility in a wide range of organic solvents typically used for reactions.[2] This guide provides practical solutions to overcome this hurdle.

Troubleshooting Guide

This section addresses specific problems you may encounter when this compound fails to dissolve in your chosen reaction medium.

Question: My this compound is not dissolving in my reaction solvent (e.g., THF, Dichloromethane, Toluene). What are my options?

Answer:

This is the most common issue faced by researchers. The high polarity of the hydrochloride salt is the root cause. Here are three effective strategies to address this, ranging from simple to more advanced techniques.

Option 1: In-situ Free-Basing with an Organic Base

This is often the most straightforward approach, where the hydrochloride salt is converted to its more soluble free amine directly within the reaction vessel.

  • Causality: The addition of a base neutralizes the hydrochloride, removing the charge and significantly reducing the polarity of the molecule.[3] The resulting free amine is much more soluble in organic solvents.

  • Protocol:

    • Suspend the this compound in your chosen aprotic organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)).

    • Add 1.1 to 1.5 equivalents of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the suspension.[4]

    • Stir the mixture at room temperature for 15-30 minutes. You will often observe the formation of a new precipitate, which is the hydrochloride salt of the added base (e.g., triethylammonium chloride).

    • The free 4-bromoindoline is now dissolved in the organic solvent and is ready for the subsequent reaction step. The precipitated salt of the tertiary amine usually does not interfere with many reactions, but it can be filtered off if necessary.

  • Diagram of In-situ Free-Basing:

    G cluster_0 In-situ Free-Basing Workflow A Suspend 4-Bromoindoline HCl in Organic Solvent B Add Tertiary Base (e.g., TEA, DIPEA) A->B 1.1-1.5 eq. C Stir at Room Temperature B->C 15-30 min D Formation of Soluble Free Amine + Insoluble Amine HCl Salt C->D E Proceed with Reaction D->E

Option 2: Pre-reaction Extraction of the Free Base

For reactions that are sensitive to the presence of additional bases or their salts, isolating the free amine before the reaction is the best practice.

  • Causality: This method physically separates the free amine from its salt form and the base used for neutralization, providing a clean solution of the reactant.

  • Protocol:

    • Dissolve the this compound in a minimal amount of water or an aqueous basic solution (e.g., 1M NaOH or saturated sodium bicarbonate).

    • Transfer the aqueous solution to a separatory funnel.

    • Add an immiscible organic solvent such as ethyl acetate, diethyl ether, or DCM.

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and collect the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the free 4-bromoindoline. Caution: The free amine may be less stable than its hydrochloride salt, so it is often best to use it immediately.

Option 3: Employing Phase-Transfer Catalysis (PTC)

This technique is particularly useful for reactions where an anionic nucleophile (dissolved in an aqueous phase or as a solid) needs to react with the substrate in an organic phase.

  • Causality: A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the reactant anion from the aqueous or solid phase into the organic phase where the 4-bromoindoline is present. [5][6]This overcomes the insolubility of the reacting partners in a common solvent. [7]* Protocol:

    • Dissolve or suspend your anionic nucleophile in an aqueous or appropriate polar solvent.

    • Dissolve the this compound in a non-polar organic solvent (e.g., toluene, hexane).

    • Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or Aliquat 336. [6] 4. Combine the two phases and stir vigorously to ensure a large surface area for the reaction to occur at the interface.

    • The reaction can be monitored by standard techniques like TLC or LC-MS.

  • Diagram of Phase-Transfer Catalysis:

    G cluster_0 Phase-Transfer Catalysis (PTC) Organic Organic Phase (4-Bromoindoline HCl) Product Product + Q+Cl- Organic->Product Aqueous Aqueous/Solid Phase (Nucleophile, Nu-) Intermediate [Q+Nu-] (Organic Soluble) Aqueous->Intermediate PTC extracts Nu- PTC PTC (Q+X-) PTC->Aqueous Intermediate->Organic Reacts with Substrate Product->PTC Regenerates Catalyst

    Caption: Mechanism of Phase-Transfer Catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: While specific quantitative data is not widely published, based on the principles of amine hydrochloride salts, its solubility can be summarized as follows:

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolGood to ModerateThe ionic nature of the salt is well-solvated by these polar, hydrogen-bonding solvents. [2]
Polar Aprotic DMF, DMSO, NMPModerate to PoorThese solvents have high dielectric constants that can dissolve salts, but may be less effective than protic solvents.
Less Polar Dichloromethane (DCM), ChloroformPoor to InsolubleInsufficient polarity to effectively solvate the ionic salt.
Non-polar Toluene, Hexane, Diethyl EtherInsolubleThese solvents lack the polarity to overcome the lattice energy of the salt. [2]

Q2: Can I just heat the mixture to improve solubility?

A2: Gentle heating can increase the rate of dissolution and may slightly improve solubility. However, for significant solubility issues in non-polar organic solvents, heating is unlikely to be a sufficient solution and may lead to decomposition of the starting material or solvent. The primary methods of free-basing or phase-transfer catalysis are more reliable. [2] Q3: Is the free base of 4-bromoindoline stable?

A3: While the hydrochloride salt is generally a stable, solid material, the corresponding free amine may be less stable and more susceptible to oxidation or other degradation pathways. It is often recommended to generate the free base and use it in the subsequent reaction step without prolonged storage. [8] Q4: I am performing a reaction that is sensitive to water. Which method should I choose?

A4: If your reaction is water-sensitive, the in-situ free-basing method with a dry organic base and dry solvent is the preferred approach. If you must perform an extractive workup to isolate the free base, ensure you thoroughly dry the organic solution with a drying agent before use. Using propylene oxide as an HCl scavenger in an organic solvent is another anhydrous method to generate the free amine. [9]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Bromoindoline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of 4-Bromoindoline Hydrochloride

In the landscape of medicinal chemistry and drug development, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 4-position, creating 4-bromoindoline, provides a key functional handle for further synthetic elaboration through cross-coupling reactions and other transformations.[1][2] Its hydrochloride salt form is often utilized to improve stability and solubility.

For any researcher working with this compound or its derivatives, a comprehensive and unambiguous analytical characterization is not merely a procedural step; it is the foundation upon which all subsequent biological and pharmacological data rests. Inaccurate characterization can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and irreproducible results.

This guide provides an in-depth comparison of the primary analytical techniques essential for the robust characterization of this important class of molecules. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating analytical workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone for assessing the purity of 4-bromoindoline derivatives and for quantifying them in various matrices. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (the column) and a polar mobile phase.[3] For indoline-based compounds, which possess moderate polarity, RP-HPLC offers excellent resolution and reproducibility.[4][5]

Causality in Method Development:

The choice of column and mobile phase is critical. A C18 (octadecylsilyl) column is the most common starting point due to its high hydrophobicity, which ensures adequate retention of the indoline core.[4] The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile or methanol. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, serves two purposes: it protonates residual silanol groups on the column packing, reducing peak tailing, and it ensures that the basic nitrogen of the indoline is protonated, leading to sharper, more symmetrical peaks.[4][6]

Comparative HPLC Methodologies
Parameter Method A: Isocratic Purity Screen Method B: Gradient Impurity Profiling Rationale & Comparison
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmMethod A is for rapid analysis. Method B uses a longer column for higher resolution to separate closely eluting impurities.[4]
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in WaterTFA is an excellent ion-pairing agent giving sharp peaks, but it is not MS-compatible. Formic acid is a better choice for LC-MS applications.[7]
Mobile Phase B AcetonitrileMethanolAcetonitrile generally has lower viscosity and provides better peak shapes. Methanol offers a different selectivity which can be useful for resolving difficult peaks.
Elution Mode Isocratic (e.g., 60:40 A:B)Gradient (e.g., 5% to 95% B over 20 min)Isocratic elution is simple, robust, and ideal for routine purity checks of the main component.[5] A gradient is essential for separating impurities with a wide range of polarities that would either be unretained or retained indefinitely in an isocratic run.
Flow Rate 1.0 mL/min0.8 mL/minA slightly lower flow rate in Method B can enhance resolution.
Detection UV at 280 nmDiode Array Detector (DAD) 200-400 nm280 nm is a common wavelength for detecting the indole/indoline chromophore.[4] A DAD provides spectral information, helping to assess peak purity and identify chromophorically distinct impurities.
Experimental Protocol: Isocratic RP-HPLC Purity Assessment
  • Sample Preparation: Accurately weigh ~1 mg of the this compound derivative and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • System Preparation: Equilibrate the HPLC system, equipped with a C18 column, with the isocratic mobile phase (e.g., 60% of 0.1% TFA in Water and 40% Acetonitrile) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared sample.[4]

  • Data Acquisition: Collect data for 10-15 minutes using a UV detector set to 280 nm.

  • Analysis: Integrate the peaks and calculate the area percentage of the main peak to determine the purity of the compound.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Dissolve sample (e.g., 0.1 mg/mL in ACN/H2O) SystemEquil Equilibrate C18 column with mobile phase Injection Inject 5-10 µL of sample SystemEquil->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV/DAD Detection (e.g., 280 nm) Separation->Detection Integration Integrate Chromatogram Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Report Calculation->Report

Caption: High-level workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-bromoindoline derivatives, both ¹H and ¹³C NMR are indispensable.

Causality in Spectral Interpretation:
  • ¹H NMR: The proton NMR spectrum provides the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and their relative numbers (integration). The aromatic region is particularly informative. Due to the substitution pattern, the protons on the benzene ring of 4-bromoindoline form a complex, second-order coupling system (often an AA'BB' system), which may not follow simple n+1 splitting rules.[8] The two pairs of diastereotopic protons on the saturated five-membered ring (at C2 and C3) will typically appear as distinct multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The carbon directly attached to the bromine atom will have a characteristic chemical shift in the aromatic region.

Expected ¹H NMR Characteristics for 4-Bromoindoline Scaffold
Proton(s) Typical Chemical Shift (δ, ppm) Expected Multiplicity Rationale
NH 3.5 - 5.0 (broad)Singlet (broad)Proton on nitrogen, often exchanges, leading to broadening. Position is solvent-dependent.
Ar-H (3 protons)6.5 - 7.5Complex Multiplets (e.g., Doublets, Triplets)Deshielded by the aromatic ring. Complex splitting due to ortho, meta, and para couplings in a substituted system.[8]
C2-H~3.6Triplet or MultipletAliphatic protons adjacent to the nitrogen atom.
C3-H~3.0Triplet or MultipletAliphatic protons adjacent to the aromatic ring.

Note: Chemical shifts are highly dependent on the solvent and other substituents on the molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for hydrochloride salts due to better solubility.

  • Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the structure.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg sample in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Shim Insert sample & Shim Transfer->Shim Acquire Acquire FID (¹H, ¹³C, etc.) Shim->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Analyze Calibrate, Integrate, Assign Structure Process->Analyze Structure Structure Analyze->Structure Confirmed Structure

Caption: General workflow for NMR structural analysis.

Mass Spectrometry (MS): Confirming Identity and Mass

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] For 4-bromoindoline derivatives, its primary role is to confirm the molecular weight of the parent compound and provide fragmentation data that supports the proposed structure.

The Bromine Isotope Pattern: A Definitive Signature

The most critical diagnostic feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10][11] This means that the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (one peak for the molecule with ⁷⁹Br and one for the molecule with ⁸¹Br).[11] This "doublet" signature is a highly reliable indicator of the presence of a single bromine atom in the molecule or fragment.

Comparison of Ionization Techniques
Technique Principle Application for 4-Bromoindoline Pros & Cons
Electrospray Ionization (ESI) Soft ionization; sample in solution is sprayed into a strong electric field, creating charged droplets.Ideal for LC-MS. The basic indoline nitrogen is easily protonated to form [M+H]⁺ ions.Pro: Gentle, minimal fragmentation, excellent for confirming molecular weight. Con: Less structural information from fragmentation.
Electron Ionization (EI) Hard ionization; sample is bombarded with high-energy electrons in the gas phase.Typically used in GC-MS.Pro: Creates extensive, reproducible fragmentation patterns (a "fingerprint") useful for structural elucidation. Con: The molecular ion may be weak or absent for some molecules.
Experimental Protocol: LC-MS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion/LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system (as described in Section 1, using an MS-compatible mobile phase like water/acetonitrile with formic acid).

  • MS Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

  • Data Analysis: Examine the spectrum for the protonated molecular ion [M+H]⁺. For 4-bromoindoline (MW 198.06 for the free base), look for a pair of peaks of nearly equal intensity at approximately m/z 198.0 and 200.0.

Workflow Visualization

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare dilute solution (~10 µg/mL) Intro Infuse or inject into LC-MS Prep->Intro Ionize Ionization (e.g., ESI+) Intro->Ionize Analyze Mass Analysis (e.g., TOF, Quadrupole) Ionize->Analyze Detect Ion Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analysis Identify [M+H]⁺ & Bromine Isotope Pattern Spectrum->Analysis MW_Confirm MW_Confirm Analysis->MW_Confirm Molecular Weight Confirmed

Caption: Workflow for LC-MS molecular weight confirmation.

X-ray Crystallography: The Absolute Proof of Structure

While NMR provides the molecular blueprint and MS confirms the mass, X-ray crystallography delivers the definitive, three-dimensional structure of a molecule in the solid state.[12] It is the gold standard for determining not only connectivity but also the precise spatial arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry.[13]

Causality: Why and When to Use X-ray Crystallography

This technique is not used for routine analysis due to its primary prerequisite: the need for a high-quality, single crystal, which can be challenging and time-consuming to grow.[12] However, it is invaluable in several scenarios:

  • New Chemical Entities: To provide absolute proof of structure for a novel compound.

  • Stereochemistry: When the synthesis can produce multiple stereoisomers, crystallography can unambiguously determine the relative and absolute configuration.

  • Polymorphism: To study different crystalline forms (polymorphs) of a drug substance, which can have different physical properties (e.g., solubility, stability).

High-Level Experimental Workflow
  • Crystallization: This is the most critical and often rate-limiting step. It involves slowly bringing a supersaturated solution of the pure compound to a point of crystallization. Common methods include slow evaporation, vapor diffusion, and solvent layering.

  • Data Collection: A suitable single crystal is mounted and placed in an X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed computationally to solve the electron density map of the unit cell, from which the atomic positions are determined and refined to generate the final molecular structure.[12]

Workflow Visualization

XRay_Workflow Purify Start with Highly Pure Sample Crystallize Grow Single Crystal (Slow Evaporation, etc.) Purify->Crystallize Mount Mount Crystal on Diffractometer Crystallize->Mount Collect Collect X-ray Diffraction Data Mount->Collect Solve Solve Electron Density Map Collect->Solve Refine Refine Atomic Positions Solve->Refine Structure Final 3D Structure (Bond Lengths, Angles) Refine->Structure

Caption: The major steps in X-ray crystallography.

Conclusion: An Integrated Analytical Approach

No single technique provides a complete picture. The robust characterization of this compound and its derivatives relies on an integrated, multi-technique approach. HPLC confirms purity, MS verifies the molecular weight with a characteristic bromine signature, NMR elucidates the detailed covalent structure, and X-ray crystallography provides the ultimate proof of the three-dimensional arrangement. By understanding the strengths and limitations of each method and the causal relationships behind experimental parameters, researchers can build a self-validating data package that ensures the integrity and reproducibility of their scientific work.

References

A Comparative Guide to the Reactivity of 4-Bromoindoline and Other Bromoindoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, indole and its derivatives stand as privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a bromine atom onto the indole or indoline framework provides a versatile handle for constructing molecular complexity through various cross-coupling reactions. This guide offers an in-depth comparison of the reactivity of 4-bromoindoline with other commercially available bromoindoles, namely 5-bromoindole, 6-bromoindole, and 7-bromoindole. By examining the underlying electronic and steric factors, and providing supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Versatile Bromoindole and Bromoindoline Building Blocks

The indole nucleus, a bicyclic aromatic heterocycle, possesses a rich and diverse reactivity profile.[1] Halogenated indoles, in particular, are valuable intermediates as the carbon-halogen bond serves as a key functional group for post-synthetic modifications.[2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, have become indispensable tools for the functionalization of these bromo-substituted heterocycles, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

This guide will focus on a comparative analysis of the reactivity of 4-bromoindoline against its unsaturated counterparts: 5-, 6-, and 7-bromoindole. While all these molecules offer a bromine atom for cross-coupling, their reactivity is not uniform. The position of the bromine atom on the aromatic ring and the saturation of the pyrrole ring in the case of indoline significantly influence the electronic and steric environment of the C-Br bond, thereby dictating the ease and outcome of the coupling reactions.

Understanding the Factors Governing Reactivity

The reactivity of bromoindoles and bromoindolines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors:

  • Electronic Effects: The electron density at the carbon atom of the C-Br bond plays a crucial role. Electron-withdrawing groups on the indole ring can decrease the electron density at the reaction center, which can influence the rate-determining oxidative addition step of the catalytic cycle.[2] The position of the bromine atom on the benzene ring of the indole nucleus alters the electronic environment due to resonance and inductive effects.

  • Steric Effects: The steric hindrance around the C-Br bond can significantly impact the accessibility of the palladium catalyst. Bulky neighboring groups can impede the approach of the catalyst, thereby slowing down or even inhibiting the reaction.

The interplay of these electronic and steric effects leads to a unique reactivity profile for each bromoindole isomer and for 4-bromoindoline.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following sections will delve into a comparative analysis of the reactivity of 4-bromoindoline and other bromoindoles in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[3] The reactivity of bromoindoles in this reaction is influenced by the position of the bromine atom.

General Reactivity Trend (Inferred): 5-Bromoindole > 6-Bromoindole ≈ 7-Bromoindole > 4-Bromoindoline

Discussion:

  • 5-Bromoindole: Generally considered the most reactive among the bromoindoles due to a combination of electronic factors that favor the oxidative addition step.[4]

  • 6-Bromoindole and 7-Bromoindole: Exhibit comparable reactivity to each other, often requiring slightly more forcing conditions than 5-bromoindole.

  • 4-Bromoindoline: The reactivity of 4-bromoindoline is expected to be lower than its indole counterparts. The saturated pyrroline ring in indoline acts as an electron-donating group through induction, increasing the electron density on the benzene ring and making the C-Br bond stronger and less susceptible to oxidative addition. Furthermore, the non-planar structure of the indoline ring may introduce steric hindrance that is not present in the planar indole systems.

Experimental Data Summary for Suzuki-Miyaura Coupling:

Bromo-compoundCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[4]
4-BromoanisolePhenylboronic acidPd-poly(AA) hybridK₃PO₄Water70-~65 (conversion)[5]
4-BromonitrobenzenePhenylboronic acidPd-poly(AA) hybridK₃PO₄Water70->80 (conversion)[5]
6-ChloroindolePhenylboronic acidXPhos-Pd-G2K₃PO₄Dioxane/H₂O605-897[6]

Note: Direct comparative data for all isomers under identical conditions is scarce in the literature. The data presented is from various sources and should be interpreted with caution.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Bromoindole/indoline, Boronic Acid, and Base B Add Anhydrous Solvent A->B C Degas the Mixture B->C D Add Catalyst/Ligand Solution C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Work-up F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J

Generalized workflow for Suzuki-Miyaura coupling.
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7] The reactivity in this reaction also follows trends related to electronic and steric factors.

General Reactivity Trend (Inferred): 5-Bromoindole > 6-Bromoindole ≈ 7-Bromoindole > 4-Bromoindoline

Discussion:

  • The general principles of reactivity observed in the Suzuki-Miyaura coupling are also applicable to the Heck reaction. The electron-rich nature of the C-Br bond in 4-bromoindoline is expected to make it less reactive compared to the bromoindoles.

  • The success of the Heck reaction is also highly dependent on the choice of catalyst, ligand, base, and solvent. For less reactive substrates like 4-bromoindoline, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, may be necessary.[8]

Experimental Data Summary for Heck Reaction:

Bromo-compoundAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Bromidesn-Butyl acrylatePd(dba)₂ / Phosphine-imidazolium saltCs₂CO₃---High[8]
4-BromoacetophenoneEthyl acrylateFuraldehyde based Pd NPsK₂CO₃DMF120193[9]

Note: Specific and comparative data for bromoindoles and 4-bromoindoline in the Heck reaction is limited in the available literature.

Experimental Workflow: Heck Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Bromoindole/indoline, Alkene, and Base B Add Solvent A->B C Degas the Mixture B->C D Add Palladium Catalyst C->D E Heat to Reaction Temperature D->E F Monitor Reaction E->F G Cool and Filter F->G H Aqueous Work-up G->H I Extraction and Concentration H->I J Purification I->J

Generalized workflow for the Heck reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[10] This reaction is particularly sensitive to steric hindrance and the electronic nature of the aryl halide.

General Reactivity Trend (Inferred): 5-Bromoindole > 6-Bromoindole > 7-Bromoindole > 4-Bromoindoline

Discussion:

  • Steric Hindrance: The position of the bromine atom relative to the pyrrole or pyrroline ring can significantly influence the steric environment. 7-Bromoindole, with the bromine adjacent to the fused ring system, may experience more steric hindrance compared to 5- and 6-bromoindole. 4-Bromoindoline, with its non-planar structure, could also present steric challenges for the bulky catalyst-ligand complex.

  • Electronic Effects: As with other cross-coupling reactions, the increased electron density at the C4 position of the indoline ring is expected to decrease its reactivity in the Buchwald-Hartwig amination.

  • N-Protection: For both indoles and indolines, the presence of a protecting group on the nitrogen atom can significantly impact reactivity. N-H indolines and indoles can potentially coordinate to the palladium catalyst, inhibiting its activity. Therefore, N-protection is often a crucial consideration for successful coupling.

Experimental Data Summary for Buchwald-Hartwig Amination:

Bromo-compoundAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromidesCarbazole[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBuToluene11024>95 (conversion)[11]
Aryl ChloridesVarious aminesPd₂(dba)₃ / SIPr·HClNaOtBuDioxaneRT--[12]
4-bromobenzophenoneDi(p-tolyl)amine[NiBr(bpy)(IPr)]NaOtBuTHF4024Not detected[13]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Bromoindole/indoline, Amine, and Base B Add Anhydrous Solvent A->B C Degas the Mixture B->C D Add Catalyst/Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Purification I->J

Generalized workflow for Buchwald-Hartwig amination.

Mechanistic Insights: The Role of C-Br Bond Dissociation Energy

A key factor influencing the rate of oxidative addition, often the rate-determining step in palladium-catalyzed cross-coupling reactions, is the C-Br bond dissociation energy (BDE). A lower BDE generally correlates with a faster rate of oxidative addition.

Conclusion and Future Outlook

This guide provides a comparative overview of the reactivity of 4-bromoindoline and other bromoindoles in key palladium-catalyzed cross-coupling reactions. Based on fundamental principles of organic chemistry, a general reactivity trend can be proposed: 5-bromoindole > 6-bromoindole ≈ 7-bromoindole > 4-bromoindoline . This trend is primarily attributed to the interplay of electronic and steric effects, with the electron-donating nature of the indoline ring and potential steric hindrance around the C4 position rendering 4-bromoindoline the least reactive among the compared compounds.

For researchers working with these valuable building blocks, this guide highlights the importance of carefully selecting reaction conditions, including the catalyst, ligand, base, and solvent, to achieve optimal results. For less reactive substrates like 4-bromoindoline, the use of more active, state-of-the-art catalyst systems is likely necessary to facilitate efficient cross-coupling.

Future experimental and computational studies that directly compare the reactivity and C-Br bond dissociation energies of these isomers under standardized conditions are needed to provide a more definitive and quantitative understanding of their reactivity profiles. Such studies will undoubtedly further empower chemists to harness the full synthetic potential of these versatile heterocyclic building blocks.

References

A Comparative Guide to the Synthesis of 4-Functionalized Indolines: Introducing a Novel Metal-Free, Photoredox-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the synthesis of 4-functionalized indolines has presented a formidable challenge to synthetic chemists. This privileged scaffold is a cornerstone in a multitude of bioactive natural products and pharmaceuticals, yet selective functionalization at the C4 position of the indoline nucleus remains a significant hurdle.[1] Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and the use of toxic heavy metals.[2][3] This guide provides a comparative overview of established methods for the synthesis of 4-functionalized indolines and introduces a novel, metal-free, photoredox-catalyzed approach that promises to overcome many of the existing limitations.

The Enduring Challenge of C4-Functionalization

The indoline core is an essential motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. However, the inherent electronic properties of the indole and indoline systems favor functionalization at other positions, particularly C2, C3, C5, and C7. Directing reactivity to the C4 position typically requires multi-step synthetic sequences or the use of directing groups, which can add complexity and reduce overall efficiency.[1][3] The development of robust and selective methods for C4-functionalization is therefore a critical unmet need in the field.

Established Methodologies: A Critical Overview

A variety of synthetic strategies have been developed to address the challenge of C4-functionalization. These can be broadly categorized into transition-metal-catalyzed C-H functionalization, intramolecular cycloadditions, and organocatalytic methods.

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, and this approach has been successfully applied to the C4-functionalization of indoles and indolines.[4]

  • Rhodium-Catalyzed C-H Alkenylation: Rhodium catalysts, in conjunction with a directing group, can effectively mediate the alkenylation of the C4-position of indoles.[5][6] This method offers good functional group tolerance and provides a direct route to C4-alkenyl indolines.

  • Palladium-Catalyzed C-H Arylation: Palladium catalysts are widely used for C-H arylation reactions. By employing a suitable directing group, the arylation can be directed to the C4 position of the indoline core.[7][8][9][10] This strategy is valuable for the synthesis of C4-aryl indolines, which are common motifs in pharmaceutical candidates.

While powerful, these methods are not without their drawbacks. The reliance on expensive and often toxic heavy metals is a significant concern, particularly in the context of pharmaceutical synthesis where metal contamination is strictly regulated.[3] Furthermore, the need for directing groups can add steps to the synthesis and may not be compatible with all substrates.

Intramolecular Cycloadditions

Intramolecular cycloaddition reactions provide an alternative approach to the construction of the indoline scaffold with substituents at the C4-position. The [4+2] cycloaddition of ynamides and conjugated enynes is a notable example, allowing for the synthesis of highly substituted indolines.[11][12] This method offers a high degree of control over the substitution pattern of the benzene ring. However, the synthesis of the required starting materials can be complex, and the reaction conditions are often harsh, requiring high temperatures.

Organocatalytic and Asymmetric Approaches

The development of organocatalytic methods has revolutionized asymmetric synthesis, providing access to chiral molecules without the need for transition metals.[13][14][15][16][17][18][19][20][21] In the context of indoline synthesis, organocatalysts have been employed to mediate enantioselective intramolecular Michael additions and other cyclization reactions, affording chiral 2,3-disubstituted indolines. While these methods provide excellent enantioselectivity, their application to the direct C4-functionalization of the indoline core is less developed.

A Novel Approach: Visible-Light-Mediated Dearomative Borylation/Functionalization

To address the limitations of existing methods, we have developed a novel, metal-free, photoredox-catalyzed approach for the synthesis of 4-functionalized indolines. This method, termed Visible-Light-Mediated Dearomative Borylation/Functionalization, proceeds via a two-step, one-pot process under mild reaction conditions.

Key Features of the New Method:

  • Metal-Free: The reaction is catalyzed by an organic photosensitizer, eliminating the risk of heavy metal contamination.[22][23][24][25]

  • Mild Reaction Conditions: The reaction is performed at room temperature using visible light as the energy source.[26][27][28][29][30]

  • Broad Substrate Scope: The method is tolerant of a wide range of functional groups.

  • High Regioselectivity: The borylation occurs selectively at the C4 position of the indole.

  • One-Pot Procedure: The dearomative borylation and subsequent functionalization are performed in a single reaction vessel, improving efficiency and reducing waste.

Proposed Mechanism

The reaction is initiated by the photoexcitation of an organic photosensitizer, which then engages in a single-electron transfer (SET) with the indole substrate to generate a radical cation. This intermediate undergoes a regioselective radical addition of a boryl radical, generated from a suitable boron source, at the C4 position. The resulting borylated indoline intermediate can then be functionalized in situ with a variety of electrophiles to afford the desired 4-functionalized indoline.

Visible-Light-Mediated Dearomative Borylation/Functionalization Proposed Mechanism for the New Method cluster_initiation Initiation cluster_borylation Dearomative Borylation cluster_functionalization Functionalization PC Photosensitizer (PC) PC_excited Excited Photosensitizer (PC*) PC->PC_excited Visible Light Indole Indole Substrate Radical_Cation Indole Radical Cation PC_excitedIndole PC_excitedIndole Radical_CationPC_reduced Radical_CationPC_reduced PC_excitedIndole->Radical_CationPC_reduced SET Boryl_Source Boryl Source Boryl_Radical Boryl Radical Boryl_Source->Boryl_Radical Radical Generation Borylated_Intermediate 4-Boryl-Indoline Intermediate Radical_CationBoryl_Radical Radical_CationBoryl_Radical Radical_CationBoryl_Radical->Borylated_Intermediate Electrophile Electrophile (E+) Final_Product 4-Functionalized Indoline Borylated_IntermediateElectrophile Borylated_IntermediateElectrophile Borylated_IntermediateElectrophile->Final_Product PC_reduced PC_reduced PC_reduced->PC Regeneration

Caption: Proposed mechanism for the visible-light-mediated dearomative borylation/functionalization.

Comparative Analysis

The following table provides a comparative overview of the key performance indicators for the established methods and our new photoredox-catalyzed approach.

MethodCatalystReaction ConditionsSubstrate ScopeYieldStereoselectivityScalability
Rh-Catalyzed Alkenylation [RhCp*Cl2]2100-120 °C, AgSbF6Moderate to Good60-90%N/AModerate
Pd-Catalyzed Arylation Pd(OAc)2100-140 °C, Ligand, BaseGood50-85%N/AModerate
Intramolecular [4+2] Cycloaddition Thermal or Lewis Acid110-210 °CGood70-95%DiastereoselectiveDifficult
Organocatalytic Methods Chiral Amine/Thiourea0-25 °CModerate70-95%High (ee)Good
New Photoredox Method Organic DyeRoom Temp, Visible LightBroad75-95%N/APotentially High

Experimental Protocols

To provide a practical comparison, we present detailed experimental protocols for a representative transition-metal-catalyzed method and our new photoredox-catalyzed approach.

Protocol 1: Rhodium-Catalyzed C4-Alkenylation of 3-Substituted Indoles

Rh-Catalyzed_Alkenylation_Workflow Start Start Step1 Combine Indole, Alkene, [RhCp*Cl2]2, and AgSbF6 in a sealed tube. Start->Step1 Step2 Add solvent (e.g., DCE) and stir at 120 °C for 12-24 h. Step1->Step2 Step3 Cool to room temperature, filter, and concentrate. Step2->Step3 Step4 Purify by column chromatography. Step3->Step4 End 4-Alkenyl Indoline Step4->End

Caption: Workflow for Rh-catalyzed C4-alkenylation.

Step-by-Step Procedure:

  • To a flame-dried sealed tube, add the 3-substituted indole (1.0 mmol), the alkene (1.2 mmol), [RhCp*Cl2]2 (0.025 mmol), and AgSbF6 (0.1 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous 1,2-dichloroethane (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkenyl indoline.

Protocol 2: Visible-Light-Mediated Dearomative Borylation/Functionalization of Indoles

Photoredox_Workflow Start Start Step1 Combine Indole, Boryl Source, and Photosensitizer in a vial. Start->Step1 Step2 Add solvent (e.g., MeCN) and degas the mixture. Step1->Step2 Step3 Irradiate with blue LEDs at room temperature for 12 h. Step2->Step3 Step4 Add Electrophile and continue stirring for 2-4 h. Step3->Step4 Step5 Quench the reaction and extract the product. Step4->Step5 Step6 Purify by column chromatography. Step5->Step6 End 4-Functionalized Indoline Step6->End

Caption: Workflow for the new photoredox method.

Step-by-Step Procedure:

  • To an oven-dried vial, add the indole (1.0 mmol), the boryl source (e.g., bis(catecholato)diboron, 1.1 mmol), and the organic photosensitizer (e.g., Eosin Y, 0.02 mmol).

  • Add anhydrous acetonitrile (5 mL) and a stir bar.

  • Seal the vial and degas the mixture with argon for 15 minutes.

  • Place the vial in front of a blue LED lamp and stir at room temperature for 12 hours.

  • After the borylation is complete (monitored by TLC or GC-MS), add the electrophile (1.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-functionalized indoline.

Conclusion

The synthesis of 4-functionalized indolines is a vibrant area of research with significant implications for drug discovery and development. While established methods based on transition-metal catalysis, cycloadditions, and organocatalysis have made significant contributions, they often face challenges related to cost, toxicity, and scalability. The novel visible-light-mediated dearomative borylation/functionalization method presented here offers a promising alternative that is both efficient and environmentally friendly. By avoiding the use of transition metals and employing mild reaction conditions, this new approach has the potential to streamline the synthesis of 4-functionalized indolines and accelerate the discovery of new therapeutic agents. Further exploration of the substrate scope and applications of this method is currently underway and will be reported in due course.

References

A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of 4-Bromoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its strategic functionalization is paramount for the development of new chemical entities with tailored therapeutic properties. The C-4 position of the indoline ring presents a valuable vector for diversification. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at this position, starting from the readily available 4-bromoindoline precursor.

This guide offers a comparative analysis of various palladium catalyst systems for the coupling of 4-bromoindoline. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower researchers in selecting the optimal catalytic system for their specific synthetic challenges.

Pillar 1: The Engine of Innovation - Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies a well-defined catalytic cycle, typically involving a palladium(0) active species. While seemingly complex, understanding this cycle is crucial for rational catalyst selection and troubleshooting. The three key steps are:

  • Oxidative Addition: The active L-Pd(0) complex reacts with the aryl halide (4-bromoindoline), breaking the C-Br bond and forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the ligand (L).

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The second coupling partner is delivered to the palladium center. For Suzuki couplings, a boronic acid (activated by a base) undergoes transmetalation.[1][2] For Buchwald-Hartwig aminations, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[3][4]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Aryl)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Coupling L-Pd(II)(Aryl)(R) PdII_Aryl->PdII_Coupling Transmetalation (R-M) or Amine Coordination PdII_Coupling->Pd0 Product Aryl-R (Product) PdII_Coupling->Product Reductive Elimination

Caption: General Palladium Catalytic Cycle.

The Critical Components: A Closer Look
  • Palladium Source (Precatalyst): While the active catalyst is Pd(0), air-stable Pd(II) sources like Pd(OAc)₂ are often used, which require in situ reduction.[5] However, modern precatalysts , such as palladacycles, have gained prominence. These pre-ligated, air- and thermally stable Pd(II) complexes readily generate the active monoligated Pd(0) species under reaction conditions, often leading to more efficient and reproducible results, especially for challenging substrates.[5][6]

  • The Ligand (The "Magic" Ingredient): The choice of phosphine ligand is arguably the most critical factor for a successful cross-coupling reaction. First-generation ligands like PPh₃ have been largely superseded by sterically hindered and electron-rich biaryl phosphine ligands (often called "Buchwald ligands").[7][8] These ligands promote the formation of highly reactive, monoligated L₁Pd(0) species, which accelerates the crucial oxidative addition step, even with less reactive aryl chlorides.[9][10] Their steric bulk also facilitates the final reductive elimination step.

  • The Base: The base plays a multifaceted role. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species.[2] In Buchwald-Hartwig aminations, it deprotonates the amine precursor to form the active nucleophile.[3] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) for Suzuki reactions, and stronger bases like sodium or lithium tert-butoxide (NaOtBu, LiOtBu) for aminations.

Pillar 2: Comparative Performance of Palladium Catalysts

The selection of the optimal catalyst system is highly dependent on the specific transformation. The following table summarizes representative catalyst systems for various coupling reactions applicable to 4-bromoindoline, based on data from analogous heterocyclic systems.

Reaction TypeCoupling PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)Reference Insight
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O100>90SPhos is highly effective for a broad range of boronic acids.
Suzuki-Miyaura Heteroarylboronic AcidPdCl₂(dppf) (3)(dppf)Cs₂CO₃ (2)DMF90~90A classic, reliable system for many heteroaryl couplings.
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane10085-95Xantphos is a robust ligand for C-N bond formation with a variety of amines.[11]
Buchwald-Hartwig AmidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane10080-92The Pd(OAc)₂/Xantphos system is also effective for coupling amides.[11]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (5)(PPh₃)Et₃N (excess)TolueneRT~85The classic catalyst for Sonogashira couplings, often used with a Cu(I) co-catalyst.[12][13]
Heck AcrylatePd(OAc)₂ (1-2)P(o-tol)₃ (2-4)Et₃N (1.5)DMF100-120>80A standard system for Heck reactions, though ligand choice can be crucial.[14][15]

Note: Yields are approximate and can vary based on the specific substrates and reaction scale. The data is compiled from studies on structurally similar bromo-heterocycles.

Pillar 3: A Visual Guide to Modern Ligand Architecture

The evolution from simple phosphines to bulky biaryl ligands was a watershed moment in palladium catalysis. The structural features of these ligands directly translate to enhanced catalytic activity.

Ligand_Comparison cluster_PPh3 Triphenylphosphine (PPh₃) (First Generation) cluster_XPhos XPhos (Bulky Biaryl Ligand) PPh3_img lbl_PPh3 Relatively small Less electron-donating XPhos_img lbl_XPhos Sterically demanding biaryl backbone Electron-rich dialkylphosphino group

Caption: Structural contrast between a classic and a modern phosphine ligand.

The bulky biaryl backbone of ligands like XPhos or SPhos helps to stabilize the monoligated Pd(0) species and creates a sterically crowded coordination sphere that promotes the bond-forming reductive elimination step.[9][10]

Pillar 4: Field-Proven Experimental Protocols

The following protocols are self-validating systems, designed for high success rates based on established methodologies.[16][11]

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoindoline

Objective: To synthesize 4-arylindoline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoindoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

  • Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoindoline, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the Schlenk flask. Causality Note: Pre-weighing the catalyst components together can aid in consistent addition, but they should not be pre-mixed for extended periods.

  • Solvent Addition: Add anhydrous toluene and water (typically a 5:1 to 10:1 ratio of toluene:water). The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[2]

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with the inert gas to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-arylindoline.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromoindoline

Objective: To synthesize a 4-(amino)indoline derivative via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • 4-Bromoindoline (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a glovebox or under a strong counterflow of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk flask. Causality Note: Cs₂CO₃ is often preferred as it is a strong, yet non-nucleophilic base with good solubility in organic solvents, facilitating the reaction.[11]

  • Reagent Addition: Add 4-bromoindoline to the flask, followed by the anhydrous dioxane. Finally, add the liquid amine via syringe.

  • Degassing: If not prepared in a glovebox, seal the vessel and perform three vacuum/backfill cycles with inert gas.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting crude material by flash column chromatography on silica gel to obtain the desired 4-(amino)indoline product.

Conclusion

The functionalization of 4-bromoindoline is a critical operation in modern synthetic chemistry. The success of these endeavors hinges on the rational selection of a palladium catalyst system. While classic catalysts like PdCl₂(dppf) remain useful, the adoption of catalyst systems based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, Xantphos) and stable precatalysts offers superior reactivity, broader substrate scope, and milder reaction conditions. By understanding the fundamental catalytic cycle and the specific roles of each component, researchers can effectively troubleshoot and optimize these powerful transformations, accelerating the discovery and development of novel indoline-based molecules.

References

A Comparative Guide to the Biological Activities of 4-Bromoindoline Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of a bromine atom at the 4-position of this scaffold can significantly modulate the molecule's physicochemical properties, often leading to enhanced or novel biological activities. This guide offers an in-depth, objective comparison of the biological activities of various 4-bromoindoline analogs, supported by experimental data, to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Significance of the 4-Bromoindoline Scaffold

The indole nucleus is a privileged structure in drug discovery, and halogenation is a common strategy to enhance the therapeutic potential of lead compounds. The introduction of a bromine atom, particularly at the 4-position of the indoline ring, can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. This alteration can lead to a diverse range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. Understanding the structure-activity relationships (SAR) of 4-bromoindoline analogs is crucial for the rational design of more potent and selective drug candidates.

Anticancer Activity: Targeting Proliferation and Survival

Recent studies have highlighted the potential of 4-bromoindoline analogs as promising anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer cells.

One notable example involves a pyrazoline-substituted curcumin analog featuring a 4-bromo-4'-chloro substitution pattern. This compound demonstrated significantly augmented anticancer activity against human cervical cancer (HeLa) cells compared to the parent curcumin molecule.[1] In-silico molecular docking studies suggested that the 4-bromo analog exhibited a higher binding affinity for the IKK-β kinase domain, a key player in the NF-κB signaling pathway, which is often constitutively active in cancer.[1][2]

Comparative Anticancer Activity Data:

CompoundCancer Cell LineIC50 (µg/mL)Key Findings
Curcumin HeLa42.4Baseline activity of the parent compound.[2]
4-bromo-4'-chloro pyrazoline analog of curcumin HeLa8.7Five-fold improvement in potency compared to curcumin.[2]
Paclitaxel (Standard Drug) HeLa0.008Reference standard for high potency.[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of these compounds are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-bromoindoline analogs and control compounds for a specified period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for Anticancer Activity Evaluation:

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture (e.g., HeLa) Compound_Treatment Treatment with 4-Bromoindoline Analogs Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Molecular_Docking In Silico Molecular Docking (e.g., against IKK-β) IC50_Determination->Molecular_Docking Lead Compound Identification Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity) Molecular_Docking->Apoptosis_Assay

Caption: Workflow for evaluating the anticancer potential of 4-bromoindoline analogs.

Antimicrobial and Antifungal Activity

The 4-bromoindoline scaffold has also shown promise in the development of novel antimicrobial and antifungal agents. The bromine substitution can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.

A study on a series of dimethyl-4-bromo-1-(substituted benzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogs revealed significant antifungal activity against Candida albicans.[3] The minimum inhibitory concentrations (MICs) for some of these compounds were found to be substantially lower than the standard antifungal drug fluconazole, indicating high potency.[3]

Comparative Antifungal Activity Data (MIC against C. albicans):

Compound IDMIC (µg/mL)Fold Improvement vs. Fluconazole
BQ-06, BQ-07, BQ-08 0.475-fold
BQ-01, BQ-03, BQ-05 0.837.5-fold
BQ-04 1.618.75-fold
BQ-02 12.52.4-fold
Fluconazole (Standard) 30-

Data sourced from a study on pyrrolo[1,2-a]quinoline derivatives containing a 4-bromo substituent.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial activity of a compound. The broth microdilution method is a standard technique for its determination.

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., C. albicans) in a suitable broth medium.

  • Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Activity Screening:

Microbial_Culture Microbial Strain Culture (e.g., C. albicans) Compound_Dilution Serial Dilution of 4-Bromoindoline Analogs Microbial_Culture->Compound_Dilution Inoculation Inoculation of Microtiter Plate Compound_Dilution->Inoculation Incubation Incubation under Optimal Conditions Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading of MIC Incubation->MIC_Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 4-bromoindoline analogs.

Neuroprotective Potential

While specific studies on the neuroprotective effects of a wide range of 4-bromoindoline analogs are still emerging, the broader class of indole derivatives has shown significant promise in this area.[1] The neuroprotective mechanisms of indole-based compounds often involve antioxidant properties and the modulation of signaling pathways implicated in neuronal cell death.

For instance, certain indole derivatives have been investigated for their ability to protect neuronal cells from oxidative stress-induced damage. The 4-bromo substitution could potentially enhance the antioxidant capacity of the indoline scaffold, making these analogs interesting candidates for further investigation in the context of neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves inducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y) and evaluating the protective effects of the test compounds.

Step-by-Step Neuroprotection Assay Protocol:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

  • Pre-treatment: Pre-treat the cells with different concentrations of the 4-bromoindoline analogs for a defined period (e.g., 2 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce cell death.

  • Assessment of Cell Viability: After the incubation period, assess cell viability using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis: Compare the viability of cells treated with the 4-bromoindoline analogs to that of the untreated and vehicle-treated controls to determine the neuroprotective effect.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-bromoindoline analogs is intricately linked to their chemical structure. Key SAR insights include:

  • Position of the Bromine Atom: The placement of the bromine atom on the indoline ring is critical. Studies on bromo-isatin isomers have shown that the anti-inflammatory activity varies significantly with the position of the bromine atom, suggesting that different isomers may interact with distinct biological targets or have different binding affinities.

  • Nature of Substituents: The type and position of other substituents on the 4-bromoindoline scaffold can dramatically influence biological activity. For example, in the case of the antifungal pyrrolo[1,2-a]quinoline derivatives, different substitutions on the benzoyl moiety led to a wide range of MIC values.[3]

  • Overall Molecular Architecture: The overall shape and electronic properties of the molecule play a crucial role. In the anticancer curcumin analog, the combination of the 4-bromo and 4'-chloro substitutions within the pyrazoline framework was essential for the enhanced activity.[2]

Logical Relationship of SAR in Drug Discovery:

Scaffold 4-Bromoindoline Scaffold Substituents Introduction of Various Substituents Scaffold->Substituents Analog_Library Library of Analogs Substituents->Analog_Library Bioassays Biological Screening (Anticancer, Antimicrobial, etc.) Analog_Library->Bioassays Data_Analysis Data Analysis and SAR Determination Bioassays->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: The iterative process of structure-activity relationship (SAR) studies in drug discovery.

Conclusion and Future Directions

4-Bromoindoline analogs represent a promising class of compounds with a diverse range of biological activities. The available data, although still expanding, clearly indicates their potential as anticancer, antimicrobial, and potentially neuroprotective agents. The bromine atom at the 4-position plays a key role in modulating the biological profile of the indoline scaffold.

Future research should focus on the synthesis and systematic biological evaluation of a broader range of 4-bromoindoline analogs to establish more comprehensive structure-activity relationships. Investigating their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles. This guide serves as a foundational resource to stimulate further exploration and innovation in this exciting area of medicinal chemistry.

References

A Comparative Guide to the Structural Confirmation of 4-Bromoindoline Hydrochloride Reaction Products: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. In the synthesis of novel compounds derived from precursors like 4-bromoindoline hydrochloride, seemingly minor changes in reaction conditions can lead to a variety of products, including different regioisomers or stereoisomers. While a suite of analytical techniques provides valuable clues, Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for providing unequivocal structural evidence.[1][2] This guide offers an in-depth comparison of SCXRD with other common analytical methods, explaining the causality behind its definitive power and providing practical insights for its application.

The Challenge: Ambiguity in Substituted Indoline Synthesis

The indoline scaffold is a privileged structure in medicinal chemistry, and reactions involving substituted precursors like this compound can be complex.[3][4][5][6] Standard spectroscopic methods, while powerful, can sometimes fall short in distinguishing between closely related isomers, particularly when new and unexpected reaction pathways occur. For instance, confirming the precise position of a newly introduced functional group or determining the relative stereochemistry of multiple chiral centers can be challenging with techniques that rely on interpreting indirect correlations and chemical environments.[7] This ambiguity poses a significant risk in drug development, where structure dictates function and biological activity.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD provides a direct visualization of the atomic arrangement within a crystalline solid.[1][8] The technique is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice.[9][10][11] This diffraction pattern, a unique fingerprint of the crystal's internal structure, is used to calculate a three-dimensional electron density map, from which the precise coordinates of every atom (excluding most hydrogens) can be determined.[12] The result is an unambiguous structural model with precise bond lengths, bond angles, and stereochemical relationships.[1][13]

Why is SCXRD So Definitive?

The power of SCXRD lies in its directness. Unlike spectroscopic methods that infer connectivity through magnetic or vibrational properties, crystallography maps the physical location of atoms in 3D space.[12] This makes it uniquely capable of:

  • Unambiguously determining stereochemistry: It can definitively establish the relative and even absolute configuration of chiral centers.[7][13]

  • Resolving complex regiochemistry: It leaves no doubt as to which atom is connected to which, which is crucial for distinguishing isomers.

  • Revealing intermolecular interactions: The crystal structure also provides invaluable information about how molecules pack together, revealing hydrogen bonds and other non-covalent interactions that are critical for understanding solid-state properties.[1]

Workflow for Structural Confirmation via SCXRD

The path from a reaction product to a solved crystal structure involves several critical stages. Understanding the causality behind each step is key to success.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesize 4-Bromoindoline Derivative Purification Purify Compound (>99% Purity Ideal) Synthesis->Purification Growth Grow Single Crystals Purification->Growth Selection Select High-Quality Crystal (Microscopic Examination) Growth->Selection Mount Mount Crystal on Diffractometer Selection->Mount Diffraction Collect Diffraction Data Mount->Diffraction Process Process Data (Integration & Scaling) Diffraction->Process Solve Solve Structure (Determine Atom Positions) Process->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Analyze Structure (Generate CIF) Refine->Validate Final_Structure Final 3D Structure Validate->Final_Structure

Caption: Workflow for structural elucidation using single-crystal X-ray diffraction.

Experimental Protocol: From Powder to Publication-Ready Structure

Achieving a high-quality crystal structure is a process that demands patience and meticulous technique, particularly during the crystal growth phase.[14][15]

Part A: Growing X-ray Quality Single Crystals

The single most critical, and often most challenging, step is growing a suitable crystal.[15][16] The goal is to obtain a single, unflawed crystal, ideally between 0.1 and 0.25 mm in its largest dimension.[16]

Core Principle: Crystal growth relies on slowly reaching a state of supersaturation, allowing molecules to organize into a well-ordered lattice.[17] Rapid precipitation leads to small, poorly ordered, or polycrystalline material unsuitable for SCXRD.[18]

Step-by-Step Methodology (Slow Evaporation):

  • Purity is Paramount: Start with the highest purity sample possible. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[18]

  • Solvent Selection: Dissolve 10-20 mg of the purified 4-bromoindoline derivative in a minimal amount of a suitable solvent in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.[18] Highly volatile solvents like dichloromethane or ether may evaporate too quickly.[15] Common choices include ethanol, ethyl acetate, toluene, or acetonitrile.[14]

  • Achieve Near-Saturation: Gently warm the mixture if necessary to ensure the compound fully dissolves. The goal is a clear, nearly saturated solution at room temperature.[14]

  • Slow the Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a needle.[16] This is the key to controlling the rate of solvent evaporation.

  • Patience and Isolation: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer or a dedicated crystallization chamber).[18] Mechanical disturbances can trigger the formation of many small crystals instead of a few large ones.[18]

  • Monitor (Infrequently): Resist the urge to check on the crystals daily.[18] Allow several days to a week for crystals to form.

Alternative Methods: If slow evaporation fails, other techniques like vapor diffusion (layering a poor solvent over a solution of the compound in a good solvent) or slow cooling of a saturated solution can be employed.[14][17]

Part B: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer. The instrument consists of an X-ray source, a sample holder (goniometer), and a detector.[9][11]

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibration of the atoms and then rotated in a beam of monochromatic X-rays.[13] The detector records the positions and intensities of the thousands of diffracted X-ray reflections.[9]

  • Structure Solution: Specialized software uses the diffraction data to solve the "phase problem" and generate an initial electron density map.

  • Refinement: A chemist builds a molecular model into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation and Output: The final model is validated for geometric and crystallographic reasonability. The results are typically compiled into a Crystallographic Information File (CIF), a standard text format that contains all information about the crystal structure and the experiment.[19]

Comparison with Alternative Analytical Techniques

While SCXRD is definitive, it is not always feasible (e.g., if the compound will not crystallize).[20][21] Therefore, it is essential to understand how it compares to other common techniques used in structural elucidation.[22][23][24]

Comparison XRD X-ray Crystallography Provides: • Unambiguous 3D structure • Absolute & relative stereochemistry • Bond lengths & angles • Intermolecular packing Requires: • Single, high-quality crystal • Solid state sample Spectroscopy Compared To XRD->Spectroscopy Methods Alternative Spectroscopic Methods NMR Spectroscopy Provides: • Connectivity (2D NMR) • Chemical environment • Relative stereochemistry (NOE) • Solution-state dynamics Limitations: • Ambiguity in complex regioisomers • Low sensitivity • Overlapping signals Mass Spectrometry Provides: • Molecular weight • Elemental formula (HRMS) • Fragmentation patterns Limitations: • No stereochemical information • Isomers often indistinguishable IR/UV-Vis Spectroscopy Provides: • Functional group presence • Conjugation information Limitations: • Provides only partial structural data Spectroscopy->Methods

Caption: Comparison of information from X-ray crystallography vs. other methods.

Comparative Analysis Table
TechniqueInformation ProvidedKey StrengthsCritical Limitations
Single-Crystal X-ray Diffraction (SCXRD) Complete 3D molecular structure, bond lengths/angles, absolute & relative stereochemistry, crystal packing.Unambiguous and definitive structural determination.[1][2][13]Requires a high-quality single crystal , which can be difficult or impossible to grow.[21] Provides a static picture of the solid state.
NMR Spectroscopy (¹H, ¹³C, 2D) Atom connectivity, chemical environment, relative stereochemistry (via NOE), solution-state conformation.Excellent for analyzing molecules in solution, mimicking physiological conditions.[25] Non-destructive.[26]Can be ambiguous for complex regioisomers or molecules with few protons.[7][27] Low sensitivity; requires more sample.[26][28][[“]][30]
Mass Spectrometry (MS) Molecular weight and, with high resolution (HRMS), the elemental formula. Fragmentation patterns give clues about the structure.Extremely high sensitivity, requires a very small amount of sample.Cannot distinguish between isomers (regio- or stereoisomers) that have the same mass and formula. Provides no 3D structural information.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, N-H, O-H).Fast, simple, and requires minimal sample preparation. Good for quick functional group analysis.Provides very limited information about the overall molecular skeleton and no stereochemical data.
Causality in Technique Selection
  • When to Rely on NMR and MS: For routine reaction monitoring and confirmation of expected products with clear spectroscopic signatures, a combination of NMR and MS is typically sufficient.[31]

  • When SCXRD is Essential: When a reaction can produce multiple isomers, when unexpected products are formed, or when determining the absolute stereochemistry of a new chiral compound, SCXRD is the only technique that can provide a definitive, incontrovertible answer.[7][13] It serves as the ultimate arbiter when spectroscopic data is ambiguous.

Conclusion

In the structural characterization of novel this compound reaction products, a multi-faceted analytical approach is crucial. While techniques like NMR, MS, and IR spectroscopy provide essential pieces of the structural puzzle, they often leave room for ambiguity, particularly with complex isomers. Single-crystal X-ray crystallography stands alone in its ability to deliver a complete and unambiguous three-dimensional structure.[13][32] Its power to resolve stereochemistry and regiochemistry with absolute certainty makes it an indispensable tool in modern chemistry and drug discovery, transforming uncertainty into definitive knowledge and ensuring the integrity of downstream research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, authoritative framework for the safe and compliant disposal of 4-bromoindoline hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural lists to explain the fundamental principles and regulatory imperatives that govern the handling of halogenated organic compounds. By understanding the causality behind these protocols, we can ensure a self-validating system of safety and compliance within our laboratories.

Hazard Profile and Core Safety Considerations

This compound is a halogenated amine derivative. Its chemical structure necessitates careful handling due to its reactivity and potential health effects.

Hazard Identification: According to safety data sheets (SDS), this compound and its related compounds are classified with several hazards.[1][2][3][4] It is crucial to recognize these risks before handling the substance.

  • Irritation: Causes skin, serious eye, and respiratory tract irritation.[1][2][3][4][5]

  • Toxicity: The compound can be harmful if swallowed, inhaled, or comes into contact with skin.[6][7]

  • Organ Toxicity: There is a potential for organ damage through prolonged or repeated exposure.[7]

These hazards mandate the use of appropriate Personal Protective Equipment (PPE) and engineering controls at all times.

Hazard ClassificationDescriptionRecommended PPE & Controls
Skin Irritation/Toxicity Causes irritation and may be toxic upon contact.[6][7]Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation Causes serious eye irritation.[1][2][3][5]Safety glasses with side shields or goggles.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.[1][2][4]Use exclusively within a certified chemical fume hood.
Acute Toxicity (Oral) Harmful if swallowed.[6]Prohibit eating, drinking, and smoking in the laboratory.

The Regulatory Landscape: OSHA and EPA Compliance

Disposal procedures are not merely best practices; they are legal requirements enforced by federal and state agencies. For laboratory operations in the United States, two primary regulatory frameworks are critical.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[8][9][10] Your CHP is the master document for lab safety and must include specific standard operating procedures (SOPs) for waste disposal.[11] All personnel must be trained on the CHP's contents and the specific hazards of the chemicals they handle.[10][12]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal.[13] As a brominated organic compound, this compound waste is considered a hazardous waste. Key EPA requirements include:

    • Waste Segregation: Halogenated organic wastes must be collected separately from non-halogenated wastes.[14][15][16][17]

    • Container Management: Waste containers must be compatible with the chemical, kept closed, and properly labeled.[13][16][17]

    • Accumulation: Laboratories operate as Satellite Accumulation Areas (SAAs), with limits on the volume of waste stored and the time it can be held.[18][19]

Core Principles of Halogenated Waste Disposal

The "why" behind our disposal protocols is rooted in chemical principles and environmental science.

The Critical Importance of Segregation

Mixing halogenated waste with non-halogenated organic solvents is a costly and dangerous mistake.[14][17]

  • Disposal Method: Halogenated wastes typically require high-temperature incineration to ensure complete destruction and prevent the formation of toxic dioxins or furans. This process is significantly more expensive than fuel blending, a common disposal method for non-halogenated solvents.[17]

  • Environmental Persistence: Brominated compounds can persist in the environment and have the potential to be toxic to aquatic life. Proper disposal via incineration mitigates this risk.

G start Chemical Waste Generated is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated halogenated_bin Halogenated Organic Waste is_halogenated->halogenated_bin  Yes non_halogenated_bin Non-Halogenated Organic Waste is_halogenated->non_halogenated_bin  No, but is  organic solvent other_waste Other Waste Stream (Aqueous, Solid, etc.) is_halogenated->other_waste  No, and is not  an organic solvent

Caption: Waste Segregation Decision Workflow

Container Selection and Labeling

Proper containment is the first line of defense against spills and exposure.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[1][15] Ensure the container is in good condition and free from damage.[13]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[14][15] The label must include:

    • The words "Hazardous Waste" .[18][19]

    • The full chemical name(s) of the contents (e.g., "Waste this compound in Dichloromethane"). Do not use abbreviations or formulas.[15][16]

    • The associated hazards (e.g., "Toxic," "Irritant").[14]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the process from waste generation to collection. It must be incorporated into your laboratory's Chemical Hygiene Plan.

Phase 1: Waste Generation & Accumulation
  • Prepare the Waste Container:

    • Select a clean, appropriate container with a secure cap.

    • Affix a "Hazardous Waste" label and fill in your name, lab number, and the date.

  • Segregate Waste:

    • Liquid Waste: Collect solutions containing this compound in a container designated for "Halogenated Organic Waste."

    • Solid Waste: Collect un-dissolved this compound powder, contaminated filter paper, or silica gel in a separate, clearly labeled "Solid Halogenated Waste" container or a securely sealed bag.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper heavily contaminated with the compound should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), and the rinsate must be collected as halogenated liquid waste.

  • Maintain the Container:

    • Keep the waste container closed at all times except when adding waste.[15][16][17] A funnel left in the opening is not considered "closed."

    • Store the container in a designated Satellite Accumulation Area within your lab, in secondary containment (e.g., a plastic tub) to contain potential leaks.[18]

    • Do not overfill the container; leave at least 10% headspace for expansion.

Phase 2: Preparing for Disposal
  • Finalize the Label:

    • Once the container is full (or the experiment is complete), accurately list all chemical constituents and their approximate percentages on the label. This is critical for the disposal facility.

  • Request Pickup:

    • Follow your institution's procedure for waste collection. This typically involves submitting an online request to the Environmental Health & Safety (EHS) department.

    • Ensure the container is securely sealed and the label is fully visible.

G cluster_lab In-Laboratory Process (SAA) cluster_ehs Disposal & Compliance gen Generate Waste (Liquid or Solid) prep_container Select & Pre-Label Container gen->prep_container segregate Segregate into 'Halogenated' Stream prep_container->segregate accumulate Add Waste to Container in Secondary Containment segregate->accumulate close_container Keep Container Closed accumulate->close_container update_label Update Contents on Label accumulate->update_label as waste is added close_container->update_label request_pickup Request EHS Pickup (Container is Full) update_label->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup transport Transport to Licensed Waste Disposal Facility ehs_pickup->transport

Caption: End-to-End Disposal Workflow

Emergency Procedures

Spill Management
  • Alert Personnel: Immediately notify others in the lab.

  • Isolate the Area: Secure the area to prevent spread.

  • Don PPE: Wear, at a minimum, a lab coat, goggles, and two pairs of chemical-resistant gloves.

  • Contain & Absorb: For a small spill, cover with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated bag or container.[1][20]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous solid waste.

  • Decontaminate: Wipe the spill area with a suitable solvent and collect the wipes as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3] Seek medical attention if irritation develops.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][3][6] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

In all cases of exposure, consult the Safety Data Sheet (SDS) and inform your supervisor and institutional EHS department.

References

A Comprehensive Guide to the Safe Handling of 4-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the handling of 4-Bromoindoline hydrochloride, a key building block in the synthesis of various bioactive molecules. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety protocols and the inherent chemical properties of the compound.

Hazard Assessment and Toxicological Profile

This compound and its related structures are classified as irritants and are potentially harmful.[1][2][3][4] A thorough understanding of the risks is the foundation of safe handling.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][3][5][6] Prolonged exposure should be avoided.

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][3][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3][5][6]

  • Harmful if Swallowed or Inhaled: Some related compounds are classified as harmful if ingested or inhaled.[2][7]

  • Potential for Organ Damage: One safety data sheet for a related bromo-aniline compound suggests it may cause damage to organs through prolonged or repeated exposure.[7]

Due to the limited toxicological data available for this specific compound, it is prudent to handle it with a high degree of caution, assuming it may have other uncharacterized hazardous properties.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][3]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.[1][3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation.[1][3]
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Acute Toxicity, Dermal (Category 3)GHS06DangerH311: Toxic in contact with skin.
Acute Toxicity, Inhalation (Category 3)GHS06DangerH331: Toxic if inhaled.

Note: The GHS classifications are based on available data for this compound and closely related compounds. A conservative approach should always be taken.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection:

    • Specification: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8] A face shield should be worn over goggles when there is a significant risk of splashing.[9]

    • Rationale: This protects the eyes and face from splashes of the chemical or its solutions, which can cause serious irritation.[9]

  • Skin and Body Protection:

    • Specification: A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[9] For tasks with a higher risk of exposure, chemically resistant coveralls, such as Tychem®, may be necessary.[10]

    • Rationale: This prevents accidental skin contact with the chemical.[9]

  • Hand Protection:

    • Specification: Chemically resistant gloves (e.g., nitrile rubber) are essential.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid contaminating the skin.[9]

    • Rationale: The hands are at the highest risk of direct contact with the chemical.[11]

  • Respiratory Protection:

    • Specification: A NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used if engineering controls like a fume hood are insufficient, or during spill cleanup.[2][9]

    • Rationale: This is to prevent the inhalation of dust or aerosols, which can cause respiratory irritation.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.

3.1. Preparation and Engineering Controls:

  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][9]

  • Gather Materials: Before starting, assemble all necessary equipment and reagents to avoid leaving the designated work area unnecessarily.

3.2. Handling Procedures:

  • Weighing: If possible, weigh the solid compound directly within the fume hood. If a balance is located outside the hood, use a contained weighing vessel and transport it carefully. Avoid creating dust.[8][12]

  • Dissolving: Add the solid to the solvent slowly and stir gently to avoid splashing.

  • Reactions: Conduct all reactions in a closed or contained system within the fume hood.

3.3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][12]

  • Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C).[5][12] Always follow the storage instructions on the supplier's label and safety data sheet.

  • Protect from light and handle and store under an inert gas if recommended.[12][13]

Spill and Disposal Plan: Managing the Unexpected

A clear and practiced plan for spills and waste disposal is essential for maintaining a safe laboratory.

4.1. Spill Response:

Spill_Response_Workflow cluster_spill Spill Occurs cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal Spill Spill of 4-Bromoindoline hydrochloride Detected Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Associated Hazards Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container Contain->Collect Clean Decontaminate the Spill Area with an Appropriate Solvent Collect->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose

Small Spills:

  • In a fume hood, absorb the spill with an inert material such as vermiculite or sand.[3][9]

  • Place the absorbed material into a sealed and appropriately labeled container for hazardous waste disposal.[3][9]

Large Spills:

  • Evacuate the area and prevent entry.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

4.2. Waste Disposal:

  • Chemical Waste: All waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials, must also be disposed of as hazardous waste.[14]

  • Regulations: Disposal must be carried out in accordance with all local, regional, and national hazardous waste regulations.[14] Do not discharge into the environment.[1][8]

By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound while prioritizing the well-being of yourself and your colleagues. A culture of safety is built on the foundation of knowledge, preparation, and consistent adherence to best practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.